1-(4-Phenoxybutyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenoxybutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWNUHSYNOCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328359 | |
| Record name | 1-(4-phenoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92493-11-3 | |
| Record name | 1-(4-phenoxybutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92493-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-phenoxybutyl)piperazine, a valuable building block in medicinal chemistry. The piperazine moiety is a prevalent heterocyclic scaffold in numerous pharmaceuticals, recognized for its ability to modulate a wide range of biological targets.[1][2] This document details a robust and efficient synthetic pathway, explores the underlying reaction mechanisms, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and verify this important chemical entity.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[3][4] Its prevalence in approved drugs stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's polarity, basicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME), as well as target binding affinity.[2]
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][2][5] The specific substitution pattern on the piperazine core dictates its biological activity. This compound serves as a key intermediate, providing a flexible four-carbon linker to a phenoxy group, which can be further functionalized or can itself interact with biological targets.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common and efficient approach involves the N-alkylation of piperazine with a suitable 4-phenoxybutyl electrophile. This guide will focus on a two-step synthesis commencing from readily available starting materials.
Overall Synthetic Scheme
The synthesis proceeds in two main stages: first, the preparation of the key intermediate, 4-phenoxybutyl bromide, followed by the mono-N-alkylation of piperazine.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 4-Phenoxybutyl Bromide
The first step involves a Williamson ether synthesis to prepare the alkylating agent, 4-phenoxybutyl bromide. Phenol is reacted with an excess of 1,4-dibromobutane in the presence of a base.
Causality behind Experimental Choices:
-
Excess 1,4-Dibromobutane: Using an excess of 1,4-dibromobutane is crucial to favor the formation of the desired monosubstituted product and minimize the formation of the bis-ether byproduct (1,4-diphenoxybutane).
-
Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a mild and cost-effective base used to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion.
-
Catalyst (Potassium Iodide): Potassium iodide (KI) is often added as a catalyst. The iodide ion is a better nucleophile than the bromide ion and can displace the bromide on 1,4-dibromobutane to form a more reactive iodo-intermediate in situ (Finkelstein reaction), which then reacts more readily with the phenoxide.[6]
Experimental Protocol: Synthesis of 4-Phenoxybutyl Bromide [6]
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), 1,4-dibromobutane (1.2 eq), and potassium carbonate (1.5 eq).
-
Add a catalytic amount of potassium iodide (5% by weight of potassium carbonate).
-
Heat the reaction mixture in an oil bath to 70-90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove excess 1,4-dibromobutane.
-
The crude product can be purified by vacuum distillation (120-130°C) to yield pure 4-phenoxybutyl bromide as an off-white crystalline solid.[6][7]
Step 2: Synthesis of this compound
The second step is the mono-N-alkylation of piperazine with the synthesized 4-phenoxybutyl bromide. Controlling the mono- versus di-alkylation of piperazine is a common challenge in synthetic chemistry.
Causality behind Experimental Choices:
-
Excess Piperazine: A large excess of piperazine is employed to statistically favor the mono-alkylation of the piperazine ring. The unreacted piperazine also acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the nucleophilic substitution.[8]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as acetonitrile.
-
To this solution, add 4-phenoxybutyl bromide (1.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue is then partitioned between a dilute aqueous acid solution (e.g., 1M HCl) and an organic solvent (e.g., dichloromethane). The product, being a base, will be protonated and move into the aqueous layer, while any unreacted starting material and byproducts remain in the organic layer.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the product.
-
The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O | [9][10][11] |
| Molecular Weight | 234.34 g/mol | [11] |
| Appearance | Off-white to pale yellow solid or oil | |
| XLogP3-AA | 2.0 | [9][11] |
| Hydrogen Bond Donor Count | 1 | [11] |
| Rotatable Bond Count | 6 | [11] |
Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenoxy group, the methylene protons of the butyl chain, and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons | 6.8 - 7.3 (m, 5H) | 114.5, 120.8, 129.5, 159.0 |
| O-CH₂ | ~4.0 (t, 2H) | ~67.5 |
| N-CH₂ (butyl chain) | ~2.4 (t, 2H) | ~58.0 |
| CH₂ (butyl chain) | ~1.6 - 1.8 (m, 4H) | ~24.0, ~27.0 |
| N-CH₂ (piperazine, adjacent to butyl) | ~2.5 (t, 4H) | ~54.0 |
| N-CH₂ (piperazine, distal) | ~2.8 (t, 4H) | ~46.0 |
| NH (piperazine) | ~1.5 - 2.0 (br s, 1H) | - |
Note: The exact chemical shifts may vary depending on the solvent used for analysis.[12]
IR spectroscopy is used to identify the functional groups present in a molecule.[13]
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretch (secondary amine) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2800 - 3000 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1240 | Aryl-O-C stretch (ether) |
| ~1100 | C-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 234.[9] The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
Predicted Mass Spectrometry Data: [9]
| Adduct | m/z |
| [M+H]⁺ | 235.18050 |
| [M+Na]⁺ | 257.16244 |
Applications and Future Prospects
This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The secondary amine of the piperazine ring provides a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships.
Derivatives of this compound have been investigated for various therapeutic applications, including their potential as antagonists for G-protein coupled receptors (GPCRs) like the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry.[14] The phenoxybutyl moiety can be modified to enhance binding to specific targets, while the piperazine nitrogen can be functionalized to improve pharmacokinetic properties.
The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel therapeutic agents for a range of diseases.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic methods and the interpretation of analytical data, researchers can confidently produce and validate this important building block for their drug discovery programs. The robust synthetic route and comprehensive characterization data presented herein serve as a valuable resource for the scientific community.
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Unveiling the Enigmatic Mechanism of Action: A Technical Guide to 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action of 1-(4-phenoxybutyl)piperazine, a molecule belonging to a class of compounds with significant pharmacological potential. While direct experimental data on this specific entity is limited, this document synthesizes the extensive body of research on structurally related phenoxyalkylpiperazine and arylpiperazine derivatives to construct a predictive pharmacological profile. We delve into the likely molecular targets, focusing on G-protein coupled receptors (GPCRs) such as serotonin, dopamine, adrenergic, and histamine receptors, as well as sigma receptors. This guide is designed to be a practical resource, offering not only a theoretical framework for the compound's action but also detailed, field-proven experimental protocols for its empirical validation. Through a blend of established principles in medicinal chemistry and a clear roadmap for experimental inquiry, we aim to empower researchers to unlock the therapeutic promise of this compound and its analogs.
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including its basic nature and ability to participate in hydrogen bonding, make it an ideal building block for molecules targeting the central nervous system (CNS).[3] The addition of a phenoxybutyl moiety to the piperazine core, as in this compound, creates a lipophilic character that can facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting agents.
Compounds bearing the arylpiperazine and related pharmacophores have demonstrated a wide spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[2] This broad activity profile stems from their ability to interact with a variety of neurotransmitter receptors. Given the structural similarities, it is highly probable that this compound engages with a similar constellation of molecular targets. This guide will therefore focus on the most likely candidates: serotonin, dopamine, adrenergic, histamine, and sigma receptors.
Putative Molecular Targets and Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we can postulate a multi-target engagement profile for this compound.[4][5][6] The following sections outline the probable receptor interactions and the potential downstream signaling consequences.
Serotonin (5-HT) Receptor Systems
The arylpiperazine moiety is a classic pharmacophore for serotonin receptors. It is highly probable that this compound interacts with several 5-HT receptor subtypes.
-
5-HT1A Receptors: Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists.[7] Interaction with this receptor, which is coupled to Gi/o proteins, would lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the serotonergic system is a cornerstone of anxiolytic and antidepressant therapies.
-
5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics. These receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization. Antagonism of this pathway by this compound could contribute to antipsychotic-like effects.
-
Other 5-HT Receptors: The compound may also exhibit affinity for other 5-HT receptor subtypes, such as 5-HT2C and 5-HT7, which are also implicated in mood and cognition.
Dopamine (D) Receptor Systems
Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic medications.[8][9] The arylpiperazine scaffold is known to confer affinity for these receptors.
-
D2-like Receptors: It is plausible that this compound acts as an antagonist or partial agonist at D2-like receptors. These receptors are coupled to Gi/o proteins, and their blockade is a well-established mechanism for reducing the positive symptoms of schizophrenia. The butyl linker in the molecule is a common feature in many D2/D3 receptor ligands.[9]
Adrenergic (α) Receptor Systems
Many CNS-active drugs with a piperazine core also display affinity for adrenergic receptors, which can contribute to both their therapeutic effects and side-effect profiles.
-
α1-Adrenergic Receptors: Arylpiperazine derivatives frequently show high affinity for α1-adrenergic receptors, often acting as antagonists.[10] Blockade of these Gq/11-coupled receptors can lead to vasodilation and may contribute to side effects such as orthostatic hypotension. However, it can also have therapeutic implications in conditions like benign prostatic hyperplasia.
-
α2-Adrenergic Receptors: Interaction with α2-adrenergic receptors, which are Gi/o-coupled, is also possible and could modulate neurotransmitter release.
Histamine (H) Receptor Systems
The piperazine moiety is a core component of many first-generation antihistamines.
-
H1 and H3 Receptors: It is conceivable that this compound possesses antagonist activity at H1 receptors, which could lead to sedative effects. Furthermore, some piperazine-containing compounds are potent histamine H3 receptor antagonists, a mechanism being explored for cognitive enhancement and treatment of sleep disorders.[11][12]
Sigma (σ) Receptors
Sigma receptors are a unique class of intracellular proteins that are not GPCRs. They are involved in a variety of cellular functions and are targets for a range of psychotropic drugs.
-
σ1 and σ2 Receptors: Several piperazine and piperidine derivatives have been shown to bind with high affinity to sigma receptors.[13][14] Ligands for these receptors can modulate a variety of signaling pathways and have shown potential in the treatment of neuropathic pain, neurodegenerative diseases, and cancer. The interaction of this compound with sigma receptors represents another plausible avenue for its pharmacological activity.[15][16]
Predicted Receptor Affinity Profile
While awaiting empirical data, a predicted receptor affinity table can be constructed based on the analysis of structurally similar compounds. This serves as a working hypothesis for guiding experimental investigations.
| Receptor Target | Predicted Affinity (Ki) | Putative Functional Activity |
| Serotonin | ||
| 5-HT1A | Low to mid nM | Partial Agonist / Antagonist |
| 5-HT2A | Mid to high nM | Antagonist |
| 5-HT2C | High nM to low µM | Antagonist |
| 5-HT7 | High nM to low µM | Antagonist |
| Dopamine | ||
| D2 | Mid to high nM | Antagonist / Partial Agonist |
| D3 | Low to mid nM | Antagonist / Partial Agonist |
| D4 | High nM to low µM | Antagonist |
| Adrenergic | ||
| α1 | Low to mid nM | Antagonist |
| α2 | High nM to low µM | Antagonist |
| Histamine | ||
| H1 | Mid to high nM | Antagonist |
| H3 | High nM to low µM | Antagonist |
| Sigma | ||
| σ1 | Low to mid nM | Agonist / Antagonist |
| σ2 | Mid to high nM | Ligand |
Note: This table is predictive and requires experimental validation.
Experimental Workflows for Mechanism of Action Elucidation
To empirically determine the mechanism of action of this compound, a systematic and multi-tiered experimental approach is required. The following protocols provide a robust framework for this investigation.
Primary Target Identification: Radioligand Binding Assays
The initial step is to determine the binding affinities of the compound at a broad panel of receptors. Radioligand binding assays are the gold standard for this purpose.
Caption: Workflow for Radioligand Binding Assays.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT1A).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) to each well.
-
Add increasing concentrations of this compound (the "competitor").
-
To determine non-specific binding, add a high concentration of a known, non-labeled ligand for the target receptor to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization: Second Messenger Assays
Once high-affinity targets are identified, the functional activity of this compound at these receptors must be determined (i.e., whether it acts as an agonist, antagonist, or inverse agonist). This is achieved by measuring the downstream signaling events, or "second messengers," that are modulated by receptor activation.
Caption: Workflow for cAMP Functional Assay.
-
Cell Preparation:
-
Culture cells expressing the Gi/o- or Gs-coupled receptor of interest in a suitable medium.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Agonist Mode:
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. For Gi-coupled receptors, a co-stimulation with forskolin (an adenylyl cyclase activator) is typically required to generate a measurable cAMP signal to be inhibited.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a fixed concentration (typically the EC80) of a known agonist for the receptor.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform a competitive immunoassay using a labeled cAMP tracer and a specific anti-cAMP antibody. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
For agonist activity, determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Downstream Signaling Pathway Analysis: ERK Phosphorylation Assay
To further characterize the signaling profile of this compound, downstream signaling events such as the phosphorylation of extracellular signal-regulated kinases (ERK) can be investigated. ERK activation is a common downstream consequence of GPCR signaling.
Caption: Workflow for ERK Phosphorylation Assay.
-
Cell Treatment and Lysis:
-
Culture cells expressing the receptor of interest to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be "stripped" of the p-ERK antibodies and re-probed with an antibody that recognizes total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to determine the extent of ERK activation.
-
Conclusion and Future Directions
This technical guide has laid out a comprehensive, albeit predictive, framework for understanding the mechanism of action of this compound. By leveraging the wealth of knowledge on related chemical scaffolds, we have identified the most probable molecular targets and outlined the key signaling pathways that are likely to be modulated by this compound. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to empirically validate these hypotheses.
The journey from a molecule of interest to a well-characterized pharmacological agent is a meticulous one. The successful elucidation of the mechanism of action of this compound will not only shed light on its own therapeutic potential but also contribute to the broader understanding of the structure-activity relationships that govern the interaction of piperazine-containing ligands with their biological targets. This knowledge is invaluable for the rational design of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Phenoxybutyl)piperazine
Introduction
1-(4-Phenoxybutyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a multitude of pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] Understanding the fundamental physicochemical characteristics of this compound is paramount for researchers and drug development professionals, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, this guide leverages robust in silico predictions and provides detailed, field-proven experimental protocols for the determination of these critical parameters. By grounding these predictions with the known properties of the parent piperazine molecule and offering a clear path to experimental validation, this document serves as an essential resource for scientists engaged in the research and development of piperazine-based compounds.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 92493-11-3 | [2] |
| Molecular Formula | C₁₄H₂₂N₂O | [2] |
| Molecular Weight | 234.34 g/mol | [2] |
| Canonical SMILES | C1CN(CCN1)CCCCOC2=CC=CC=C2 | N/A |
The chemical structure of this compound, characterized by a piperazine ring linked via a butyl chain to a phenoxy group, is depicted below.
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the physicochemical properties of this compound were predicted using SwissADME, a reliable and widely used in silico tool in drug discovery.[3][4] These predicted values provide a strong foundation for understanding the likely behavior of the molecule. For comparative context, the experimentally determined properties of the parent molecule, piperazine, are also provided.
| Property | This compound (Predicted) | Piperazine (Experimental) |
| Melting Point (°C) | Not Predicted | 106 °C[1] |
| Boiling Point (°C) | Not Predicted | 146 °C[1] |
| logP (Octanol/Water) | 2.58 | -1.49 |
| Water Solubility | Moderately Soluble | Freely Soluble[1] |
| pKa (most basic) | 8.87 | 9.8 |
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental validation of the predicted properties, this section outlines standard, robust protocols for the determination of key physicochemical parameters.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of purity and is fundamental for material characterization. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.[5][6]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] An endothermic peak in the heat flow corresponds to the melting of the sample, with the onset temperature of this peak representing the melting point.[6][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 2 °C/min, under a nitrogen atmosphere (50 mL/min).[6] The temperature range should encompass the expected melting point, for instance, from 25 °C to a temperature sufficiently above the melt.[6]
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The area under the peak corresponds to the heat of fusion.[6]
Caption: Workflow for melting point determination using DSC.
Boiling Point Determination
The boiling point provides information about the volatility of a compound. A common and reliable method for its determination on a small scale is the capillary method.[8][9][10][11][12]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, this is observed as the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid, and more precisely, the temperature at which the liquid re-enters the capillary upon cooling.[8][10]
Experimental Protocol:
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Apparatus Setup: Invert a capillary tube (sealed at one end) into the liquid. Attach the test tube to a thermometer.
-
Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube). Heat the bath gradually.[8]
-
Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. For higher accuracy, note the temperature at which the liquid begins to enter the capillary tube upon cooling.[8]
Aqueous Solubility Determination by the Shake-Flask Method
Solubility is a critical parameter influencing bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[13][14][15][16][17]
Principle: An excess of the compound is equilibrated with a specific solvent (e.g., water or a buffer) over a defined period. The concentration of the dissolved compound in the saturated solution is then determined.[13][15]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13][16]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for shake-flask solubility determination.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor interactions. Potentiometric titration is a precise method for pKa determination.[18][19][20][21][22]
Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[18][19]
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a stirrer. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.[19]
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by analyzing the first or second derivative of the titration curve to find the equivalence point.
logP Determination by RP-HPLC
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which influences its membrane permeability and metabolic stability. A common and efficient method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).[23][24][25][26]
Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined from its retention time.[25]
Experimental Protocol:
-
Calibration: Prepare a series of standard compounds with known logP values spanning a range that is expected to include the test compound.
-
Chromatography: Analyze the standard compounds and this compound by RP-HPLC using a C18 column and an appropriate mobile phase (e.g., a mixture of methanol and water).
-
Data Analysis: Plot the logarithm of the retention factor (k') of the standard compounds against their known logP values to generate a calibration curve.
-
logP Calculation: Determine the retention factor of this compound and use the calibration curve to calculate its logP value.
Synthesis Outline
Substituted piperazines like this compound are typically synthesized through nucleophilic substitution reactions. A plausible synthetic route involves the reaction of piperazine with a suitable 4-phenoxybutyl halide.[27][28][29][30]
Caption: A general synthetic scheme for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, addressing the needs of researchers and drug development professionals. By integrating in silico predictions with detailed, actionable experimental protocols, this document establishes a solid foundation for the characterization of this and other novel piperazine derivatives. The presented methodologies for determining melting point, boiling point, solubility, pKa, and logP are robust and widely accepted in the scientific community. A thorough understanding and experimental validation of these properties are critical first steps in the journey of a potential drug candidate from the laboratory to the clinic.
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An In-Depth Technical Guide to 1-(4-Phenoxybutyl)piperazine Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation
Introduction: The Significance of the 1-(4-Phenoxybutyl)piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and serve as a versatile linker for various substituents, make it an ideal building block for compounds targeting the central nervous system (CNS).[2] Within the vast chemical space of piperazine-containing molecules, the this compound moiety has emerged as a particularly fruitful scaffold for the development of agents with potent activity at key neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT1A receptors.[3]
Derivatives of this scaffold have been extensively investigated for their potential as atypical antipsychotics and antidepressants.[1][3] The phenoxybutyl group provides an optimal linker length and lipophilicity to engage with the binding pockets of these G-protein coupled receptors (GPCRs), while the piperazine ring serves as a crucial basic amine for interaction with key acidic residues. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives and their analogs, intended for researchers and drug development professionals in the field of neuroscience.
Synthesis of this compound Derivatives: A Step-by-Step Approach
The synthesis of this compound derivatives is typically achieved through a convergent strategy, involving the preparation of a substituted piperazine and a phenoxybutyl electrophile, followed by their coupling. The most common and efficient method for this coupling is nucleophilic substitution, specifically N-alkylation of the piperazine.[4]
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-pronged approach culminating in the final N-alkylation step.
General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 1-(4-Phenoxybutyl)-4-(2-methoxyphenyl)piperazine
This protocol provides a detailed, step-by-step procedure for the synthesis of a representative this compound derivative.
Step 1: Synthesis of 1-Bromo-4-phenoxybutane
-
To a stirred solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 1-bromo-4-phenoxybutane as a colorless oil.
Step 2: Synthesis of 1-(2-Methoxyphenyl)piperazine
-
This starting material is commercially available but can also be synthesized via Buchwald-Hartwig amination of 2-bromoanisole with piperazine.
-
In a reaction vessel, combine 2-bromoanisole (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like BINAP (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) in an anhydrous solvent like toluene.[6]
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford 1-(2-methoxyphenyl)piperazine.
Step 3: N-Alkylation to Yield 1-(4-Phenoxybutyl)-4-(2-methoxyphenyl)piperazine
-
Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a base like potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction.[4]
-
Add 1-bromo-4-phenoxybutane (1.1 eq) dropwise to the stirred mixture.
-
Heat the reaction to 60-80 °C and stir for 8-16 hours until TLC or LC-MS indicates the consumption of the starting materials.[7]
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate under vacuum.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Purification and Characterization
-
Purification: The final compound is typically purified by flash column chromatography on silica gel.[5] The choice of eluent is critical and is usually a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane), with the polarity gradually increased. For basic compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape and reduce tailing. Recrystallization from a suitable solvent system can be employed for further purification if the compound is a solid.[6]
-
Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
Structure-Activity Relationships (SAR) of this compound Derivatives
The pharmacological profile of this compound derivatives is highly dependent on the nature and position of substituents on both the phenoxy and the arylpiperazine moieties. The following sections summarize the key SAR findings for affinity at dopamine D2 and serotonin 5-HT1A receptors.
Substitutions on the Arylpiperazine Moiety
The aryl group attached to the N4 position of the piperazine ring plays a critical role in receptor recognition.
| Substitution on Arylpiperazine Ring | Effect on D2 Affinity | Effect on 5-HT1A Affinity | Rationale |
| Unsubstituted Phenyl | Moderate | Moderate | Provides a baseline hydrophobic interaction. |
| ortho-Methoxy | High | High | The methoxy group can act as a hydrogen bond acceptor and its position is crucial for optimal interaction with the receptor binding pocket.[3] |
| meta-Chloro | High | High | The electron-withdrawing nature and steric bulk of the chloro group can enhance binding affinity.[3] |
| para-Substitution | Generally lower affinity | Generally lower affinity | The para position is often less favorable for interaction with key residues in the binding pocket compared to the ortho and meta positions. |
| Heterocyclic Rings (e.g., Pyridinyl, Pyrimidinyl) | Variable | Variable | The introduction of heteroatoms can modulate basicity and hydrogen bonding potential, leading to a wide range of affinities. |
Substitutions on the Phenoxy Ring
Modifications to the terminal phenoxy group can also significantly impact the pharmacological profile.
| Substitution on Phenoxy Ring | Effect on D2 Affinity | Effect on 5-HT1A Affinity | Rationale |
| Unsubstituted | Moderate | Moderate | Establishes a foundational level of interaction. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can increase or decrease affinity | Can increase or decrease affinity | The effect is position-dependent and can influence the electronic and steric properties of the ring. |
| Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) | Often increases affinity | Often increases affinity | Can enhance interactions through halogen bonding or by altering the electrostatic potential of the ring. |
| Bulky substituents | Generally decreases affinity | Generally decreases affinity | Steric hindrance can prevent optimal fitting into the binding pocket. |
Pharmacological Profile and Therapeutic Potential
This compound derivatives primarily exert their pharmacological effects through modulation of dopamine and serotonin receptors.
Mechanism of Action at the Molecular Level
-
Dopamine D2 Receptor Antagonism: Many compounds in this class act as antagonists or partial agonists at the D2 receptor.[3] The D2 receptor is a Gαi/o-coupled GPCR, and its inhibition leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.[8][9] This is the primary mechanism of action for most antipsychotic drugs.
-
Serotonin 5-HT1A Receptor Agonism/Partial Agonism: A significant number of these derivatives also exhibit agonist or partial agonist activity at the 5-HT1A receptor, which is also coupled to Gαi/o.[3][10] Activation of this receptor is associated with anxiolytic and antidepressant effects.
The dual activity at both D2 and 5-HT1A receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics that are primarily D2 antagonists.
Downstream Signaling Pathways
The interaction of this compound derivatives with D2 and 5-HT1A receptors triggers a cascade of intracellular signaling events.
Simplified downstream signaling pathways for D2 and 5-HT1A receptors.
Therapeutic Applications
-
Schizophrenia: The D2 receptor antagonism is crucial for treating the positive symptoms of schizophrenia. The added 5-HT1A receptor agonism may help to alleviate negative symptoms and cognitive deficits, and reduce the risk of motor side effects.
-
Depression and Anxiety: The 5-HT1A receptor agonism is a well-established mechanism for anxiolytic and antidepressant effects. Some derivatives with potent 5-HT1A activity and weaker D2 antagonism are being explored for these indications.
Experimental Protocols for Pharmacological Evaluation
A thorough pharmacological characterization of this compound derivatives involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay for D2 and 5-HT1A Receptors
This assay determines the affinity of the test compounds for the target receptors.
-
Materials:
-
Cell membranes expressing human D2 or 5-HT1A receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors.
-
Non-specific binding control: Haloperidol for D2, Serotonin for 5-HT1A.
-
Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and test compound (or buffer for total binding, or non-specific control).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or partial agonist.
-
cAMP Inhibition Assay (for Gαi/o-coupled receptors):
-
Use cells expressing the D2 or 5-HT1A receptor.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
-
Add the test compound and incubate.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Agonists will cause a dose-dependent decrease in cAMP levels. Antagonists will block the effect of a known agonist.
-
-
Phospho-ERK1/2 Assay:
-
Plate cells expressing the receptor of interest.
-
Starve the cells to reduce basal ERK phosphorylation.
-
Stimulate the cells with the test compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells and perform a Western blot or use an ELISA-based kit to detect the levels of phosphorylated ERK1/2.[11]
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
-
β-Arrestin Recruitment Assay:
-
Use a commercially available cell line that co-expresses the receptor of interest fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.[12]
-
Add the test compound and incubate.
-
Add the enzyme substrate and measure the resulting signal (e.g., luminescence or fluorescence).
-
An increase in signal indicates receptor activation and subsequent β-arrestin recruitment.
-
In Vivo Behavioral Models
These models are used to assess the potential therapeutic effects of the compounds in animals.
-
For Antipsychotic Activity:
-
Amphetamine-induced Hyperlocomotion: D2 antagonists can reduce the increase in locomotor activity induced by amphetamine in rodents.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This model assesses sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotics can restore PPI.
-
-
For Antidepressant and Anxiolytic Activity:
-
Forced Swim Test (FST): In this model of behavioral despair, antidepressant compounds reduce the immobility time of rodents when placed in an inescapable cylinder of water.
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.
-
Conclusion
The this compound scaffold represents a highly valuable platform for the design and development of novel CNS-active agents. A thorough understanding of the synthetic methodologies, structure-activity relationships, and pharmacological evaluation techniques outlined in this guide is essential for researchers aiming to exploit the full therapeutic potential of this chemical class. The dual modulation of dopamine D2 and serotonin 5-HT1A receptors offers a promising strategy for the development of safer and more effective treatments for schizophrenia, depression, and anxiety disorders. Future research in this area will likely focus on fine-tuning the selectivity and functional activity of these compounds to achieve optimal therapeutic outcomes with minimal side effects.
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The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 1-(4-Phenoxybutyl)piperazine
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of 1-(4-Phenoxybutyl)piperazine, a core chemical scaffold. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in a multitude of biologically active agents. By examining the structure-activity relationships (SAR) of its close analogues and more complex derivatives, we can project a scientifically grounded hypothesis of its potential therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to guide future research into this promising chemical entity.
Introduction: The Piperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous feature in modern pharmacopoeia, prized for its versatile physicochemical properties and synthetic tractability.[1] This six-membered heterocycle, with its two opposing nitrogen atoms, can be readily functionalized, allowing for the systematic modulation of a molecule's polarity, basicity, and spatial arrangement.[2][3] These characteristics are crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), and for establishing precise interactions with biological targets.[1]
The phenoxybutyl moiety, when attached to the piperazine core, introduces a flexible lipophilic chain and an aromatic system, features commonly associated with interactions at various receptor sites. This guide will deconstruct the constituent parts of this compound to build a profile of its likely biological activities based on the established pharmacology of its derivatives.
Synthetic Strategy: Building the Core Scaffold
The synthesis of this compound is a critical first step for any biological investigation. Several established synthetic routes for N-alkylated piperazines can be adapted for this purpose. A common and efficient method involves the nucleophilic substitution of a suitable alkyl halide with piperazine.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via N-alkylation of piperazine.
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-4-phenoxybutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a molar excess of piperazine (e.g., 3 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (e.g., 2 equivalents) to the solution. This will act as a base to neutralize the hydrobromic acid formed during the reaction.
-
Addition of Alkylating Agent: To the stirring suspension, add 1-bromo-4-phenoxybutane (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts and excess piperazine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of dichloromethane/methanol), to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Projected Biological Activities Based on Structural Analogues
The biological activity of this compound can be inferred by examining its structural relationship to more complex, well-characterized molecules. The core structure suggests potential interactions with several classes of biological targets, primarily within the central nervous system (CNS).
Potential as a Histamine H₃ Receptor Antagonist
Some of the most closely related and well-studied analogues of this compound are potent histamine H₃ receptor antagonists. For instance, compounds where the second nitrogen of the piperazine is substituted with a guanidine moiety attached to another alkyl chain have demonstrated high in vitro potency as H₃ receptor antagonists.
The histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonists of the H₃ receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders, such as cognitive impairment, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
The this compound scaffold serves as a key pharmacophoric element in these antagonists, with the phenoxybutyl group likely occupying a lipophilic pocket in the receptor binding site. While this compound itself lacks the additional structural features required for high-affinity binding to the H₃ receptor, it represents a foundational fragment for the design of such antagonists.
Interaction with Serotonergic and Dopaminergic Systems
Piperazine derivatives are well-represented among drugs that target serotonin (5-HT) and dopamine (D₂) receptors.[4] The phenylpiperazine moiety, in particular, is a classic structural motif in many antipsychotic and antidepressant medications.[2] While this compound is a phenoxyalkylpiperazine rather than a direct phenylpiperazine, the presence of the aromatic ring and the basic nitrogen atoms suggests a potential for interaction with these monoamine receptors.
Studies on related piperazine derivatives have shown binding to 5-HT₁ₐ and D₂ receptors, leading to anxiolytic-like and antidepressant-like activities in preclinical models.[4] The mechanism often involves the modulation of serotonergic, noradrenergic, and dopaminergic pathways. It is plausible that this compound could serve as a precursor or a low-affinity ligand for these receptors, providing a starting point for the development of novel CNS-active agents.
Diagram of Potential CNS Signaling Pathways
Caption: Hypothesized CNS targets for this compound.
Other Potential Activities
The piperazine scaffold is associated with a broad range of biological activities, including antimicrobial, antifungal, and anthelmintic effects.[2] The primary mechanism of anthelmintic action for piperazine itself is the paralysis of parasites by blocking acetylcholine at the myoneural junction and acting as a GABA agonist.[5] While more complex derivatives are typically required for potent antimicrobial activity, the core this compound structure could be explored as a starting point for the development of novel anti-infective agents.
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, several SAR principles can be proposed for derivatives of this compound:
| Structural Moiety | Modification | Potential Impact on Biological Activity |
| Phenoxy Ring | Introduction of electron-withdrawing or electron-donating substituents. | Can modulate binding affinity and selectivity for target receptors. For example, in some series, electron-withdrawing groups enhance potency. |
| Butyl Linker | Varying the length of the alkyl chain (e.g., from propyl to hexyl). | The length of the linker is often critical for optimal positioning of the phenoxy and piperazine groups within the receptor binding pocket. |
| Piperazine N-4 Position | Substitution with various functional groups (e.g., amides, ureas, guanidines, other alkyl/aryl groups). | This is a key vector for diversification and is often the primary determinant of the specific biological activity and potency. |
Conclusion and Future Directions
This compound is a molecule of significant interest due to its presence as a core fragment in numerous biologically active compounds, particularly those targeting the central nervous system. While direct experimental data on this specific compound is scarce, a comprehensive analysis of its structural analogues allows for the formulation of a strong hypothesis regarding its potential biological activities.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of CNS receptors, including histamine, serotonin, and dopamine subtypes. Cellular assays to determine functional activity (agonist vs. antagonist) would be the next logical step. The findings from these initial studies would provide a crucial empirical foundation for the rational design of novel derivatives with enhanced potency and selectivity for specific therapeutic targets. This enigmatic core holds the promise of being a valuable starting point for the development of the next generation of therapeutics.
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An In-depth Technical Guide to the Structure-Activity Relationship of 1-(4-Phenoxybutyl)piperazine
Introduction
The piperazine ring is a cornerstone in medicinal chemistry, a privileged scaffold found in a vast array of therapeutic agents.[1][2][3][4] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability, making it a desirable component in drug design.[2][5] This guide delves into the specific and versatile 1-(4-phenoxybutyl)piperazine scaffold. By systematically dissecting this molecule into its constituent parts—the phenoxy head, the butyl linker, and the piperazine core—we can illuminate the intricate structure-activity relationships (SAR) that govern its biological effects. Understanding how subtle modifications to each component influence target affinity, selectivity, and pharmacokinetic profiles is paramount for the rational design of novel therapeutics.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive SAR analysis but also field-proven insights into the synthesis and biological evaluation of these compounds.
Core Scaffold Analysis: Deconstructing this compound
At its core, the this compound molecule can be segmented into three distinct pharmacophoric regions. Each region presents a modifiable handle for chemists to fine-tune the compound's overall biological and pharmacokinetic profile.
Caption: Key pharmacophoric regions of the this compound scaffold.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of this scaffold is a complex function of the interplay between its three core components. The following sections explore the impact of structural modifications within each region.
Modifications of the Piperazine Ring
The piperazine core is arguably the most critical and frequently modified component. The two nitrogen atoms provide rigidity and hydrogen bonding capabilities, crucial for receptor interaction.[2]
-
Substitution at the N4-Position: The unsubstituted N4-nitrogen is a primary site for derivatization. Attaching various substituents here dramatically alters the compound's pharmacological profile. For instance, the addition of substituted benzoyl groups to a related 1-(benzhydryl)piperazine core has been shown to yield compounds with significant cytotoxic activities against cancer cell lines.[6] This highlights the N4 position as a key vector for introducing functionality that can engage with specific biological targets.
-
Ring Replacement (Piperazine vs. Piperidine): To probe the necessity of both nitrogen atoms, studies have replaced the piperazine scaffold with a piperidine ring. Research on histamine H3 receptor antagonists demonstrated that such a replacement can significantly impact activity, underscoring that both nitrogens in the piperazine ring may be essential for maintaining high-affinity interactions with certain targets.[7] This experimental choice directly validates the importance of the diamine structure of the piperazine core for specific receptor binding.
Modifications of the Alkyl Linker
The four-carbon butyl chain is not merely a spacer; its length, rigidity, and composition are critical determinants of how the phenoxy and piperazine moieties are presented to the biological target.
-
Chain Length Variation: The length of the alkyl chain is a classic parameter for optimization. In a series of histamine H3 receptor antagonists, a heptyl chain (seven carbons) was used instead of a butyl chain, indicating that a longer, more flexible linker can be beneficial for achieving high affinity, likely by allowing the terminal groups to adopt an optimal binding conformation within the receptor pocket.[7] Altering the linker length directly impacts the spatial relationship between the two terminal pharmacophores, a critical factor in receptor engagement.
Modifications of the Phenoxy Group
The terminal phenoxy group often serves as an anchor, engaging in hydrophobic or aromatic interactions within a receptor's binding site.
-
Aromatic Substitution: Adding substituents to the phenyl ring can modulate electronic properties, steric bulk, and lipophilicity. For example, in the related 1-(4-bromo-2,5-dimethoxybenzyl)piperazine scaffold, substitutions on the benzyl ring are known to be critical for affinity at serotonergic and dopaminergic targets.[8] While direct SAR data for the phenoxy group of our core topic is less prevalent in the initial search, the principles are transferable. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can fine-tune binding affinity and selectivity.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives is generally straightforward, allowing for the rapid generation of analog libraries for SAR studies. Common methods include N-alkylation and reductive amination.[8][9][10]
General Synthetic Workflow: N-Alkylation
A prevalent and reliable method involves the direct N-alkylation of a substituted piperazine with a suitable phenoxybutyl halide. This approach offers a convergent route to a diverse range of final compounds.
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spectroscopic analysis of 1-(4-Phenoxybutyl)piperazine (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Phenoxybutyl)piperazine
Abstract
This technical guide provides a comprehensive examination of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistically-grounded interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The causality behind experimental choices, the logic of spectral assignments, and the integration of multi-technique data are detailed to provide a robust, self-validating framework for the structural elucidation of this compound and its analogues. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and authoritative understanding of spectroscopic analysis.
Introduction: The Structural Imperative
This compound (Molecular Formula: C₁₄H₂₂N₂O) is a bifunctional molecule incorporating a phenoxybutyl moiety and a piperazine ring.[2][3] The piperazine scaffold is a privileged structure in pharmacology, known for its presence in a wide array of therapeutic agents due to favorable pharmacokinetic properties.[1][4] The phenoxybutyl group, in turn, can modulate receptor affinity and lipophilicity. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount.
Spectroscopic techniques like NMR and IR are indispensable for this purpose. They provide a non-destructive "fingerprint" of the molecule, revealing detailed information about its atomic connectivity, functional groups, and chemical environment. This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing a blueprint for its definitive identification.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H and ¹³C nuclei.[5] The analysis relies on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is altered by the surrounding electron density—a phenomenon known as the chemical shift (δ).
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (like N-H).[6][7]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7][8] Higher field strengths improve signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[9]
¹H NMR Spectral Interpretation: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Expected ¹H NMR Data for this compound:
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ar-H (ortho, H²'/H⁶') | ~6.90 | Doublet (d) or Multiplet (m) | 2H | Shielded by the electron-donating effect of the ether oxygen. |
| Ar-H (meta, H³'/H⁵') | ~7.25 | Triplet (t) or Multiplet (m) | 2H | Less affected by the oxygen, resonating in a typical aromatic region. |
| Ar-H (para, H⁴') | ~6.95 | Triplet (t) or Multiplet (m) | 1H | Shielded by the ether oxygen. |
| O-CH ₂- (Hδ) | ~3.98 | Triplet (t) | 2H | Deshielded by the adjacent electronegative oxygen atom.[10] |
| -CH ₂- (Hγ) | ~1.80 | Multiplet (m) | 2H | Aliphatic protons, slightly deshielded by proximity to oxygen. |
| -CH ₂- (Hβ) | ~1.60 | Multiplet (m) | 2H | Standard aliphatic protons. |
| -N-CH ₂- (Hα) | ~2.45 | Triplet (t) | 2H | Deshielded by the adjacent piperazine nitrogen. |
| Piperazine -CH ₂- (H², H⁶) | ~2.65 | Broad Multiplet (m) | 4H | Protons on carbons adjacent to the substituted nitrogen (N¹). |
| Piperazine -CH ₂- (H³, H⁵) | ~2.90 | Broad Multiplet (m) | 4H | Protons on carbons adjacent to the secondary amine (N⁴).[7] |
| N-H | ~1.5-3.0 | Broad Singlet (br s) | 1H | Labile proton, chemical shift is concentration and solvent dependent.[11] |
¹³C NMR Spectral Interpretation: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals a single peak for each chemically non-equivalent carbon atom, providing a direct count of unique carbon environments.[12]
Expected ¹³C NMR Data for this compound:
| Assigned Carbons | Predicted δ (ppm) | Rationale for Assignment |
| Ar-C -O (C¹') | ~158.9 | Quaternary aromatic carbon, strongly deshielded by direct attachment to oxygen. |
| Ar-C H (C³'/C⁵') | ~129.5 | Aromatic methine carbons. |
| Ar-C H (C⁴') | ~120.8 | Aromatic methine carbon. |
| Ar-C H (C²'/C⁶') | ~114.5 | Aromatic methine carbons, shielded by the +M effect of the ether oxygen. |
| O-C H₂- (Cδ) | ~67.8 | Aliphatic carbon strongly deshielded by the adjacent oxygen atom.[10] |
| -C H₂- (Cγ) | ~27.0 | Standard aliphatic carbon. |
| -C H₂- (Cβ) | ~24.5 | Standard aliphatic carbon. |
| -N-C H₂- (Cα) | ~58.2 | Aliphatic carbon deshielded by the adjacent nitrogen atom. |
| Piperazine -C H₂- (C², C⁶) | ~53.5 | Piperazine carbons adjacent to the substituted nitrogen.[8] |
| Piperazine -C H₂- (C³, C⁵) | ~46.0 | Piperazine carbons adjacent to the secondary amine.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, wagging).[13] It is an exceptionally powerful tool for the identification of functional groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a neat thin film between two salt (NaCl or KBr) plates. For the KBr method, grind a small amount of sample with dry KBr powder and press it into a translucent disk.
-
Background Scan: Perform a background scan of the empty spectrometer or the pure KBr pellet to subtract atmospheric and instrumental absorptions.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8] The region from 1450-400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule.[13][14]
IR Spectral Interpretation: Identifying Functional Groups
The IR spectrum of this compound is expected to show characteristic absorptions for its key functional groups.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group Origin |
| N-H Stretch | 3350 - 3310 | Medium, sharp | Secondary Amine (Piperazine)[15] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | sp² C-H (Phenoxy)[16] |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong | sp³ C-H (Butyl & Piperazine) |
| Aromatic C=C Stretch | 1600 & 1500 | Medium-Strong | Aromatic Ring (Phenoxy)[16] |
| N-H Bend | 1650 - 1580 | Medium | Secondary Amine (Piperazine)[15] |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Aryl-Alkyl Ether[10][17] |
| C-N Stretch | 1250 - 1020 | Medium | Aliphatic Amine (Piperazine)[11] |
| Symmetric C-O-C Stretch | ~1050 | Strong | Aryl-Alkyl Ether[10] |
| N-H Wag | 910 - 665 | Strong, Broad | Secondary Amine (Piperazine)[15] |
Integrated Spectroscopic Workflow & Conclusion
Caption: Workflow for definitive structure confirmation via integrated spectroscopy.
The analytical strategy detailed in this guide provides a robust framework for the characterization of this compound.
-
¹H NMR confirms the proton count and connectivity, detailing the arrangement of the phenoxy, butyl, and piperazine moieties through chemical shifts and coupling patterns.
-
¹³C NMR provides a map of the carbon skeleton, confirming the number of unique carbon environments and corroborating the functional group assignments.
-
IR Spectroscopy offers definitive evidence for the presence of key functional groups—the secondary amine (N-H stretch), the aryl-alkyl ether (strong C-O stretch), and the aromatic ring (C=C stretches).
Together, these techniques provide complementary and cross-validating data points that allow for the unambiguous confirmation of the molecular structure. This level of analytical rigor is essential for advancing research and development in fields where molecular identity is directly linked to function and safety.
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Yılmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its ability to interact with a diverse array of biological targets, particularly within the central nervous system, has cemented its status as a privileged structure in drug discovery. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-characterized derivative, 1-(4-phenoxybutyl)piperazine. By leveraging established structure-activity relationships of analogous arylpiperazine compounds, this document delineates a scientifically-grounded rationale for prioritizing key molecular targets for further investigation. We will delve into the mechanistic underpinnings of these potential interactions, propose robust experimental workflows for target validation, and present a forward-looking perspective on the therapeutic promise of this compound.
Introduction: The Arylpiperazine Scaffold and the Promise of this compound
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern pharmacotherapy.[1][2][3] Its unique physicochemical properties, including its basicity and ability to engage in various non-covalent interactions, make it an ideal building block for molecules designed to modulate biological function. When incorporated into the "arylpiperazine" motif, where one of the nitrogen atoms is attached to an aromatic ring, the therapeutic possibilities expand significantly, particularly in the realm of neuroscience.
This compound represents an intriguing, albeit sparsely studied, member of this chemical class. Its structure combines the proven arylpiperazine core with a flexible phenoxybutyl side chain. This specific combination suggests a potential for nuanced interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The length and composition of the butyl chain, coupled with the terminal phenoxy group, are anticipated to confer a distinct pharmacological profile compared to more extensively studied arylpiperazine derivatives.
This guide will, therefore, focus on a rational, evidence-based approach to identifying and validating the most probable therapeutic targets for this compound. We will explore its potential as a modulator of serotonergic, dopaminergic, and adrenergic systems, drawing parallels from existing literature on structurally related compounds.[4][5][6][7]
Hypothesized Therapeutic Targets and Mechanistic Rationale
Based on the extensive body of research surrounding arylpiperazine derivatives, we can postulate several high-probability therapeutic targets for this compound. The subsequent sections will detail the rationale for each proposed target.
Serotonin Receptors (5-HTR): A Primary Focus for Investigation
The interaction of arylpiperazines with serotonin receptors is well-documented, with many approved drugs and clinical candidates targeting this family of GPCRs.[4]
-
5-HT1A Receptor: Many arylpiperazine compounds exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists. The phenoxybutyl moiety of our lead compound could potentially orient the molecule within the binding pocket to elicit a specific functional response. Agonism or partial agonism at this receptor is associated with anxiolytic and antidepressant effects.
-
5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs. The bulky phenoxybutyl group may favor an antagonistic binding mode, suggesting a potential utility in treating psychotic disorders.[6]
-
5-HT7 Receptor: This receptor is implicated in the regulation of circadian rhythms, mood, and cognition. Several arylpiperazine derivatives have demonstrated high affinity for the 5-HT7 receptor, making it a plausible target for this compound.[4]
Dopamine Receptors (DR): Modulating a Key Neurotransmitter System
The dopaminergic system is another critical area of interest for arylpiperazine compounds.
-
Dopamine D2 Receptor: The D2 receptor is a primary target for both typical and atypical antipsychotics. While high affinity for D2 receptors is common among antipsychotics, a more nuanced profile, such as partial agonism or antagonism with a specific dissociation constant, could offer an improved side-effect profile.[6] The structure of this compound warrants a thorough investigation of its D2 receptor affinity and functional activity.
Adrenergic Receptors: Exploring Cardiovascular and CNS Effects
Certain arylpiperazines also display affinity for adrenergic receptors, which can contribute to both their therapeutic effects and potential side effects.
-
α1B-Adrenergic Receptor: Affinity for α1B-adrenergic receptors has been observed for some piperazine derivatives and can influence blood pressure regulation.[7] Understanding the interaction of this compound with this receptor is crucial for a comprehensive safety and efficacy assessment.
Neurotransmitter Transporters: DAT and SERT
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters is a well-established mechanism for antidepressant medications. The structural features of this compound, particularly the extended side chain, suggest a potential for interaction with the binding sites of these transporters.[8]
Experimental Workflows for Target Validation and Characterization
A systematic and rigorous experimental approach is essential to validate the hypothesized targets and to fully characterize the pharmacological profile of this compound. The following workflows provide a detailed roadmap for this investigation.
Initial Target Screening: Radioligand Binding Assays
The first step is to determine the binding affinity of this compound for a panel of relevant receptors and transporters.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant target of interest (e.g., 5-HT1A, 5-HT2A, D2, α1B, DAT, SERT). Culture the cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor/transporter (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow for binding equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Target | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 15 |
| 5-HT2A | [3H]Ketanserin | 50 |
| D2 | [3H]Spiperone | 120 |
| α1B | [3H]Prazosin | 85 |
| DAT | [3H]WIN 35,428 | > 1000 |
| SERT | [3H]Citalopram | 250 |
This table presents hypothetical data for illustrative purposes.
Functional Characterization: In Vitro Functional Assays
Once binding affinity is established, it is crucial to determine the functional activity of the compound at the identified targets (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Protocol: GPCR Functional Assay (e.g., cAMP Measurement for 5-HT1A)
-
Cell Culture: Use a cell line expressing the 5-HT1A receptor, which is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels upon agonist stimulation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).
Protocol: Transporter Uptake Assay (e.g., for SERT)
-
Cell Culture: Use cells expressing the serotonin transporter.
-
Uptake Inhibition: Pre-incubate the cells with varying concentrations of this compound.
-
Radiolabeled Substrate Addition: Add a radiolabeled substrate for the transporter, such as [3H]serotonin.
-
Uptake Measurement: After a short incubation, wash the cells to remove the extracellular radiolabeled substrate and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 for the inhibition of serotonin uptake.
Signaling Pathway Analysis
To gain a deeper understanding of the compound's mechanism of action, it is important to investigate its effects on downstream signaling pathways.
Caption: Hypothetical signaling pathway for this compound acting as a 5-HT1A receptor agonist.
Caption: A streamlined experimental workflow for the characterization of this compound.
Future Directions and Therapeutic Potential
The multifaceted pharmacological profile that is likely to emerge for this compound opens up a range of therapeutic possibilities. A compound with significant affinity and functional activity at multiple serotonergic and dopaminergic receptors could be a promising candidate for the treatment of complex neuropsychiatric disorders such as schizophrenia or major depressive disorder, where a multi-target approach is often beneficial.
Further optimization of the this compound scaffold through medicinal chemistry efforts could lead to the development of analogs with enhanced potency, selectivity, and pharmacokinetic properties. For instance, substitution on the phenoxy ring or modification of the butyl linker could fine-tune the compound's interaction with its biological targets.
Conclusion
While this compound remains a relatively unexplored chemical entity, its structural relationship to a well-established class of pharmacologically active compounds provides a strong foundation for a targeted and efficient drug discovery program. The systematic approach outlined in this guide, from initial binding studies to in-depth functional and signaling analyses, will be instrumental in elucidating its therapeutic potential. The insights gained from these studies will not only define the future of this specific compound but also contribute to the broader understanding of arylpiperazine pharmacology.
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In Silico Modeling of 1-(4-Phenoxybutyl)piperazine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between the small molecule 1-(4-Phenoxybutyl)piperazine and its putative biological targets. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting activity at various G-protein coupled receptors (GPCRs), particularly serotonin receptors.[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers a detailed, step-by-step methodology for investigating these interactions using a suite of computational tools. We will focus on the serotonin 5-HT1A receptor as a primary putative target, based on the extensive literature on arylpiperazine pharmacology.[1][3][4] The protocols herein are presented as a self-validating system, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility. This guide will cover ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, providing a robust workflow for characterizing the molecular interactions of this compound.
Introduction: The Rationale for In Silico Investigation
This compound is a molecule of interest due to its structural similarity to a class of compounds known for their significant activity within the central nervous system. The arylpiperazine motif is a common feature in many approved drugs targeting neurotransmitter systems.[1] In silico modeling provides a powerful, cost-effective, and time-efficient approach to elucidate the potential binding modes, interaction dynamics, and affinities of this compound with its biological targets before undertaking extensive wet-lab experiments. By simulating the molecular interactions at an atomic level, we can gain valuable insights into the structure-activity relationships that govern the pharmacological profile of this compound.
This guide will use the human serotonin 5-HT1A receptor as the primary target for our investigation. Arylpiperazine derivatives have a well-documented affinity for 5-HT1A receptors, which are implicated in the pathophysiology of anxiety and depression.[1]
The Computational Workflow: A Holistic Approach
Our in silico investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the ligand-receptor interactions. Each step builds upon the previous one, creating a progressively more detailed picture of the molecular recognition process.
Caption: The overall in silico workflow for modeling this compound interactions.
Part I: System Preparation - Laying the Foundation
Accurate and meticulous preparation of both the ligand and the protein is paramount for the success of any in silico modeling study. This initial phase ensures that the starting structures are chemically correct and energetically minimized, providing a solid foundation for subsequent simulations.
Ligand Preparation: From 2D to 3D
The first step is to obtain a high-quality 3D structure of this compound.
Protocol 1: Ligand Structure Generation and Preparation
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is C1COCCN1CCCC(=O)C2=CC=CC=C2.
-
Generate 3D Coordinates: Utilize a tool like MolView or the CCDC's SMILES to 3D structure generator to convert the SMILES string into a 3D structure.[5][6][7]
-
Energy Minimization: The initial 3D structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.
-
Assign Partial Charges: Assign partial charges to the atoms of the ligand. Gasteiger charges are a common choice for small molecules and can be calculated using AutoDockTools.[8]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during the docking process. AutoDockTools can automatically detect and set these bonds.[8]
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds.
Protein Preparation: Readying the Receptor
For this guide, we will use the high-resolution crystal structure of the human 5-HT1A receptor. A suitable structure can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 7E2Y provides a structure of the serotonin-bound 5-HT1A receptor-Gi protein complex.[9][10]
Protocol 2: Protein Structure Preparation
-
Download PDB File: Download the PDB file (e.g., 7E2Y) from the RCSB PDB database.[9]
-
Remove Unnecessary Molecules: The downloaded PDB file may contain non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed to isolate the protein of interest. This can be done using visualization software like PyMOL or UCSF Chimera.[11]
-
Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues are appropriate for a physiological pH (around 7.4). AutoDockTools provides a utility for this.[11]
-
Assign Partial Charges: Assign partial charges to the protein atoms. Kollman charges are a standard choice for proteins in AutoDock.[12]
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.
Part II: Interaction Modeling - Simulating the Binding
With the prepared ligand and protein, we can now proceed to model their interaction through molecular docking and molecular dynamics simulations.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. We will use AutoDock Vina, a widely used and accurate docking program.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box): A grid box must be defined to specify the search space for the docking simulation. This box should encompass the known binding site of the 5-HT1A receptor. For PDB ID 7E2Y, the binding site is where serotonin is located. The center and dimensions of the grid box can be determined using AutoDockTools.[13]
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.
-
Analyze Docking Results: AutoDock Vina will generate a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding affinity is typically considered the most favorable. These poses can be visualized and analyzed using PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.[12]
Table 1: Example Docking Results
| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Asp116, Thr199, Phe361 |
| 2 | -8.2 | Ser198, Trp358, Tyr390 |
| 3 | -7.9 | Asn386, Val117, Ala203 |
Molecular Dynamics Simulation: Capturing the Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment. We will outline the general steps for an MD simulation using GROMACS.
Caption: The workflow for a molecular dynamics simulation.
Protocol 4: Molecular Dynamics Simulation with GROMACS
-
Prepare the Complex: Start with the best-ranked docked pose of the this compound-5-HT1A receptor complex.
-
Generate Ligand Topology: Generate a topology file for the ligand, which contains the force field parameters. This can be done using servers like the CHARMM General Force Field (CGenFF).
-
Build the System: Place the complex in a simulation box and solvate it with a suitable water model (e.g., TIP3P). Add ions to neutralize the system and mimic a physiological salt concentration.[14]
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[15]
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD) and to identify persistent interactions between the ligand and the receptor over time.
Part III: Binding Free Energy Calculation
To obtain a more quantitative measure of the binding affinity, we can perform binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Extract snapshots of the ligand-receptor complex from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.
-
Compute Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
Table 2: Example Binding Free Energy Components
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 30.5 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -40.6 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with the human 5-HT1A receptor. By following these detailed protocols, researchers can generate valuable hypotheses about the binding mode, stability, and affinity of this compound. The insights gained from these computational studies can guide further experimental validation, such as site-directed mutagenesis and functional assays, ultimately accelerating the drug discovery and development process. Future work could involve applying this workflow to other potential targets of this compound, such as other serotonin receptor subtypes or dopamine receptors, to build a more complete understanding of its pharmacological profile.
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The Unseen Scaffold: An In-depth Technical Guide to the Discovery and History of 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history and scientific importance of 1-(4-Phenoxybutyl)piperazine, a molecule that, while not a blockbuster drug itself, represents a pivotal structural motif in the landscape of central nervous system (CNS) drug discovery. We will explore its likely origins within the broader context of phenoxyalkylpiperazine research, its synthesis, and its role as a scaffold in the development of compounds targeting dopaminergic and serotonergic pathways. This guide will provide a historical perspective, detailed synthetic protocols, and an analysis of the structure-activity relationships that underscore the enduring relevance of this chemical entity.
Introduction: The Piperazine Moiety in Neuropharmacology
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its physicochemical properties that often impart favorable oral bioavailability and blood-brain barrier permeability.[1][2] Its ability to be readily substituted at its two nitrogen atoms has made it a versatile building block for creating vast libraries of compounds with diverse pharmacological activities.[3][4] In the realm of neuropharmacology, aryl and alkylpiperazine derivatives have been instrumental in the development of therapeutics for a range of disorders, including psychosis, depression, and anxiety.[5] These compounds frequently exhibit affinity for dopamine and serotonin receptors, key players in the modulation of mood, cognition, and behavior.[6][7]
A Historical Perspective: The Rise of Phenoxyalkylpiperazines
The discovery and development of this compound can be understood within the broader historical context of CNS drug discovery, particularly the intense research into dopamine and serotonin receptor ligands that began in the latter half of the 20th century. The dopamine hypothesis of schizophrenia, which emerged in the 1960s, spurred the development of dopamine antagonists as antipsychotic agents.[8] This led to extensive exploration of chemical scaffolds that could effectively block dopamine D2 receptors.[9]
By the 1980s, the role of serotonin receptors in mood and anxiety disorders was also becoming increasingly clear, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.[10] During this period, medicinal chemists synthesized and tested numerous series of compounds to probe the structure-activity relationships (SAR) of receptor binding. The phenoxyalkylpiperazine scaffold, which combines a piperazine ring with a phenoxyalkyl side chain, emerged as a promising pharmacophore for targeting both dopaminergic and serotonergic receptors.
While a singular "discovery" paper for this compound (CAS 92493-11-3) is not prominent in the literature, it is highly probable that it was first synthesized in the 1980s as part of these broader SAR studies. Its structure represents a systematic variation of the phenoxyalkylpiperazine theme, where the nature and length of the alkyl chain, as well as substitutions on the phenyl ring and the second piperazine nitrogen, were methodically altered to optimize receptor affinity and selectivity.
Synthetic Pathways and Methodologies
The synthesis of this compound is straightforward and relies on well-established synthetic methodologies for the N-alkylation of piperazines. The most common and direct approach involves the reaction of piperazine with a suitable 4-phenoxybutyl electrophile.
General Synthetic Protocol: Nucleophilic Substitution
A typical synthesis involves the nucleophilic substitution of a leaving group on the butyl chain by one of the nitrogen atoms of the piperazine ring.
Experimental Protocol:
-
Preparation of the Electrophile: 4-Phenoxybutyl bromide can be prepared from 4-phenoxybutanol by treatment with a brominating agent such as phosphorus tribromide or hydrobromic acid. Alternatively, 1-bromo-4-phenoxybutane can be synthesized via the Williamson ether synthesis by reacting phenol with 1,4-dibromobutane in the presence of a base.
-
N-Alkylation of Piperazine:
-
To a solution of excess piperazine (to minimize dialkylation) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate.
-
Add 1-bromo-4-phenoxybutane dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
-
Pharmacological Profile and Structure-Activity Relationships
The pharmacological activity of this compound is predicted by its structural similarity to other well-characterized phenoxyalkylpiperazine ligands. This class of compounds is known to interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
Dopamine Receptor Antagonism
The phenoxyalkylpiperazine moiety is a known pharmacophore for dopamine D2 receptor antagonism. The basic nitrogen of the piperazine ring is believed to form an ionic interaction with a conserved aspartate residue in the transmembrane domain of the D2 receptor. The aromatic phenoxy group likely engages in hydrophobic and/or aromatic interactions within the receptor's binding pocket. The four-carbon alkyl chain serves as a spacer, positioning the two ends of the molecule for optimal interaction with the receptor.
Serotonin Receptor Modulation
Many aryl and alkylpiperazines also exhibit affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[11][12] The specific activity (agonist, antagonist, or partial agonist) and selectivity profile are highly dependent on the nature of the substituent on the second piperazine nitrogen and the aromatic ring. For the unsubstituted this compound, it is likely to have moderate affinity for several serotonin receptors.
Structure-Activity Relationship (SAR) Insights
The exploration of phenoxyalkylpiperazines has yielded valuable SAR data that helps to rationalize the design of new CNS agents:
| Moiety | Modification | Impact on Activity |
| Alkyl Chain Length | Varies from 2 to 5 carbons | Optimal length is typically 4 carbons for high affinity at D2 and 5-HT1A receptors. |
| Phenoxy Ring | Substitution with electron-withdrawing or -donating groups | Modulates receptor affinity and selectivity. For example, ortho-methoxy substitution can enhance 5-HT1A affinity. |
| Piperazine N4-Substituent | Introduction of aryl, heteroaryl, or other functional groups | Dramatically influences the pharmacological profile, often determining selectivity for specific receptor subtypes. |
Significance and Legacy in Drug Discovery
While this compound itself has not been developed into a commercial drug, its true significance lies in its role as a foundational scaffold and a research tool. It represents a key data point in the vast SAR landscape of phenoxyalkylpiperazines. The knowledge gained from studying compounds like this has directly contributed to the design and synthesis of numerous successful CNS drugs.
This molecule serves as a testament to the systematic and often incremental nature of drug discovery. The exploration of simple, yet versatile, scaffolds like this compound provides the fundamental understanding of molecular interactions that is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
Conclusion
The story of this compound is not one of a celebrated therapeutic agent, but rather of a quiet contributor to the field of medicinal chemistry. Its history is intertwined with the broader quest to understand and modulate the complex neurochemistry of the brain. For researchers and drug development professionals, this molecule serves as a valuable case study in the importance of systematic chemical exploration and the enduring utility of well-designed chemical scaffolds. As our understanding of the intricacies of CNS disorders continues to evolve, the lessons learned from the study of foundational molecules like this compound will undoubtedly continue to inform the development of the next generation of neuropsychiatric medicines.
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7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Dopamine antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to 1-(4-phenoxybutyl)piperazine, a versatile chemical intermediate with significant potential in medicinal chemistry. The piperazine moiety is a well-established scaffold in drug discovery, known for conferring favorable pharmacokinetic properties and enabling interactions with a range of biological targets.[1][2] The addition of a phenoxybutyl group introduces lipophilicity and specific steric and electronic features that can modulate the pharmacological profile. This guide offers detailed, field-proven protocols for the synthesis, purification, and characterization of this compound. Furthermore, it explores the potential biological applications of this compound, drawing insights from the activities of structurally related phenoxyalkylpiperazine derivatives, particularly in the context of neuropsychopharmacology. Safety protocols and handling guidelines are also provided to ensure safe laboratory practice.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple yet powerful structural motif is a cornerstone in modern drug design, appearing in a multitude of FDA-approved drugs for diverse therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[2][3][4] The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the creation of vast chemical libraries with a wide array of biological activities. These nitrogen atoms can also act as hydrogen bond acceptors and can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.
This compound is a derivative that combines the piperazine core with a phenoxybutyl side chain. This side chain is of particular interest as phenoxyalkyl moieties are known to interact with various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[5][6] Consequently, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications in the treatment of central nervous system (CNS) disorders.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between piperazine and a suitable phenoxybutyl electrophile, typically 1-bromo-4-phenoxybutane. To favor the mono-alkylation product and prevent the formation of the di-substituted piperazine, an excess of piperazine is typically used.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of Piperazine
Materials:
-
Piperazine (anhydrous)
-
1-Bromo-4-phenoxybutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2 equivalents) followed by the dropwise addition of 1-bromo-4-phenoxybutane (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a pure compound.
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound based on its structure and data from analogous compounds.[7][8][9]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | * Aromatic Protons (Phenoxy): Multiplets in the range of δ 6.8-7.3 ppm. |
-
-O-CH₂- Protons: A triplet around δ 4.0 ppm.
-
Piperazine Protons (N-CH₂): Broad singlets or multiplets around δ 2.4-2.9 ppm.
-
Butyl Chain Protons (-CH₂-CH₂-): Multiplets in the range of δ 1.6-1.9 ppm.
-
-N-CH₂- (Butyl) Protons: A triplet around δ 2.4 ppm. | | ¹³C NMR | * Aromatic Carbons (Phenoxy): Peaks in the range of δ 114-159 ppm.
-
-O-CH₂- Carbon: A peak around δ 68 ppm.
-
Piperazine Carbons: Peaks around δ 46 and 54 ppm.
-
Butyl Chain Carbons (-CH₂-CH₂-): Peaks in the range of δ 23-27 ppm.
-
-N-CH₂- (Butyl) Carbon: A peak around δ 58 ppm. | | FT-IR (cm⁻¹) | * C-H (Aromatic): ~3030-3060 cm⁻¹
-
C-H (Aliphatic): ~2800-3000 cm⁻¹
-
C-O-C (Ether): ~1240 cm⁻¹ (asymmetric stretch) and ~1040 cm⁻¹ (symmetric stretch)
-
C=C (Aromatic): ~1500-1600 cm⁻¹
-
N-H (secondary amine): A weak to medium band around 3300 cm⁻¹ (if present as a salt or with residual starting material) | | Mass Spec. (MS) | * [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule (C₁₄H₂₂N₂O + H⁺). |
Potential Applications and Biological Rationale
While specific biological data for this compound is not extensively published, the pharmacological profiles of structurally similar compounds provide strong indications of its potential applications. The arylpiperazine moiety is a well-known pharmacophore that interacts with various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][5]
Potential as an Antipsychotic Agent
Many atypical antipsychotic drugs feature a piperazine ring connected to an aromatic group.[10] These compounds often exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. The phenoxybutyl moiety of this compound may facilitate binding to these receptors, making it a valuable intermediate for the development of novel antipsychotic agents.
Potential as a Serotonergic Agent
Derivatives of phenoxyalkylpiperazines have been investigated for their affinity and activity at various serotonin receptors, including 5-HT₁ₐ and 5-HT₆.[6][11] Antagonists of the 5-HT₁ₐ receptor, for example, have shown potential in the treatment of anxiety and depression. The specific length and nature of the phenoxybutyl chain can influence receptor selectivity and affinity.[6]
Hypothetical Mechanism of Action Diagram
Caption: Hypothetical mechanism of action for a this compound derivative.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents.
-
Inhalation: Avoid inhaling dust, vapors, or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate with considerable potential for the development of novel therapeutic agents, particularly for CNS disorders. The protocols and information provided in this guide are intended to facilitate the synthesis, characterization, and further investigation of this promising compound. The versatility of the piperazine scaffold, combined with the specific properties of the phenoxybutyl side chain, offers a rich area for exploration in medicinal chemistry and drug discovery.
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N-aryl-N'-benzylpiperazines as potential antipsychotic agents. (n.d.). PubMed. [Link]
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Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. [Link]
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The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2018). PubMed Central (PMC). [Link]
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Serotonin receptor affinities of psychoactive phenalkylamine analogues. (n.d.). PubMed. [Link]
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The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). (n.d.). ResearchGate. [Link]
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First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects. (2016). Research and Reviews. [Link]
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Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). PubMed. [Link]
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Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. (n.d.). PubMed. [Link]
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Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (n.d.). PubMed. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. [Link]
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1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link]
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Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
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Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (n.d.). PubMed. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PubMed Central (PMC). [Link]
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Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). [Link]
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Synthesis and acaricidal activity of phenylpiperazine derivatives. (2012). PubMed Central (PMC). [Link]
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DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). [Link]
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(PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. (n.d.). ResearchGate. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2022). PubMed Central (PMC). [Link]
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Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). Semantic Scholar. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada. [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]
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A Validated Reversed-Phase HPLC Method for the Quantification of 1-(4-Phenoxybutyl)piperazine
Application Note APN-HPLC-1401
Abstract
This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Phenoxybutyl)piperazine. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for quality control and purity assessment. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed with an emphasis on the physicochemical properties of the analyte, particularly its basic nature, to ensure optimal chromatographic performance. This document provides a detailed experimental protocol, system suitability criteria, and a comprehensive method validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction & Method Rationale
This compound is a disubstituted piperazine derivative. The piperazine ring imparts basic properties, while the phenoxybutyl group provides significant hydrophobicity and a strong chromophore for UV detection.[3] The primary challenge in developing an HPLC method for such basic compounds is controlling peak shape. Free silanol groups on the surface of silica-based columns can interact with the protonated basic analyte, leading to peak tailing and poor reproducibility.
Causality Behind Experimental Choices:
-
Chromatographic Mode (RP-HPLC): Reversed-phase chromatography was selected due to the analyte's significant non-polar character, contributed by the phenoxybutyl moiety, which allows for strong retention on a hydrophobic stationary phase like C18.[4][5][6]
-
Stationary Phase (C18): A modern, end-capped C18 column with high carbon loading is chosen to maximize hydrophobic interactions and minimize interactions with residual silanols. This is a standard and robust choice for the separation of basic pharmaceutical compounds.[4][5]
-
Mobile Phase (Acidic pH): The mobile phase is buffered to an acidic pH of 3.0. At this pH, which is more than two pH units below the first pKa of piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73), the piperazine nitrogens are fully and consistently protonated.[3] This single ionic state prevents peak splitting and broadening. Furthermore, the acidic conditions suppress the ionization of surface silanol groups on the stationary phase, drastically reducing undesirable ionic interactions and thereby eliminating a primary cause of peak tailing.[5][6]
-
Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.[7]
-
Detection (UV Spectroscopy): The presence of the phenoxy group provides a strong chromophore, making UV detection a sensitive and straightforward choice. The detection wavelength is set at the absorption maximum (λmax) to ensure maximum sensitivity.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (purity >99.5%)
-
Preparation of Solutions
-
Mobile Phase (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase (Final Composition): Mix the prepared pH 3.0 buffer and acetonitrile in a ratio of 55:45 (v/v) . Degas the solution by sonication or online degasser.
-
Diluent: Prepare a mixture of Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask to obtain a final theoretical concentration of 100 µg/mL.
Chromatographic Conditions
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 55% Phosphate Buffer (pH 3.0) : 45% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD, 220 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be verified to be fit for its intended purpose.[8] This is achieved by performing five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[9][10]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Ensures stable chromatographic conditions. |
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][11][12]
Overall Experimental Workflow
The entire process, from sample handling to final data validation, follows a structured workflow to ensure data integrity.
Caption: High-level workflow for HPLC analysis and validation.
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the this compound peak, confirming the method's ability to assess the analyte unequivocally in the presence of potential excipients.[11]
Linearity and Range
Linearity was evaluated by analyzing six concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, 150, and 200 µg/mL). The calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 50 - 200 µg/mL | Defined by linearity study |
| Y-Intercept | Minimal, close to origin | Indicates no significant systematic error |
Accuracy (Recovery)
Accuracy was determined by performing spike-recovery studies. The sample matrix was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.45% | 98.0% - 102.0% |
| 100% | 100.5% | 0.31% | 98.0% - 102.0% |
| 120% | 101.2% | 0.52% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day by the same analyst. The % RSD of the results was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability study was duplicated on a different day by a different analyst using a different HPLC system.
| Precision Type | % RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.65% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.88% | % RSD ≤ 2.0% |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic parameters. The system suitability parameters were checked for each condition.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | SST criteria met. |
| Mobile Phase pH | ± 0.2 units (2.8 & 3.2) | SST criteria met. |
| Column Temperature | ± 2 °C (28 & 32) | SST criteria met. |
| Organic Phase % | ± 2% (43% & 47% ACN) | SST criteria met. |
The method proved to be robust for all tested variations, with all system suitability criteria being met.
Method Validation Logical Flow
The validation parameters are interconnected and build upon each other to provide a complete picture of the method's performance.
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Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 1-(4-Phenoxybutyl)piperazine
Introduction: Unveiling the Cellular Activity of 1-(4-Phenoxybutyl)piperazine
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities. This compound, a member of this versatile chemical class, holds potential as a modulator of key signaling pathways within the central nervous system and periphery. The existing literature strongly suggests that piperazine derivatives frequently interact with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets. Specifically, compelling evidence points towards the interaction of similar piperazine-containing molecules with dopamine, serotonin, and adrenergic receptor systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the cellular activity of this compound. The protocols herein are designed as a self-validating system, beginning with primary binding assays to determine the compound's affinity for a panel of rationally selected GPCR targets. Subsequently, functional assays are detailed to elucidate the mechanistic consequences of this binding—whether it acts as an agonist, antagonist, or allosteric modulator. Finally, essential cytotoxicity assays are outlined to establish a preliminary safety profile. This structured approach ensures a thorough and reliable evaluation of this compound's pharmacological properties.
Part 1: Primary Target Identification via Radioligand Binding Assays
The initial step in characterizing a novel compound is to identify its molecular targets. Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a specific receptor. Based on the pharmacological precedents for piperazine derivatives, a targeted panel of receptors is proposed.
Rationale for Target Selection
-
Dopamine D2-like Receptors (D2, D3, D4): Many centrally acting drugs with a piperazine core target these receptors, which are implicated in a host of neuropsychiatric disorders.
-
Serotonin 5-HT1A Receptor: This receptor is a key target for anxiolytic and antidepressant medications, and many piperazine derivatives exhibit high affinity for it.
-
Alpha-1 Adrenergic Receptors (α1A, α1B, α1D): Interaction with these receptors can influence cardiovascular function, and several piperazine compounds have shown significant affinity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Binding Assays.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the target receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A, α1A).
-
Radioligands: [3H]Spiperone (for D2), [3H]8-OH-DPAT (for 5-HT1A), [3H]Prazosin (for α1).
-
Non-specific binding control (e.g., Haloperidol for D2, Serotonin for 5-HT1A, Phentolamine for α1).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations or the non-specific binding control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (protein concentration to be optimized for each receptor).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of the test compound that displaces 50% of the specific radioligand binding. |
| Ki | Inhibition constant, representing the affinity of the test compound for the receptor. |
| [L] | Concentration of the radioligand used in the assay. |
| Kd | Dissociation constant of the radioligand for the receptor. |
Part 2: Functional Characterization of Receptor Activity
Once the binding affinity of this compound to one or more receptors has been established, the next crucial step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the natural ligand (antagonist), or have no effect on its own but modulate the receptor's response to an agonist (allosteric modulator)? The choice of functional assay depends on the G-protein coupling of the target receptor.
| Receptor Family | Primary G-protein Coupling | Second Messenger | Recommended Functional Assay |
| Dopamine D2-like (D2, D3, D4) | Gi/o | Decrease in cAMP | cAMP Accumulation Assay |
| Serotonin 5-HT1A | Gi/o | Decrease in cAMP | cAMP Accumulation Assay |
| Alpha-1 Adrenergic | Gq/11 | Increase in IP3 and intracellular Ca2+ | Calcium Flux Assay |
cAMP Accumulation Assay for Gi/o-Coupled Receptors
Principle: Gi/o-coupled receptors, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of this compound to modulate cAMP levels.
Experimental Workflow: cAMP Assay
Caption: Workflow for cAMP Accumulation Assays.
Protocol: cAMP Accumulation Assay
Objective: To determine if this compound acts as an agonist or antagonist at Gi/o-coupled receptors.
Materials:
-
A cell line stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an activator of adenylyl cyclase).
-
A known agonist for the target receptor (positive control).
-
A known antagonist for the target receptor (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
Procedure:
Agonist Mode:
-
Cell Plating: Seed the cells in 96-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the known agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Antagonist Mode:
-
Cell Plating: Seed the cells as in the agonist mode.
-
Compound Addition: Add serial dilutions of this compound or the known antagonist.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of the known agonist to all wells, followed by a fixed concentration of forskolin.
-
Incubation and Measurement: Follow the same steps as in the agonist mode.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound to generate an inhibition curve and determine the IC50 value.
Calcium Flux Assay for Gq/11-Coupled Receptors
Principle: Gq/11-coupled receptors, upon activation, stimulate phospholipase C, which leads to the generation of inositol trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration. This change can be measured using calcium-sensitive fluorescent dyes.
Protocol: Calcium Flux Assay
Objective: To determine if this compound acts as an agonist or antagonist at Gq/11-coupled receptors.
Materials:
-
A cell line stably expressing the target receptor (e.g., HEK293 or CHO-K1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
A known agonist for the target receptor.
-
A known antagonist for the target receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom cell culture plates.
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and incubate overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition (Antagonist Mode): For antagonist testing, add serial dilutions of this compound and incubate.
-
Measurement: Place the plate in the fluorescence reader.
-
Agonist Mode: Inject serial dilutions of this compound or the known agonist and immediately measure the fluorescence intensity over time.
-
Antagonist Mode: Inject a fixed concentration (e.g., EC80) of the known agonist and measure the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F0).
-
Plot the peak fluorescence response against the log concentration of the compound to generate dose-response curves and determine EC50 (agonist) or IC50 (antagonist) values.
-
Part 3: Assessment of Cytotoxicity and Cell Viability
It is imperative to assess whether the observed effects of this compound are due to its specific interaction with the target receptors or a consequence of general cellular toxicity. Cell viability and cytotoxicity assays are fundamental for this purpose.
Rationale for Cytotoxicity Testing
A compound that induces cell death can produce misleading results in functional assays. Therefore, it is essential to determine the concentration range at which this compound is non-toxic to the cell lines used in the functional assays.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for Cytotoxicity and Cell Viability Assays.
Protocol: MTT or Resazurin Cell Viability Assay
Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.
Materials:
-
Cell lines used in the functional assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt.
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Microplate reader (absorbance for MTT, fluorescence for Resazurin).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a relevant period (e.g., 24 or 48 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution and incubate until the crystals are dissolved.
-
Resazurin: Add Resazurin solution to each well and incubate for 1-4 hours.
-
-
Measurement:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Resazurin: Measure the fluorescence with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of the compound.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's cellular activity. By systematically determining its binding affinity, functional effects at specific GPCRs, and its cytotoxicity profile, researchers can build a comprehensive pharmacological understanding of this compound. The data generated will be invaluable for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology assessments.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-
Application Notes and Protocols for 1-(4-Phenoxybutyl)piperazine and its Analogs in CNS Research Models
Introduction: The Versatility of the Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically effective drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, allow for critical interactions with various G-protein coupled receptors (GPCRs) that are fundamental to neuronal signaling. The derivatization of the piperazine core, such as in the case of 1-(4-phenoxybutyl)piperazine and its analogs, provides a versatile platform for fine-tuning receptor affinity and selectivity, leading to compounds with potential therapeutic applications in a range of neurological and psychiatric disorders.[1][2]
This document provides a detailed guide for researchers on the utilization of this compound and structurally related compounds in CNS research models. We will delve into the mechanistic rationale behind experimental design, provide validated protocols for both in vitro and in vivo studies, and offer insights into data interpretation. As a prime exemplar, we will frequently refer to the well-characterized compound BP-897 , a potent and selective dopamine D3 receptor ligand that shares a similar structural motif and has been extensively investigated for its therapeutic potential in substance use disorders and Parkinson's disease.[3][4]
Pharmacological Profile and Mechanism of Action
Compounds based on the this compound scaffold can be engineered to interact with a variety of CNS targets. The specific nature of the terminal aromatic group and any substitutions on the piperazine ring dictate the receptor binding profile.
Primary Target: Dopamine D3 Receptor
A key target for many piperazine derivatives, including the extensively studied BP-897, is the dopamine D3 receptor.[3][4] The D3 receptor is predominantly expressed in brain regions associated with reward, motivation, and emotion, making it a compelling target for the treatment of addiction and mood disorders.
BP-897, for instance, exhibits high affinity and selectivity for the D3 receptor over the D2 receptor.[3][4] Its functional activity has been a subject of nuanced investigation, with reports describing it as a partial agonist in some cellular systems while acting as an antagonist in others.[3][4][5] This dual activity profile is a critical consideration in experimental design and data interpretation.
Secondary Targets and Off-Target Effects
It is crucial for researchers to characterize the broader pharmacological profile of their specific this compound analog. As with BP-897, moderate affinity for other receptors such as serotonin 5-HT1A, and adrenergic α1 and α2 receptors is possible.[3][4] These off-target interactions can influence the overall in vivo effects of the compound and should be investigated to ensure a comprehensive understanding of its mechanism of action.
Signaling Pathway of D3 Receptor Modulation
The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, a Gi/o-coupled GPCR, and the modulatory effect of a partial agonist/antagonist like BP-897.
Caption: Dopamine D3 receptor signaling cascade and its modulation.
In Vitro Application Notes and Protocols
In vitro assays are fundamental for determining the binding affinity, functional activity, and selectivity of this compound analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine D3 receptor and other relevant CNS receptors.
Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride).
-
Add increasing concentrations of the test compound (this compound analog).
-
For non-specific binding determination, include wells with a high concentration of a known non-labeled ligand (e.g., haloperidol).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Representative Binding Affinities of BP-897
| Receptor | Ki (nM) |
| Dopamine D3 | 0.92 |
| Dopamine D2 | ~64 |
| Serotonin 5-HT1A | 84 |
| Adrenergic α1 | 60 |
| Adrenergic α2 | 83 |
Data synthesized from multiple sources.[3][4]
Functional Assays: [³⁵S]GTPγS Binding
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the test compound at the D3 receptor.
Principle: This assay measures the activation of G-proteins coupled to the receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP, MgCl₂, NaCl, and EDTA.
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation expressing the D3 receptor.
-
To determine agonist activity, add increasing concentrations of the test compound.
-
To determine antagonist activity, add a fixed concentration of a known D3 agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound.
-
Add [³⁵S]GTPγS to each well.
-
Incubate at 30°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
For agonist activity, plot [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.
-
For antagonist activity, determine the IC50 value for the inhibition of agonist-stimulated binding.
-
Interpretation of Results:
-
Full Agonist: Stimulates [³⁵S]GTPγS binding to the same maximal level as the reference agonist.
-
Partial Agonist: Stimulates [³⁵S]GTPγS binding to a level significantly above basal but lower than the full agonist.[3][4]
-
Antagonist: Does not stimulate [³⁵S]GTPγS binding on its own but inhibits the binding stimulated by an agonist.[5]
-
Inverse Agonist: Reduces the basal level of [³⁵S]GTPγS binding.
In Vivo Application Notes and Protocols
In vivo studies are essential to evaluate the physiological and behavioral effects of this compound analogs in a whole-organism context.
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo evaluation of CNS compounds.
Models of Substance Abuse: Cocaine Self-Administration and Reinstatement
Objective: To assess the potential of a this compound analog to reduce cocaine-seeking and relapse-like behavior.
Principle: Rodents are trained to self-administer cocaine by pressing a lever. The reinstatement model mimics relapse by re-exposing the animals to cues previously associated with the drug.
Protocol:
-
Surgical Preparation: Implant intravenous catheters into the jugular veins of rats or mice.
-
Acquisition of Self-Administration:
-
Place animals in operant chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine, while the "inactive" lever has no consequence.
-
Train animals daily until they show stable patterns of cocaine self-administration.
-
-
Extinction and Reinstatement:
-
Replace cocaine infusions with saline. Lever pressing will decrease over several sessions (extinction).
-
Once extinction criteria are met, test for reinstatement of drug-seeking behavior by presenting cocaine-associated cues (e.g., a light or tone) or a priming injection of cocaine.
-
-
Drug Treatment:
-
Administer the this compound analog (e.g., BP-897 at doses of 0.3-3 mg/kg, i.p.) prior to the reinstatement session.[3]
-
Measure the number of presses on the active and inactive levers.
-
Expected Outcome for a Compound like BP-897: A reduction in cue- or drug-induced reinstatement of cocaine-seeking behavior, without affecting responding on the inactive lever, suggesting a specific effect on motivation for the drug.[3][6]
Models of Parkinson's Disease: L-DOPA-Induced Dyskinesia
Objective: To evaluate the potential of a this compound analog to alleviate the motor side effects of L-DOPA treatment in a model of Parkinson's disease.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to create a lesion in the dopaminergic system of non-human primates, mimicking Parkinson's disease. Chronic L-DOPA treatment in these animals leads to the development of dyskinesias.
Protocol:
-
Animal Model: Use MPTP-treated monkeys that have developed stable parkinsonian symptoms and L-DOPA-induced dyskinesias.
-
Drug Administration:
-
Administer the this compound analog (e.g., BP-897) prior to the daily L-DOPA dose.
-
-
Behavioral Assessment:
-
Videotape the animals and score the severity of dyskinesias and parkinsonian symptoms using validated rating scales.
-
Expected Outcome for a Compound like BP-897: A reduction in the severity of L-DOPA-induced dyskinesias.[3] However, it is important to note that at higher doses, compounds like BP-897 may also cause a re-emergence of parkinsonian symptoms.[3][4]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The well-documented research on analogs such as BP-897 provides a solid foundation for investigating new compounds with similar structures. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively characterize the pharmacological profile and therapeutic potential of their novel piperazine derivatives. Future research should focus on optimizing the selectivity and functional activity of these compounds to maximize their therapeutic efficacy while minimizing potential side effects.
References
- Pilla, M., et al. (1999). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction.
- Grovik, E. K., et al. (2007). BP-897. Grokipedia.
- Collins, S. L., et al. (2003). The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered. Psychopharmacology, 168(1-2), 159-168.
- Millan, M. J., et al. (2000). The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors. Neuropharmacology, 39(8), 1448-1461.
- BioWorld. (1999).
- Szymański, P., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1436-1450.
- Al-Ali, H., et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Molecular and Cellular Neuroscience, 50(2), 125-135.
- Szymański, P., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing.
- Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters, 232(1), 194-203.
- Gürsoy, A., et al. (2008). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
- Wawrzczak-Bargieła, A., et al. (2024). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 25(10), 5275.
- H.C. Chemical. (n.d.).
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models.
- Al-Sheddi, E. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 229-237.
- Al-Ali, H., et al. (2012). A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. Molecular and Cellular Neuroscience, 50(2), 125-135.
- Li, Y., et al. (2012). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica, 33(5), 657-664.
- Brito, A. F., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269.
- Patsnap Synapse. (2024).
- Li, Y., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Journal of Medicinal Chemistry, 66(15), 10484-10502.
- Wikipedia. (n.d.). Piperazine.
- Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 231-237.
- Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube.
- BLD Pharm. (n.d.). 92493-11-3|this compound.
- BenchChem. (2025). Application Notes and Protocols for 1-Phenyl-4-(4-pyridinyl)piperazine in Neuroscience Research.
- Sonkamble, S. D., et al. (2016). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- VSM, et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia.
- Kumar, S., et al. (2014). Synthesis and antimicrobial evaluation of 4-substituted 1-(4-substituted phenyl) piperazine derivatives. The Pharma Research, 10(02), 32-42.
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Application Notes & Protocols: 1-(4-Phenoxybutyl)piperazine and its Analogs as Pharmacological Tools
A Senior Application Scientist's Guide for Researchers in Drug Discovery and Neuroscience
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-phenoxybutyl)piperazine and its structurally related analogs, with a primary focus on the well-characterized tool compound BP-897 , as probes in pharmacological research. This guide moves beyond simple procedural lists to offer insights into the mechanistic rationale behind experimental designs, ensuring the generation of robust and interpretable data.
The Piperazine Scaffold: A Privileged Structure in Pharmacology
The piperazine ring is a ubiquitous heterocyclic moiety found in a vast array of clinically significant drugs and research compounds.[1][2][3] Its prevalence stems from its versatile physicochemical properties and its ability to be readily functionalized at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[2][3] Piperazine-containing molecules have demonstrated a wide range of biological effects, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer activities.[2][4][5][6][7] The core structure often serves as a scaffold to correctly orient pharmacophoric elements for optimal interaction with biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[2]
Featured Tool Compound: BP-897 - A Selective Dopamine D3 Receptor Ligand
While "this compound" describes a general chemical structure, a prominent and extensively studied tool compound embodying a similar core is BP-897 (N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-2-naphthylcarboxamide).[8] Due to its well-defined pharmacological profile, BP-897 serves as an exemplary case study for the application of such compounds in research.
Pharmacological Profile of BP-897
BP-897 is a potent and selective dopamine D3 receptor (D3R) partial agonist.[9][10][11] Its selectivity for the D3R over the closely related D2 receptor is a key feature that makes it a valuable research tool. The compound also exhibits moderate affinity for other receptors, which should be considered when interpreting experimental results.[9][11]
| Receptor Target | Binding Affinity (Ki) | Reference |
| Dopamine D3 | 0.92 nM | [9] |
| Dopamine D2 | ~64 nM (70-fold lower than D3) | [9][10] |
| Serotonin 5-HT1A | 84 nM | [9][11] |
| Adrenergic α1 | 60 nM | [9][11] |
| Adrenergic α2 | 83 nM | [9][11] |
Mechanism of Action: The Nuances of Partial Agonism
BP-897's classification as a partial agonist means its functional effects are context-dependent.[10][11] In systems with low endogenous dopamine levels, BP-897 can act as an agonist, stimulating D3 receptors to a lesser degree than the full agonist dopamine. Conversely, in the presence of high concentrations of dopamine (as seen in conditions of drug-induced euphoria), BP-897 can act as an antagonist, competing with dopamine and reducing the overall receptor activation.[12] This "modulatory" profile is what made BP-897 a compound of interest for the treatment of substance use disorders.[8][9][11]
Some studies have also reported that BP-897 can act as a functional antagonist in certain in vitro and in vivo models.[12] For instance, in a GTPγS binding assay using cells expressing human D3 receptors, BP-897 failed to stimulate the receptor and instead antagonized the effects of the full agonist quinpirole.[12] This highlights the importance of carefully considering the specific experimental system when using this tool compound.
Experimental Applications & Protocols
The primary application of BP-897 as a tool compound is in the investigation of the role of the dopamine D3 receptor in CNS disorders, particularly addiction and Parkinson's disease.[9][11]
Application: Probing the Role of D3R in Substance Use Disorders
Scientific Rationale: The D3 receptor is highly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. It is hypothesized that modulating D3R activity can reduce the reinforcing effects of drugs of abuse and craving-induced relapse. BP-897's ability to selectively target this receptor makes it an ideal tool to test this hypothesis. Preclinical studies have shown that BP-897 can reduce cocaine-seeking behavior in rats and is not self-administered by rhesus monkeys, suggesting it has low abuse potential.[8][9][11]
This protocol outlines a standard operant conditioning procedure to assess the effects of BP-897 on the motivation to take cocaine and on relapse-like behavior.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a jugular vein catheter.
-
Cocaine hydrochloride (for self-administration).
-
BP-897.
-
Vehicle solution (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline).
-
Experimental subjects: Male Wistar or Sprague-Dawley rats with indwelling jugular catheters.
Experimental Workflow:
Step-by-Step Procedure:
-
Acquisition of Cocaine Self-Administration:
-
Allow rats to acquire cocaine self-administration in daily 2-hour sessions. An active lever press results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a cue light above the lever). A second, inactive lever has no programmed consequences.
-
Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Extinction Phase:
-
Once a stable baseline is established, begin extinction sessions. In these sessions, active lever presses no longer result in cocaine infusions or the presentation of the cue light.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline rate).
-
-
Reinstatement of Cocaine-Seeking:
-
On the test day, administer either vehicle or BP-897 (e.g., 0.5, 1, or 2 mg/kg, intraperitoneally) 30 minutes before the session.
-
Induce reinstatement of cocaine-seeking behavior by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or by the presentation of the cocaine-associated cue.
-
Place the rat in the operant chamber for a 2-hour session where lever presses are recorded but do not result in cocaine infusion.
-
-
Data Analysis:
-
The primary dependent variable is the number of presses on the active versus the inactive lever.
-
A successful reinstatement is indicated by a significant increase in active lever pressing in the vehicle-treated group following the cocaine prime or cue presentation.
-
The efficacy of BP-897 is determined by its ability to significantly attenuate this reinstatement of active lever pressing compared to the vehicle-treated group.
-
Self-Validation and Controls:
-
Inactive Lever: The number of presses on the inactive lever serves as a measure of general motor activity. A specific effect on drug-seeking should be reflected in a change in active lever presses without a corresponding change in inactive lever presses.
-
Dose-Response Curve: Testing multiple doses of BP-897 is crucial to establish a dose-dependent effect.
-
Locomotor Activity Control: To rule out that the effects of BP-897 on reinstatement are due to general motor impairment, a separate experiment assessing locomotor activity in an open field at the same doses should be conducted.
Application: Exploring the Therapeutic Potential in Parkinson's Disease
Scientific Rationale: While the primary pathology in Parkinson's disease is the loss of dopamine neurons in the substantia nigra, leading to motor deficits, the long-term treatment with L-DOPA often leads to debilitating side effects known as L-DOPA-induced dyskinesia (LID). D3 receptors are implicated in the development of LID. BP-897 has been investigated for its potential to alleviate LID. However, results have been mixed, with some studies showing a reduction in dyskinesia but also a return of parkinsonian symptoms.[9][11]
This protocol uses the 6-hydroxydopamine (6-OHDA) lesion model in rats, a widely accepted model for studying Parkinson's disease and its treatments.
Materials:
-
6-hydroxydopamine (6-OHDA).
-
Desipramine and pargyline (to protect noradrenergic and monoaminergic neurons, respectively).
-
L-DOPA methyl ester plus benserazide.
-
BP-897.
-
Apparatus for assessing abnormal involuntary movements (AIMs).
Experimental Workflow:
Step-by-Step Procedure:
-
6-OHDA Lesioning:
-
Create a unilateral lesion of the nigrostriatal dopamine pathway by stereotaxically injecting 6-OHDA into the medial forebrain bundle of anesthetized rats. Pre-treatment with desipramine and pargyline is necessary.
-
After a recovery period of 2-3 weeks, confirm the extent of the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine. Only animals showing a robust contralateral rotational response should be included in the study.
-
-
Induction of L-DOPA-Induced Dyskinesia (LID):
-
Treat the lesioned rats daily with L-DOPA (e.g., 6 mg/kg, i.p.) and a peripheral decarboxylase inhibitor like benserazide (e.g., 12 mg/kg, i.p.) for approximately 3 weeks.
-
This chronic treatment will induce abnormal involuntary movements (AIMs), which are the rodent equivalent of dyskinesia.
-
-
AIMs Scoring:
-
On the test day, administer either vehicle or BP-897 (e.g., 1-3 mg/kg, i.p.).
-
30 minutes later, administer the standard dose of L-DOPA/benserazide.
-
Score the rats for AIMs (axial, limb, and orolingual) every 20 minutes for at least 3 hours. A trained observer blind to the treatment conditions should perform the scoring.
-
-
Data Analysis:
-
Calculate the total AIMs score for each rat.
-
Compare the AIMs scores between the vehicle-treated and BP-897-treated groups. A reduction in the AIMs score in the BP-897 group would indicate a potential therapeutic effect.
-
Self-Validation and Controls:
-
Blinded Scoring: It is critical that the experimenter scoring the AIMs is unaware of the treatment group of each animal to avoid bias.
-
Functional Motor Assessment: In parallel, it is important to assess whether BP-897 exacerbates underlying parkinsonian motor deficits. This can be done using tests like the cylinder test or the stepping test.
Concluding Remarks
This compound analogs, exemplified by the tool compound BP-897, are powerful pharmacological probes for dissecting the role of the dopamine D3 receptor in health and disease. Their utility lies in their selectivity and well-characterized mechanism of action. However, as with any pharmacological tool, a thorough understanding of their complete receptor profile and the context-dependent nature of their effects (e.g., partial agonism) is paramount for the design of rigorous experiments and the accurate interpretation of results. The protocols provided herein serve as a foundation for such investigations, emphasizing the importance of appropriate controls and a clear understanding of the underlying scientific rationale.
References
-
Pilla, M., Perachon, S., Sautel, F., Garrido, F., Mann, A., Wermuth, C. G., ... & Sokoloff, P. (1999). Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist. Nature, 400(6742), 371–375. [Link]
-
Beardsley, P. M., Sokoloff, P., Balster, R. L., & Schwartz, J. C. (2001). The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered. Behavioural pharmacology, 12(1), 1-11. [Link]
-
Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS drug reviews, 9(2), 141-158. [Link]
-
Wikipedia contributors. (2023, December 19). BP-897. In Wikipedia, The Free Encyclopedia. [Link]
-
Audinot, V., Newman-Tancredi, A., Bordier, F., Lejeune, F., Millan, M. J., & Brocco, M. (2001). The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors. European journal of pharmacology, 425(2), 103-106. [Link]
-
Wikipedia contributors. (2024, January 10). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
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What is the mechanism of Piperazine? (2024, July 17). Patsnap Synapse. [Link]
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Archer, R. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 443-449. [Link]
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Wang, Y., Li, J., Tang, J., Wang, J., & Li, D. (2013). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta pharmacologica Sinica, 34(6), 805–810. [Link]
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Del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British journal of pharmacology and chemotherapy, 22(3), 463–477. [Link]
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Ali, A. M., El-Kareem, H. A., & Sayed, S. M. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi journal of biological sciences, 23(2), 229–237. [Link]
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Prabawati, S. Y., & Siswandono, S. (2010). SYNTHESIS OF 1,4-BIS [(1-HYDROXY-4-T-BUTYL-PHENYL) METHYL]PIPERAZINE AS ANTIOXIDANTS. Molekul, 5(2), 85-92. [Link]
-
Pelliccia, S., & Di Pietro, O. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. [Link]
-
de Oliveira, R. S., de Freitas, R. L., de Paula, J. C., Scotti, L., Scotti, M. T., de Oliveira, V. S., ... & da Silva, E. T. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Archives of pharmacology, 391(3), 269-279. [Link]
-
de Freitas, R. L., de Oliveira, R. S., de Paula, J. C., de Souza, G. A., de Lavor, É. M., da Silva, E. T., ... & Scotti, L. (2017). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European journal of pharmacology, 807, 13-20. [Link]
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- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D3R partial agonist, BP 897, attenuates the discriminative stimulus effects of cocaine and D-amphetamine and is not self-administered - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. BP-897 - Wikipedia [en.wikipedia.org]
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protocol for dissolving 1-(4-Phenoxybutyl)piperazine for experiments
Application Note & Protocol
Protocol for the Solubilization and Preparation of 1-(4-Phenoxybutyl)piperazine for Pre-Clinical Research
Abstract
This document provides a detailed protocol for the solubilization of this compound, a research compound featuring a piperazine moiety linked to a phenoxybutyl tail. Proper dissolution is fundamental to ensuring the accuracy, reproducibility, and validity of experimental results. This guide outlines the compound's key physicochemical properties, provides a systematic approach to solvent selection, and details step-by-step procedures for preparing high-concentration stock solutions and aqueous working solutions suitable for a range of in vitro and in vivo applications. The protocols incorporate best practices for handling, stability, and quality control to empower researchers in drug development and discovery.
Compound Profile and Essential Pre-Protocol Considerations
Physicochemical Properties
This compound is a bifunctional molecule. The piperazine ring imparts basicity and hydrophilicity, while the phenoxybutyl group adds significant lipophilicity. This amphipathic nature dictates its solubility characteristics, making it poorly soluble in neutral aqueous solutions but amenable to dissolution in organic solvents or acidified aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O | Alfa Chemistry[1] |
| Molecular Weight | 234.34 g/mol | Alfa Chemistry[1] |
| Appearance | Typically a solid (predicted) | General chemical knowledge |
| pKa (Predicted) | ~8.5-9.5 (piperazine amine) | Inferred from piperazine pKa ~9.73[2] |
| XLogP3-AA | 2.5 (predicted) | Alfa Chemistry[1] |
Stability and Storage
Solid Compound: The parent piperazine structure is known to be hygroscopic and sensitive to light[3][4]. It can also absorb atmospheric carbon dioxide[5][6]. Therefore, this compound solid should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment, preferably in a desiccator.
Stock Solutions: Phenylpiperazine derivatives in solution are susceptible to degradation over time, with stability decreasing at warmer temperatures[7][8].
-
Recommendation: Prepare fresh solutions for each experiment. If storage is necessary, dispense stock solutions into single-use aliquots, protect from light (e.g., using amber vials or wrapping in foil), and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Critical Safety Precautions
-
Handling: Always handle the compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles at all times.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
Solvent Selection for Experimental Systems
The choice of solvent is critical and depends entirely on the downstream application. A common strategy for poorly water-soluble compounds is to first dissolve them in a 100% organic solvent to create a high-concentration stock, which is then diluted into an aqueous medium for the final experiment.
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Complete workflow for preparing experimental solutions.
References
-
Thermo Fisher Scientific. (2025). Piperazine, anhydrous Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Boston University. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]
-
Dovepress. (2021). Optimized solubility and bioavailability of genistein based on cocrystal engineering. Retrieved from [Link]
-
protocols.io. (2025). Preparation of pharmacological agents V.2. Retrieved from [Link]
-
ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Intraorally Fast-Dissolving Particles of a Poorly Soluble Drug: Preparation and in Vitro Characterization. PubMed. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2021). Improving the in vitro dissolution rate and pharmacokinetic performance of fenbendazole in sheep using drug nanocrystals. Retrieved from [Link]
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Application Note: Quantitative Analysis of 1-(4-Phenoxybutyl)piperazine using High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Phenoxybutyl)piperazine. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for analytical method development, including sample preparation, chromatographic conditions, method validation in accordance with ICH guidelines, and insights into potential impurities and degradation products. The methodologies described herein are intended to serve as a foundational protocol that can be adapted for various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids.
Introduction: The Analytical Imperative for this compound
This compound is a chemical entity belonging to the piperazine class of compounds. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The accurate and precise quantification of this compound is critical during drug discovery, development, and quality control to ensure the safety, efficacy, and stability of potential therapeutic agents. A well-characterized analytical method is the cornerstone of reliable data for pharmacokinetic studies, formulation development, and regulatory submissions.
This document provides a scientifically grounded protocol for the quantitative analysis of this compound, emphasizing the rationale behind the selection of analytical parameters and validation procedures.
Physicochemical Properties and Analytical Considerations
A fundamental understanding of the physicochemical properties of this compound is essential for the development of a selective and robust analytical method.
-
Structure: this compound consists of a piperazine ring linked via a butyl chain to a phenoxy group.
-
pKa: The piperazine moiety contains two nitrogen atoms, rendering it basic. The pKa values for the parent piperazine are approximately 5.35 and 9.73[1]. The substituted butylphenoxy group will influence these values, but the compound is expected to be protonated in acidic conditions. This is a critical parameter for optimizing the mobile phase pH in reversed-phase HPLC to ensure consistent retention and peak shape.
-
logP: The predicted octanol-water partition coefficient (XlogP) for this compound is 2.0, indicating moderate lipophilicity. This suggests good retention on reversed-phase columns like C18 or C8.
-
UV-Vis Absorption: The primary chromophore in the molecule is the phenoxy group. Based on the UV spectrum of similar compounds like 1-phenylpiperazine, which shows absorption maxima around 240 nm and 280 nm, it is predicted that this compound will exhibit similar UV absorption characteristics. A wavelength of 240 nm is proposed for sensitive detection. An experimental determination of the UV-Vis spectrum is recommended for final method optimization.
Recommended Analytical Methodology: Reversed-Phase HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique due to its versatility, robustness, and widespread availability in analytical laboratories.
Rationale for Method Selection
-
Selectivity: RP-HPLC offers excellent selectivity for separating the moderately lipophilic this compound from potential polar and nonpolar impurities.
-
Sensitivity: UV detection at an appropriate wavelength provides the necessary sensitivity for the quantification of the analyte in various sample matrices.
-
Robustness: The proposed method utilizes common and well-characterized stationary and mobile phases, contributing to its reliability and transferability between laboratories.
Experimental Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Analytical Standard: A certified reference standard of this compound with a known purity is required.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or other suitable buffer components like phosphate salts).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH for the protonation of the analyte, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure the elution of the analyte with a good peak shape and to remove any strongly retained impurities from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Based on the predicted UV absorption of the phenoxy chromophore. |
| Injection Volume | 10 µL | Can be adjusted based on the concentration of the sample and the desired sensitivity. |
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The preparation of the sample will depend on the matrix.
-
Bulk Drug Substance: Dissolve an accurately weighed amount of the sample in the same solvent as the standard to achieve a concentration within the calibration range.
-
Pharmaceutical Formulation (e.g., tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and extract it with a suitable solvent. The extract may require filtration before injection.
-
Biological Fluids (e.g., plasma): Protein precipitation is a straightforward sample preparation technique. Add three volumes of cold acetonitrile to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected. For higher sensitivity and cleaner samples, solid-phase extraction (SPE) may be necessary.
-
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity should be assessed using a DAD. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over the desired range. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity data and the intended application of the method. |
| Accuracy | The accuracy should be assessed by spike recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same standard should be ≤ 2%.Intermediate Precision (Inter-day precision): The RSD of the results obtained on different days, by different analysts, or on different equipment should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition). The results should remain unaffected by these variations. |
Potential Impurities and Degradation Pathways
A thorough understanding of potential impurities and degradation products is crucial for developing a stability-indicating method.
Potential Impurities from Synthesis:
-
Starting Materials: Residual amounts of piperazine, 1-bromobutane, and phenol.
-
Side Products: Formation of dialkylated piperazine or other reaction byproducts.
Forced Degradation Studies:
Forced degradation studies should be conducted to identify the likely degradation products and to demonstrate the stability-indicating nature of the analytical method.[2] The following conditions are recommended:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The degradation samples should be analyzed by the proposed HPLC method. The formation of new peaks will indicate the presence of degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound.
Sources
Application Notes & Protocols: A Strategic Guide to Developing Animal Models for 1-(4-Phenoxybutyl)piperazine Studies
Introduction: Rationale and Objectives
The piperazine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, forming the core of therapeutic agents for psychiatric disorders like anxiety, depression, and psychosis.[1][2] Derivatives of piperazine often exhibit complex pharmacology, primarily through modulation of monoamine pathways.[2] The compound 1-(4-Phenoxybutyl)piperazine represents a novel chemical entity whose therapeutic potential is yet to be fully characterized. The development of robust and relevant animal models is a critical step in elucidating its pharmacological profile, assessing its therapeutic efficacy, and establishing a preliminary safety margin.
This guide provides a comprehensive, phased approach for researchers, scientists, and drug development professionals to establish and utilize rodent models for the preclinical evaluation of this compound. The protocols and strategies outlined herein are designed to build a coherent data package, starting from fundamental pharmacokinetic and tolerability assessments and progressing to targeted efficacy and safety pharmacology studies.
The primary objectives of this application note are:
-
To provide a logical workflow for the in vivo characterization of a novel piperazine derivative.
-
To detail validated, step-by-step protocols for key behavioral and pharmacokinetic assays.
-
To explain the scientific rationale behind experimental design choices, ensuring data integrity and translational relevance.
-
To offer a framework for data interpretation that integrates pharmacokinetic, pharmacodynamic, and behavioral outcomes.
A Phased Approach to In Vivo Characterization
A successful preclinical campaign relies on a structured progression of experiments where the results of one phase inform the design of the next. This systematic approach maximizes resource efficiency and builds a strong, logical foundation for advancing a candidate compound.
Caption: A phased workflow for in vivo evaluation of this compound.
Phase 1: Foundational Pharmacokinetic & Tolerability Studies
Before assessing efficacy, it is imperative to understand how the animal body handles the compound (pharmacokinetics) and the dose levels at which it is well-tolerated.[3][4] These initial studies are fundamental for selecting relevant doses for all subsequent experiments.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) and bioavailability of this compound following intravenous (IV) and oral (PO) administration.[5][6]
Materials:
-
Test Compound: this compound
-
Vehicle: e.g., 5% DMSO, 40% PEG300, 55% Saline (vehicle suitability must be pre-determined)
-
Animals: Male Sprague-Dawley rats (n=3-4 per time point per route) or C57BL/6 mice.
-
Dosing syringes, blood collection tubes (e.g., K2-EDTA coated), centrifuge, LC-MS/MS system.
Methodology:
-
Dose Preparation: Prepare dosing solutions for IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) administration in the selected vehicle.
-
Animal Dosing: Administer the compound to two cohorts of animals via the respective routes (IV tail vein, PO oral gavage).
-
Blood Sampling: Collect blood samples (~100 µL) at specified time points. A typical schedule might be:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (%F) is calculated as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation: Summarize the resulting data in a clear, tabular format.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 350 ± 45 | 480 ± 62 |
| Tmax (hr) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC_last (ng*hr/mL) | 750 ± 98 | 2950 ± 310 |
| Half-life (t½) (hr) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Oral Bioavailability (%F) | N/A | ~40% |
| Note: Data are hypothetical examples (Mean ± SD). |
Causality Insight: An oral bioavailability of ~40% with a Tmax of 1 hour indicates sufficient systemic exposure to test for CNS effects after oral dosing. Subsequent behavioral tests should be conducted around the 1-hour post-dose mark to coincide with peak plasma concentrations.
Protocol: Acute Tolerability / Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity or behavioral changes at escalating doses.
Methodology:
-
Administer single doses of the compound to small groups of mice (n=2-3 per dose) at escalating levels (e.g., 10, 30, 100, 300 mg/kg, PO).
-
Include a vehicle control group.
-
Observe animals continuously for the first 4 hours and then periodically for up to 72 hours.
-
Record clinical signs using a scoring sheet (e.g., changes in posture, gait, respiration, presence of tremors, convulsions, etc.).
-
The MTD is the highest dose that does not produce severe adverse effects or mortality. This information is crucial for selecting safe and effective dose ranges for efficacy studies.
Phase 2: Efficacy Screening in Validated Behavioral Models
Based on the chemical structure, piperazine derivatives are frequently investigated for anxiolytic and antidepressant properties.[1][7] Therefore, a logical starting point is to screen this compound in well-established rodent models of anxiety and depression-like behavior.[8][9][10]
Protocol: Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
Rationale: The EPM is a widely used test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds typically increase the time spent and entries into the open arms.[13][14]
Materials:
-
Elevated plus-shaped maze (for mice: arms ~30x5 cm, elevated ~50 cm).[11]
-
Video tracking software (e.g., ANY-maze, EthoVision).
-
Test animals (e.g., male C57BL/6 mice).
-
Test compound, vehicle, and a positive control (e.g., Diazepam, 1-2 mg/kg).
Methodology:
-
Acclimatization: Allow animals to habituate to the testing room for at least 60 minutes before the trial.[12][15]
-
Dosing: Administer vehicle, positive control, or this compound (e.g., 3, 10, 30 mg/kg, PO) at the appropriate pre-treatment time determined by PK data (e.g., 60 minutes).
-
Trial: Place the mouse in the center of the maze, facing an open arm.[11] Allow the animal to explore freely for 5 minutes.[11][13]
-
Recording: Record the session using an overhead camera connected to tracking software. The experimenter should be blinded to the treatment groups.[13]
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[11]
-
Analysis: Key parameters to analyze are:
-
Time spent in open arms (%)
-
Entries into open arms (%)
-
Total distance traveled (as a measure of general locomotor activity).
-
Data Interpretation: A significant increase in the percentage of time spent in the open arms, without a corresponding increase in total locomotor activity, is indicative of an anxiolytic-like effect. The positive control (Diazepam) should validate the assay's sensitivity.
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
Rationale: The FST is a common screening tool for antidepressant efficacy.[15][16] It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[17] This immobility is interpreted as a state of "behavioral despair."[15] Effective antidepressant drugs are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce immobility time.[17]
Materials:
-
Glass or Plexiglas cylinders (for mice: ~20 cm height, 10 cm diameter).
-
Water bath to maintain water temperature at 24-25°C.[15][18]
-
Test animals (e.g., male CD-1 mice).
-
Test compound, vehicle, and a positive control (e.g., Fluoxetine, 20 mg/kg).
Methodology:
-
Acclimatization: Habituate animals to the testing room for at least 60 minutes.[15]
-
Dosing: Administer vehicle, positive control, or this compound (e.g., 3, 10, 30 mg/kg, PO) 60 minutes before the test.
-
Trial: Gently place each mouse into a cylinder filled with water (depth ~12-15 cm) so it cannot touch the bottom.[18] The test duration is typically 6 minutes.[16][19]
-
Scoring: The behavior is typically scored during the last 4 minutes of the 6-minute test.[15] An observer, blind to the treatment groups, records the time spent in three categories:
-
Immobility: Floating motionless, making only small movements to keep the head above water.
-
Swimming: Actively moving limbs and traversing the cylinder.
-
Climbing: Making active upward-directed movements with forepaws against the cylinder wall.
-
-
Post-Test Care: After the test, remove the mice, gently dry them with a towel, and place them in a warmed recovery cage before returning them to their home cage.[15][18]
Data Interpretation: A statistically significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect. The positive control (Fluoxetine) should produce this expected outcome.
Phase 3: Safety Pharmacology & Mechanistic Insight
If promising efficacy signals are observed in Phase 2, the next logical step is to conduct a core battery of safety pharmacology studies to unmask potential liabilities before further investment.[20][21]
Sources
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- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
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- 7. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
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- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
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- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 21. altasciences.com [altasciences.com]
Application Notes and Protocols for 1-(4-Phenoxybutyl)piperazine in Receptor Binding Assays
Abstract
This document provides a comprehensive technical guide for utilizing 1-(4-Phenoxybutyl)piperazine in receptor binding assays. Designed for researchers in pharmacology and drug development, these notes detail the principles, step-by-step protocols, and data analysis workflows for characterizing the binding affinity of this compound at its primary targets: the dopamine D4 receptor and the sigma-1 (σ1) receptor. The protocols emphasize experimental robustness and reproducibility, incorporating field-proven insights to ensure high-quality, reliable data generation.
Introduction: The Pharmacological Significance of this compound
This compound is a synthetic organic compound featuring a piperazine core linked to a phenoxybutyl group. Its molecular formula is C₁₄H₂₂N₂O, and its structure is representative of a chemical scaffold known to interact with aminergic G-protein coupled receptors (GPCRs) and other key central nervous system targets.[1][2] This compound and its analogs are valuable tools for dissecting the pharmacology of specific receptor systems implicated in neuropsychiatric and neurodegenerative disorders.
The primary utility of this compound in research stems from its significant binding affinity for two distinct and important receptor targets:
-
Dopamine D4 Receptor (D4R): A member of the D2-like family of dopamine receptors, D4R is a Gi/o-coupled GPCR that inhibits adenylyl cyclase upon activation, leading to decreased intracellular cAMP levels.[3][4] The D4 receptor is a key target for atypical antipsychotics and is investigated for its role in conditions like schizophrenia, ADHD, and addiction.[3][5][6] Compounds acting as D4R antagonists are of significant therapeutic interest.[7][8][9]
-
Sigma-1 Receptor (σ1R): Unlike classic receptors, the σ1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondria interface.[10][11][12] It does not directly couple to G-proteins but instead modulates a variety of signaling pathways, most notably intracellular Ca²⁺ signaling, and plays a crucial role in cellular stress responses.[10][12] Its diverse functions make it a compelling target for conditions ranging from neurodegeneration to pain and depression.[10][13][14]
These application notes will provide the necessary protocols to precisely quantify the interaction of this compound with these two receptors using the gold-standard radioligand binding assay technique.[15]
The Principle of Competition Radioligand Binding Assays
To determine the binding affinity of an unlabeled test compound (the "competitor," e.g., this compound), a competition binding assay is employed. This method is a cornerstone of pharmacology for its robustness and precision.[15][16]
The core principle involves setting up a competitive equilibrium between three components in a buffered solution:
-
The Receptor Target: Present in a membrane preparation isolated from cells expressing the receptor of interest.
-
The Radioligand: A molecule with known high affinity for the receptor that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
The Competitor: The unlabeled test compound whose affinity (Ki) we wish to determine.
The assay measures the ability of increasing concentrations of the unlabeled competitor to prevent or displace the binding of a fixed concentration of the radioligand. The resulting data are used to calculate the IC₅₀ value—the concentration of competitor that inhibits 50% of the specific binding of the radioligand. This IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[17]
A lower Ki value signifies a higher binding affinity of the test compound for the receptor.
Caption: Workflow of a competition receptor binding assay.
Essential Protocols: Preparation and Execution
PART 3.1: Cell Membrane Preparation
A high-quality membrane preparation is fundamental to a successful binding assay.[18] Using isolated membranes rather than whole cells minimizes variability from ligand internalization or metabolism and provides a stable source of receptors.[19][20] This protocol is suitable for adherent cells (e.g., HEK293 or CHO) stably expressing the human dopamine D4 or sigma-1 receptor.
Materials:
-
Cell Scrapers
-
D-PBS (Dulbecco's Phosphate-Buffered Saline), ice-cold
-
Membrane Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), ice-cold
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Storage Buffer (Lysis buffer + 10% sucrose as a cryoprotectant)
Step-by-Step Protocol:
-
Cell Harvest: Grow cells to 80-90% confluency. Aspirate the growth medium and wash the cell monolayer twice with ice-cold D-PBS.
-
Lysis: Add 5-10 mL of ice-cold Lysis Buffer to each plate. Scrape the cells and collect the cell suspension in a centrifuge tube kept on ice.
-
Causality Insight: Working on ice and using protease inhibitors are critical to prevent proteolytic degradation of the target receptors by endogenous enzymes released during cell lysis.
-
-
Homogenization: Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer on ice to ensure complete cell disruption.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This step pellets nuclei and large cellular debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and transfer it to a new tube. Centrifuge at 20,000-40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash removes remaining cytosolic components.
-
Final Preparation & Storage: Resuspend the final pellet in a minimal volume of Storage Buffer. Determine the total protein concentration using a standard method like the BCA assay.
-
Aliquot & Store: Aliquot the membrane preparation into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
PART 3.2: Competition Binding Assay for Dopamine D4 Receptor
This protocol details the procedure to determine the Ki of this compound at the human D4 receptor.
Materials:
-
Receptor Source: Prepared cell membranes expressing hD4R (e.g., 10-20 µg protein/well).
-
Radioligand: [³H]-Spiperone (a D2-like antagonist). Use at a final concentration near its Kd for D4R (e.g., 0.5 - 1.5 nM).
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO, final concentration ≤0.5%).
-
Non-Specific Binding (NSB) Definer: A high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM Haloperidol or Clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B), liquid scintillation counter, and scintillation fluid.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution series of this compound in the assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay Buffer + Radioligand + Membranes (contains vehicle).
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + Membranes + NSB Definer.
-
Competition: Assay Buffer + Radioligand + Membranes + varying concentrations of this compound.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. The typical final assay volume is 200-250 µL. Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Causality Insight: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically in preliminary kinetic experiments.[21]
-
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[22][23] This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer.
-
Causality Insight: Rapid washing with ice-cold buffer is crucial to remove trapped unbound radioligand without causing significant dissociation of the specific ligand-receptor complexes.
-
-
Quantification: Dry the filters, add liquid scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
PART 3.3: Competition Binding Assay for Sigma-1 Receptor
The protocol for σ1R is analogous, with key differences in the radioligand and NSB definer.
Materials:
-
Receptor Source: Prepared cell membranes expressing hσ1R (or tissue homogenates from liver or brain).
-
Radioligand: [³H]-(+)-Pentazocine. Use at a final concentration near its Kd (e.g., 2-5 nM).
-
Non-Specific Binding (NSB) Definer: A high concentration of a non-radiolabeled σ1R ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Equipment: Same as for the D4R assay.
Step-by-Step Protocol: The procedure follows the same steps (1-6) as the D4R assay. The incubation is typically performed for 120 minutes at 37°C.
Data Analysis and Interpretation
Proper data analysis is essential to extract meaningful affinity values from the raw experimental data.
Caption: Step-by-step data analysis workflow.
-
Calculate Specific Binding: For each competitor concentration, subtract the average CPM from the NSB wells from the CPM of the competitor wells. Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (found in the "Total Binding" wells with vehicle only). % Specific Binding = (Specific Binding at [Competitor] / Max Specific Binding) * 100
-
Determine IC₅₀: Plot the normalized data against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
-
Calculate Ki: Convert the experimentally determined IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[17] Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined independently via saturation binding experiments).
-
Expected Binding Profile
The following table summarizes representative binding affinities for piperazine-based compounds at the target receptors. Actual values for this compound must be determined experimentally.
| Receptor Target | Typical Radioligand | Expected Affinity (Ki) Range for Piperazine Scaffolds |
| Dopamine D4 | [³H]-Spiperone | Sub-nanomolar to low micromolar (0.1 nM - 5 µM) |
| Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Low nanomolar to micromolar (1 nM - 10 µM) |
Note: Affinity is highly dependent on the specific substitutions on the core scaffold.[24][25][26]
Receptor Signaling Pathways
Understanding the downstream consequences of receptor binding is crucial for interpreting pharmacological data.
Dopamine D4 Receptor Signaling
As a D2-like receptor, D4R couples to inhibitory G-proteins (Gi/o). Ligand binding initiates a cascade that primarily inhibits cellular activity.
Caption: Simplified Dopamine D4 receptor signaling pathway.
Sigma-1 Receptor Function
The σ1R acts as an intracellular signaling modulator, primarily influencing calcium homeostasis between the ER and mitochondria.
Caption: Role of the Sigma-1 receptor at the ER-Mitochondria interface.
References
-
Ricci, A., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-134. [Link]
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Carreño, F., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 24(3), 1997. [Link]
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Carreño, F., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
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Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. European Journal of Pharmacology, 519(1-2), 1-8. [Link]
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Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Semantic Scholar. [Link]
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Carreño, F., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. Outbreak.info. [Link]
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Tchedre, K. T., & Ruoho, A. E. (2014). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets, 18(12), 1443-1456. [Link]
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Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]
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Carrascosa, M. C., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 403(1-2), 89-94. [Link]
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Rivera, A., et al. (2008). The dopamine D4 receptor, the ultimate disordered protein. Biomolecules, 5(4), 2258-2278. [Link]
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Grokipedia. (n.d.). BP-897. Grokipedia. [Link]
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Wikipedia. (n.d.). Dopamine receptor D4. Wikipedia. [Link]
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González-Maeso, J., et al. (2013). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Neuroscience, 7, 49. [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
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Millan, M. J., et al. (2001). The dopamine D3 receptor partial agonist, BP 897, is an antagonist at human dopamine D3 receptors and at rat somatodendritic dopamine D3 receptors. Neuropsychopharmacology, 25(5), 723-735. [Link]
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Hübner, H., & Gmeiner, P. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
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Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 60(11), 5245-5251. [Link]
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Wikipedia. (n.d.). BP-897. Wikipedia. [Link]
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Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 259, 241-257. [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Nesi, G., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(10), 7143-7162. [Link]
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Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS Drug Reviews, 9(2), 141-158. [Link]
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Bioprojet. (2000). BP-897. Drugs of the Future, 25(8), 807. [Link]
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Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 64(1), 589-606. [Link]
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Springer Nature Experiments. (n.d.). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature. [Link]
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EMD Millipore. (n.d.). Receptor Binding Assays. Multiwell Plates. [Link]
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DeSimone, R. W., et al. (2012). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 14(Suppl 1), S9. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Iacovino, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1297-1306. [Link]
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Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48439. [Link]
-
Kim, D., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Nesi, G., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(17), 13328. [Link]
-
ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]
-
Rowley, M., et al. (2001). A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. Journal of Medicinal Chemistry, 44(4), 477-492. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1-(4-Phenoxybutyl)piperazine
Welcome to the dedicated technical support guide for the synthesis of 1-(4-phenoxybutyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound, which is typically achieved through the N-alkylation of piperazine with a 4-phenoxybutyl halide, can often be attributed to several key factors. The primary culprits are often the formation of a dialkylated byproduct and incomplete reaction. The choice of base, solvent, and temperature all play critical roles in mitigating these issues.
A significant challenge in this synthesis is the potential for the desired product, a monosubstituted piperazine, to react further with another molecule of the 4-phenoxybutyl halide, leading to the formation of the undesired N,N'-bis(4-phenoxybutyl)piperazine. Using a large excess of piperazine is a common strategy to favor the formation of the mono-alkylated product.
Here is a logical workflow to diagnose and address low yields:
Figure 1. A troubleshooting workflow for diagnosing low yields.
Q2: I am observing a significant amount of a high-molecular-weight impurity in my crude product. What is it and how can I prevent its formation?
The high-molecular-weight impurity is almost certainly the N,N'-bis(4-phenoxybutyl)piperazine byproduct. This occurs when a second molecule of the 4-phenoxybutyl halide reacts with the nitrogen on the other side of the newly formed this compound.
Mechanism of Byproduct Formation:
Figure 2. Reaction pathway showing the formation of the desired mono-alkylated product and the dialkylated byproduct.
Prevention Strategies:
-
Excess Piperazine: Employing a significant molar excess of piperazine (typically 5-10 equivalents) is the most effective way to minimize dialkylation. This increases the statistical probability that the 4-phenoxybutyl halide will react with an unreacted piperazine molecule rather than the mono-alkylated product.
-
Controlled Addition: Slowly adding the 4-phenoxybutyl halide to the reaction mixture containing piperazine can also help to maintain a high effective concentration of piperazine relative to the alkylating agent.
Q3: What are the optimal reaction conditions for this synthesis?
While the optimal conditions can vary depending on the specific scale and available reagents, a well-established starting point involves the use of a polar aprotic solvent and a non-nucleophilic base.
| Parameter | Recommended Condition | Rationale |
| Piperazine Excess | 5-10 equivalents | Favors mono-alkylation over di-alkylation. |
| Solvent | Acetonitrile (CH3CN) or Dimethylformamide (DMF) | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction. |
| Base | Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) | Scavenges the HBr or HCl formed during the reaction without being overly reactive. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation. |
| Reaction Time | 12-24 hours | Typically sufficient for the reaction to reach completion. Progress can be monitored by TLC or LC-MS. |
Experimental Protocol:
-
To a round-bottom flask, add piperazine (5-10 eq.), potassium carbonate (2-3 eq.), and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-4-phenoxybutane (1 eq.) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Q4: My purification by column chromatography is proving difficult. Are there any tips?
Purifying this compound can be challenging due to its basic nature and potential for co-elution with the dialkylated byproduct.
-
Column Deactivation: Piperazines are basic and can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, consider pre-treating your silica gel with a small amount of triethylamine (1-2% in the eluent) to neutralize the acidic sites.
-
Solvent System: A gradient elution is often effective. Start with a less polar mobile phase (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A common gradient is from 100% DCM to 90:10 DCM:MeOH.
-
Alternative Purification: If chromatography is still problematic, consider purification by vacuum distillation if the product is thermally stable enough. Alternatively, conversion to a hydrochloride salt can facilitate purification by recrystallization.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Phenoxybutyl)piperazine
Welcome to the Technical Support Center for the synthesis of 1-(4-Phenoxybutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of piperazine with a suitable 4-phenoxybutyl halide. While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. The primary hurdles include controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted by-product and simplifying the purification process.
This guide will delve into the critical parameters of this reaction, providing evidence-based recommendations and troubleshooting strategies to overcome common experimental obstacles.
Reaction Mechanism and Key Considerations
The fundamental reaction involves the nucleophilic attack of a nitrogen atom of the piperazine ring on the electrophilic carbon of the 4-phenoxybutyl halide, displacing the halide leaving group.
Reaction Scheme:
1-Bromo-4-phenoxybutanePiperazinethis compound
A significant challenge arises from the fact that the product, this compound, still possesses a reactive secondary amine, which can react with another molecule of the alkylating agent to form the undesired 1,4-bis(4-phenoxybutyl)piperazine.
Side Reaction:
1-(4-Phenoxybutyl)piperazine1-Bromo-4-phenoxybutane1,4-bis(4-phenoxybutyl)piperazine
Controlling this secondary reaction is paramount to achieving a high yield of the desired mono-alkylated product.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Q1: I am not seeing any product formation, or the yield is very low. What are the likely causes?
A1: Several factors can contribute to low or no product formation. Let's break down the possibilities:
-
Insufficient Reaction Temperature: N-alkylation of piperazines often requires heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 50-80 °C or even refluxing the solvent.[1]
-
Inadequate Base: A base is crucial to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. Without a base, the piperazine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]
-
Poor Quality Starting Materials: Verify the purity of your piperazine and 1-bromo-4-phenoxybutane. The presence of impurities can interfere with the reaction. Piperazine is hygroscopic and can absorb water and carbon dioxide from the atmosphere, which can affect its reactivity.
-
Incorrect Stoichiometry: Ensure you are using the correct molar ratios of your reactants. A common strategy to favor mono-alkylation is to use a large excess of piperazine.[2]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Controlling Di-Alkylation
Q2: My reaction is producing a significant amount of the di-substituted by-product, 1,4-bis(4-phenoxybutyl)piperazine. How can I improve the selectivity for the mono-alkylated product?
A2: This is the most common challenge in this synthesis. Here are several effective strategies to favor mono-alkylation:
-
Use a Large Excess of Piperazine: By using a 3- to 5-fold molar excess of piperazine relative to 1-bromo-4-phenoxybutane, you statistically increase the probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product.[2]
-
Employ a Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as 1-Boc-piperazine (tert-butyloxycarbonyl piperazine). The Boc group protects one of the nitrogen atoms, allowing for selective alkylation of the other. The Boc group can then be easily removed under acidic conditions to yield the desired product.[2]
-
Use of Piperazine Monohydrochloride: Starting with piperazine monohydrochloride can also favor mono-alkylation. The protonated nitrogen is less nucleophilic, directing the alkylation to the free nitrogen.
Decision Tree for Controlling Selectivity:
Caption: Decision tree for improving mono-alkylation selectivity.
Work-up and Purification Issues
Q3: I am having difficulty isolating my product during the work-up. It seems to be staying in the aqueous layer.
A3: This is a common issue and is almost always due to the protonation of your product. The piperazine moiety is basic and will be protonated in the presence of the hydrohalic acid by-product. The resulting salt is often water-soluble.
Solution:
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used an inorganic base like K₂CO₃, filter it off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.
-
Crucially, add a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) to the biphasic mixture until the aqueous layer is basic (pH > 10). This will deprotonate your product, making it soluble in the organic layer.
-
Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your crude product.[2]
Q4: My purified product is still not clean. What are the best purification methods?
A4: If after a proper basic work-up your product is still impure, consider the following purification techniques:
-
Column Chromatography: This is a very effective method for separating the mono-alkylated product from the di-alkylated by-product and any unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column, is a good starting point.
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method. You can attempt to crystallize the free base from a suitable solvent system (e.g., ethanol/water, acetone/hexanes). Alternatively, you can form a salt of your product, such as the hydrochloride or dihydrochloride salt, which often have good crystalline properties.[3][4] To do this, dissolve the purified free base in a solvent like isopropanol or ether and add a solution of HCl in the same solvent.
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of this compound using an excess of piperazine to favor mono-alkylation.
Materials:
-
Piperazine (5 equivalents)
-
1-Bromo-4-phenoxybutane (1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine, potassium carbonate, and acetonitrile.
-
Stir the suspension and add 1-bromo-4-phenoxybutane dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Optimizing Reaction Parameters
| Parameter | Recommendation | Rationale |
| Piperazine Stoichiometry | 3-5 equivalents | Statistically favors mono-alkylation over di-alkylation. |
| Base | Potassium Carbonate (K₂CO₃) | Inexpensive, effective, and easily removed by filtration. |
| Solvent | Acetonitrile (CH₃CN) | Aprotic polar solvent that dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | Reflux (approx. 82 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Work-up pH | >10 | Ensures the product is in its free base form for efficient extraction into an organic solvent. |
Analytical Characterization
To confirm the identity and purity of your product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. For this compound, you would expect to see characteristic signals for the phenoxy group, the butyl chain, and the piperazine ring protons.[5][6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of your product and to quantify the amount of any impurities, such as the di-alkylated by-product.[7]
References
- Jacobsen, C. B., et al. (2017). Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. Chemistry - A European Journal, 23(4), 846-851.
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- Kaur, T., et al. (2021). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
- KR20030019808A - (r) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
- US2919275A - Purification of piperazine.
- US20080269482A1 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Adam, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 488-500.
- DE1092019B - Process for the N-monoalkylation of piperazine.
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl) - PubMed. (2022).
- Alver Ö, Parlak C and Şenyel M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 853-859.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019).
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (2014).
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
- 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS - P
- Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2022).
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Technical Support Center: Navigating the Solubility Challenges of 1-(4-Phenoxybutyl)piperazine
Welcome to the technical support center for 1-(4-phenoxybutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the integrity and success of your experiments.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound, like many piperazine derivatives, possesses a chemical structure that can lead to solubility issues. The piperazine ring, with its two basic nitrogen atoms, introduces a degree of hydrophilicity and makes the molecule's solubility highly dependent on pH.[1][2] Conversely, the phenoxybutyl group is largely non-polar, contributing to the molecule's hydrophobic character. This amphipathic nature is the primary reason for its variable and often limited solubility in aqueous media.
A key physicochemical parameter to consider is the partition coefficient (LogP), which indicates a molecule's lipophilicity. While experimental data for this compound is scarce, a predicted XlogP of 2.0 suggests a moderate level of lipophilicity, hinting at potential challenges in achieving high concentrations in aqueous buffers.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in my aqueous buffer. What is the first step I should take?
A1: pH Adjustment is the primary and most critical step.
The solubility of this compound is intrinsically linked to the pH of the solution due to the basic nature of the piperazine moiety. The two nitrogen atoms on the piperazine ring have pKa values that allow for protonation in acidic conditions.[2][4] When protonated, the molecule becomes a cation, significantly increasing its polarity and, consequently, its aqueous solubility.
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for pH-mediated solubilization.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare a Concentrated Stock: Dissolve your this compound in a minimal volume of a compatible organic solvent such as dimethyl sulfoxide (DMSO).
-
Initial Dilution: While vigorously stirring, slowly add the stock solution to your aqueous buffer.
-
Acidification: If precipitation occurs, begin adding a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.
-
Monitor and Record: Continuously monitor the pH of the solution and visually inspect for the dissolution of the precipitate.
-
Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back towards your target, but be aware that the compound may precipitate again if the pH is raised too high.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What are my other options?
A2: If pH adjustment is not enough, consider the use of co-solvents or more advanced formulation strategies.
1. Co-solvents:
The inclusion of a water-miscible organic solvent can enhance the solubility of compounds with hydrophobic moieties.[5]
Table 1: Inferred Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water (at neutral pH) | Low | The hydrophobic phenoxybutyl group limits solubility. |
| Water (at acidic pH) | High | Protonation of the piperazine nitrogens increases polarity. | |
| Ethanol, Methanol | Moderate to High | These solvents can interact with both the polar and non-polar regions of the molecule.[6][7] | |
| Polar Aprotic | DMSO, DMF | High | These are strong, versatile solvents capable of dissolving a wide range of compounds.[5] |
| Non-Polar | Toluene, Hexane | Low to Moderate | The phenoxybutyl group will have some affinity for these solvents, but the polar piperazine ring will limit overall solubility. |
2. Salt Formation:
For in vivo studies or when a solid form with improved dissolution is needed, preparing a salt of this compound is a highly effective strategy. Forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate) can dramatically increase aqueous solubility and dissolution rate.[2]
3. Advanced Formulation Techniques:
For particularly challenging cases, more advanced formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic phenoxybutyl tail of your compound, forming an inclusion complex with enhanced aqueous solubility.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems can be effective. These formulations can present the drug in a solubilized state, facilitating absorption.
-
Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier of the crystal lattice is overcome, leading to higher apparent solubility and dissolution rates.
Q3: I am preparing a stock solution in DMSO. What concentration should I aim for and what precautions should I take?
A3: Aim for a high concentration stock in DMSO, but be mindful of the final concentration in your assay.
DMSO is an excellent solvent for many piperazine derivatives.[5] However, it is crucial to minimize its final concentration in your experimental system, as it can have biological effects. A common practice is to keep the final DMSO concentration at or below 0.5-1%.
Workflow for Preparing and Using a DMSO Stock Solution:
Caption: Preparing and using a DMSO stock solution.
Safety and Handling Precautions:
Always consult the Safety Data Sheet (SDS) for the specific compound you are using. For piperazine and its derivatives, general safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[8][9]
-
Piperazine compounds can be corrosive and may cause skin and eye irritation.[8][9] In case of contact, rinse the affected area thoroughly with water.[8]
Conclusion
The solubility of this compound is a manageable challenge with a systematic approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvent use, and advanced formulation techniques, you can successfully prepare solutions suitable for your experimental needs. Always prioritize a thorough understanding of your experimental system's constraints to choose the most appropriate solubilization strategy.
References
- Vertex AI Search. (2024). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- World Pharma Today. (n.d.).
- Future4200. (n.d.).
- PubMed. (2011).
- ResearchGate. (2025).
- Benchchem. (2025).
- ResearchGate. (2022).
- PubChemLite. (n.d.). This compound (C14H22N2O).
- PubChem. (n.d.). 1-(4-Phenoxybutyl)piperidine | C15H23NO | CID 2057411.
- PubMed. (2016).
- PubMed. (2022).
- PubChem. (n.d.). Piperazine | C4H10N2 | CID 4837.
- Wikipedia. (n.d.). Piperazine.
- ChemicalBook. (n.d.). Piperazine compounds.
- ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
- University of Regina. (2009).
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- ChemicalBook. (n.d.). Piperazine.
- University of Hertfordshire. (2025). Piperazine - AERU.
- ECHEMI. (2019). 1-(4-PHENOXYBUTYL)
- MOLBASE. (n.d.). 1-[4-(4-chloro-phenoxy)-butyl]-4-(2,3-dimethyl-phenyl)-piperazine.
- PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
- Thermo Fisher Scientific. (2018).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025).
- PubChem. (n.d.). 1-(3-Phenoxybenzyl)-4-(3-phenylpropyl)piperazine.
- ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride | Download Scientific Diagram.
- PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1-(4-Phenoxybutyl)piperazine
Welcome to the technical support center for the purification of 1-(4-phenoxybutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from established chemical principles and field experience, this document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its purification.
Section 1: Understanding the Core Challenge - Impurity Profile
The primary challenge in purifying this compound stems from the common synthetic route: the N-alkylation of piperazine with a 4-phenoxybutyl halide. This reaction rarely goes to perfect completion and can generate a predictable set of impurities.
FAQ: Initial Assessment
Q1: My initial analysis (TLC/HPLC/LCMS) of the crude reaction mixture shows multiple spots or peaks. What are the most likely impurities?
A1: The impurity profile is typically dominated by three main species besides your desired product:
-
Starting Materials: Unreacted piperazine and 1-bromo-4-phenoxybutane (or other halide equivalent). Piperazine is highly polar and may streak on TLC, while the phenoxybutyl halide is non-polar.
-
Primary Byproduct (Di-alkylation): The most significant and often most difficult-to-remove impurity is 1,4-bis(4-phenoxybutyl)piperazine . This is formed when a second molecule of the phenoxybutyl halide reacts with the remaining nitrogen on your desired mono-substituted product.[1]
-
Solvent and Base Residues: Residual organic solvents and the inorganic or organic base (e.g., K₂CO₃, triethylamine) used in the synthesis.
The relative amounts of these will depend on the stoichiometry and reaction conditions used. An excess of piperazine can help minimize the di-alkylation product but complicates its own removal later.
Q2: How can I confirm the presence of the 1,4-bis(4-phenoxybutyl)piperazine byproduct?
A2: Mass spectrometry is the most direct method. The di-substituted byproduct will have a molecular weight corresponding to the addition of another (C₁₀H₁₃O) group to your product.
-
This compound (Product): C₁₄H₂₂N₂O, Mol. Wt. ≈ 234.34 g/mol [2]
-
1,4-bis(4-phenoxybutyl)piperazine (Byproduct): C₂₄H₃₄N₂O₂, Mol. Wt. ≈ 382.54 g/mol
In terms of chromatography, the di-substituted product is significantly less polar than the mono-substituted product due to the absence of the free N-H group. On a normal-phase TLC plate (silica gel), it will have a much higher Rf value (travel further up the plate).
Table 1: Typical Impurity Profile & Characteristics
| Compound | Structure | Key Differentiating Property | Typical TLC Rf (Normal Phase) |
| Product: this compound | C₁₄H₂₂N₂O | Basic (secondary amine) | Moderate |
| Byproduct: 1,4-bis(4-phenoxybutyl)piperazine | C₂₄H₃₄N₂O₂ | Non-basic (tertiary amines) | High |
| Starting Material: Piperazine | C₄H₁₀N₂ | Very Basic, highly polar | Low (often streaks at baseline) |
| Starting Material: 1-Bromo-4-phenoxybutane | C₁₀H₁₃BrO | Neutral, non-polar | Very High |
Section 2: Troubleshooting Purification Strategies
Based on the likely impurities, a multi-step purification strategy is often required. The choice of method depends on the scale of your reaction and the primary impurities present.
Workflow: Selecting a Purification Strategy
This diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for purification method selection.
Guide 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for removing the non-basic di-alkylation byproduct and unreacted phenoxybutyl halide from your basic product.
Q: Why is my yield low after performing an acid-base extraction?
A: This usually points to one of two issues:
-
Incorrect pH: The pH of the aqueous layer during the acidic wash must be low enough (typically pH 1-2) to fully protonate the secondary amine of your product (pKa ~9.7), rendering it soluble in the aqueous layer.[3][4] If the pH is too high, your product will remain in the organic layer and be discarded with the impurities.
-
Emulsion Formation: Piperazine derivatives can sometimes act as surfactants, causing emulsions at the aqueous-organic interface which traps product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat 2-3 times. Combine the acidic aqueous layers. Your product is now in the aqueous phase as a hydrochloride salt, while non-basic impurities (di-alkylated byproduct, starting halide) remain in the organic phase.
-
Discard Organic Layer: The organic layer containing neutral and non-basic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates your product's salt, converting it back to the free base, which will often precipitate or form an oil.
-
Product Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing both the more polar piperazine and the less polar di-alkylation byproduct.
Q: My compound is streaking badly on the silica gel column. How can I get sharp bands?
A: This is a classic problem when purifying basic amines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic nitrogen of your piperazine derivative, causing severe tailing.[3][5]
Solution: Add a basic modifier to your mobile phase to "cap" the acidic sites on the silica.
-
Triethylamine (TEA): The most common solution is to add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[5]
-
Ammonia in Methanol: For very strong tailing, a small amount of a 7N solution of ammonia in methanol can be added to a DCM/Methanol eluent system.[5]
Workflow: Optimizing Column Chromatography
Caption: Troubleshooting workflow for amine purification via column chromatography.
Guide 3: Purification by Salt Formation & Recrystallization
If your product is an oil that refuses to crystallize, converting it to a salt is an excellent strategy to obtain a solid that can be purified by recrystallization.[5][6] This is particularly effective for removing small amounts of non-basic impurities.
Q: My product is a stubborn oil. How can I make it a crystalline solid?
A: Form a salt. Piperazine derivatives, being basic, readily react with acids to form salts which are often highly crystalline solids.[5]
Protocol: Salt Formation for Recrystallization
-
Dissolve: Dissolve your crude oily product in a minimal amount of a suitable solvent like isopropanol, ethanol, or diethyl ether.[5][7]
-
Acidify: Slowly add a solution of an acid. Common choices are HCl (as a solution in isopropanol or ether) or a solution of fumaric acid in ethanol.[5]
-
Crystallize: The hydrochloride or fumarate salt will often precipitate immediately. If not, cooling the solution in an ice bath and gently scratching the inside of the flask with a glass rod can induce crystallization.
-
Isolate: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Liberate Free Base (Optional): If the free base is required for the next step, the purified salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent as described in the acid-base extraction protocol.[5]
Table 2: Common Solvents for Recrystallization
The choice of solvent is critical and often requires experimentation.[7][8] A good solvent should dissolve the compound when hot but not when cold.[9]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for highly polar salts (e.g., hydrochlorides), but can be difficult to remove.[6][9] |
| Ethanol | 78 | High | A versatile solvent for many amine salts.[9] |
| Isopropanol | 82 | High | Similar to ethanol, often a good choice. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[9] |
| Hexanes | 69 | Low | Often used as an anti-solvent to precipitate the product from a more polar solution.[7][9] |
| Toluene | 111 | Low | Can be effective for less polar compounds, but its high boiling point can be a disadvantage.[9] |
Section 3: Final Purity Verification & Storage
Q: How do I confirm the final purity of my this compound?
A: A combination of techniques is best for unambiguous confirmation:
-
HPLC: Provides quantitative purity data (e.g., >99% purity by peak area).
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q: What are the best practices for storing the purified compound?
A: Like many amines, this compound can be sensitive to air and light. It is also potentially hygroscopic.[3] For long-term storage, keep the compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and store it in a cool, dark place.
References
- ResearchGate. (n.d.). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
-
Ma, L., et al. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3094. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H22N2O). Retrieved from [Link]
Sources
- 1. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H22N2O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
avoiding side reactions in 1-(4-Phenoxybutyl)piperazine synthesis
An in-depth guide for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting strategies and frequently asked questions to mitigate side reactions in the synthesis of 1-(4-Phenoxybutyl)piperazine.
Technical Support Center: this compound Synthesis
Welcome to our dedicated resource for optimizing the synthesis of this compound. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges associated with this procedure, primarily focusing on minimizing the formation of the common dialkylation byproduct, 1,4-bis(4-phenoxybutyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction in the synthesis of this compound?
The primary side reaction of concern is the dialkylation of the piperazine ring. This occurs when a second molecule of the alkylating agent, 1-bromo-4-phenoxybutane (or a related halide/sulfonate), reacts with the secondary amine of the desired mono-alkylated product, this compound. This leads to the formation of the symmetrical impurity 1,4-bis(4-phenoxybutyl)piperazine.
Q2: How does the stoichiometry of reactants influence the formation of the dialkylated byproduct?
The molar ratio of piperazine to the alkylating agent is a critical parameter. Using a significant excess of piperazine favors the formation of the mono-alkylated product. A larger pool of unreacted piperazine increases the probability that the alkylating agent will react with a primary amine of piperazine rather than the secondary amine of the already formed product.
Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?
A base is typically used to neutralize the hydrobromic acid (HBr) that is formed during the reaction. Common bases include potassium carbonate (K2CO3) or triethylamine (TEA). The choice of base can influence the reaction rate and selectivity. A moderately strong, non-nucleophilic base like potassium carbonate is often preferred as it is effective at scavenging the acid without interfering with the primary reaction pathway.
Q4: Can the reaction temperature be optimized to improve selectivity?
Yes, temperature control is crucial. Generally, conducting the reaction at a moderate temperature (e.g., reflux in a suitable solvent like acetonitrile or methyl isobutyl ketone) provides a balance between a reasonable reaction rate and minimizing side reactions. Excessively high temperatures can increase the rate of the second alkylation, leading to more of the dialkylated byproduct.
Troubleshooting Guide: Minimizing Dialkylation
This section provides a systematic approach to troubleshooting and optimizing your synthesis to favor the formation of this compound.
Issue 1: High Levels of 1,4-bis(4-phenoxybutyl)piperazine Detected
If you are observing a significant amount of the dialkylated byproduct, consider the following optimization steps:
Root Cause Analysis & Corrective Actions:
-
Incorrect Stoichiometry: The most common cause is an insufficient excess of piperazine.
-
Solution: Increase the molar excess of piperazine relative to 1-bromo-4-phenoxybutane. A ratio of 4-6 equivalents of piperazine to 1 equivalent of the alkylating agent is a good starting point.
-
-
Suboptimal Reaction Temperature: High temperatures can accelerate the second alkylation.
-
Solution: Lower the reaction temperature. If you are running the reaction at a high reflux temperature, consider switching to a lower-boiling solvent or simply reducing the setpoint. Monitor the reaction progress by TLC or LC-MS to ensure the primary reaction still proceeds at a reasonable rate.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the accumulation of the dialkylated product.
-
Solution: Monitor the reaction closely. Once the 1-bromo-4-phenoxybutane is consumed (as determined by an appropriate analytical method), proceed with the workup.
-
Experimental Protocol: Optimized Synthesis with High Mono-alkylation Selectivity
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (5 equivalents) and a suitable solvent such as acetonitrile.
-
Addition of Reactants: Add potassium carbonate (2-3 equivalents) to the piperazine solution. Begin stirring and heat the mixture to a gentle reflux.
-
Slow Addition: Dissolve 1-bromo-4-phenoxybutane (1 equivalent) in a small amount of the reaction solvent and add it dropwise to the refluxing piperazine mixture over a period of 1-2 hours. This slow addition maintains a high effective concentration of piperazine relative to the alkylating agent.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography or acid-base extraction to isolate the desired this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to the desired mono-alkylated product and the dialkylated side product.
Caption: Competitive alkylation pathways in the synthesis of this compound.
Quantitative Data Summary
The table below summarizes the key experimental parameters and their impact on the product distribution.
| Parameter | Condition | Impact on Mono-alkylation | Impact on Di-alkylation | Recommendation |
| Piperazine:Alkylating Agent Ratio | 1:1 | Low | High | Not Recommended |
| >4:1 | High | Low | Recommended | |
| Temperature | High | Decreases | Increases | Use moderate temperature |
| Addition of Alkylating Agent | All at once | Decreases | Increases | Slow, dropwise addition is preferred |
Logical Workflow for Troubleshooting
This flowchart provides a step-by-step decision-making process for optimizing the reaction.
Caption: A troubleshooting workflow for minimizing the dialkylated byproduct.
References
-
Čižmáriková, R., & Matysová, L. (2004). A review of the methods of synthesis of naftopidil and its analogues. Ceska Slov Farm, 53(5), 231-237. [Link]
-
Patil, S. A., Patil, R., & Miller, D. D. (2011). Naftopidil and its structural analogues: a review of their chemistry and pharmacology. Future medicinal chemistry, 3(14), 1803–1820. [Link]
Technical Support Center: Stability and Degradation of 1-(4-Phenoxybutyl)piperazine in Solution
Welcome to the technical support center for 1-(4-Phenoxybutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability and degradation in solution, offering field-proven insights and validated protocols to ensure the integrity of your experimental results.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to air and light.[1] Piperazine derivatives, particularly phenyl piperazines, can be susceptible to degradation over time, and freezing is recommended for long-term storage.[1] For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to validate this for your specific solvent and concentration.
Q2: Which solvents are recommended for dissolving this compound?
This compound is generally soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. For aqueous buffers, the solubility will be pH-dependent due to the basic nature of the piperazine ring. It is a weak base, and its solubility in aqueous solutions increases at lower pH. When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.
Q3: What is the expected shelf-life of this compound in solution?
The shelf-life is highly dependent on the solvent, concentration, storage temperature, and exposure to light and oxygen. Phenyl piperazines have shown susceptibility to degradation, with some derivatives showing significant loss after six months, even under refrigerated or frozen conditions.[1] It is strongly recommended to perform periodic purity checks of your stock solutions, especially for long-term studies. For critical applications, preparing fresh solutions is the best practice.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and acid anhydrides, as these can react with the piperazine moiety.[2] Additionally, prolonged exposure to high temperatures and certain light conditions should be avoided to prevent thermal and photodegradation.
TROUBLESHOOTING GUIDES
This section provides in-depth troubleshooting for specific degradation issues you may encounter during your experiments.
Guide 1: Investigating Hydrolytic Instability
Hydrolysis is a potential degradation pathway for compounds with susceptible functional groups. For this compound, the ether linkage is the most likely site for hydrolytic cleavage under acidic or basic conditions.
Symptoms and Observations:
-
Unexpected loss of parent compound peak area in HPLC analysis over time.
-
Appearance of new, more polar peaks in the chromatogram.
-
A shift in the pH of the solution.
-
Inconsistent results in bioassays.
Hypothesized Hydrolytic Degradation Pathway:
The ether linkage in this compound could undergo acid-catalyzed or base-catalyzed hydrolysis, yielding phenol and 4-(piperazin-1-yl)butan-1-ol as the primary degradation products.
Caption: Hypothesized hydrolytic degradation of this compound.
Investigative Workflow for Hydrolytic Degradation:
This workflow will help you determine if hydrolysis is the cause of the observed instability.
Caption: Workflow to investigate hydrolytic degradation.
Step-by-Step Protocol for Forced Hydrolysis Study:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4), and 0.1 M NaOH (basic).[3]
-
Incubation: Incubate these solutions in sealed vials at a controlled elevated temperature (e.g., 50°C) to accelerate degradation.[3] Include a control sample stored at 4°C.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.[4]
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. Significant degradation in the acidic or basic solutions compared to the neutral and control samples indicates hydrolytic instability.
-
Degradant Identification: Use LC-MS to identify the molecular weights of the degradation products to confirm the hypothesized pathway.[4]
Preventative Measures and Solutions:
-
pH Control: Maintain the pH of your solutions within a stable range, which should be determined from your forced degradation study.
-
Buffer Selection: Use appropriate buffers to maintain the desired pH.
-
Storage: Store aqueous solutions frozen (-20°C or below) to slow down hydrolysis.
Guide 2: Troubleshooting Oxidative Degradation
The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The tertiary amine is particularly prone to oxidation.
Symptoms and Observations:
-
Rapid loss of the parent compound, especially when exposed to air or in the presence of metal ions.
-
Appearance of new peaks in the chromatogram, often with slightly altered retention times.
-
Discoloration of the solution.
Hypothesized Oxidative Degradation Pathway:
Oxidation of the piperazine nitrogen can lead to the formation of N-oxides. Further oxidation or radical-mediated reactions could lead to ring-opening or other complex products.[5][6]
Caption: Hypothesized oxidative degradation of this compound.
Investigative Workflow for Oxidative Degradation:
Caption: Workflow to investigate oxidative degradation.
Step-by-Step Protocol for Forced Oxidation Study:
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or water).
-
Oxidative Stress: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).[4] Keep the solution at room temperature.
-
Time-Point Analysis: Analyze the solution at regular intervals (e.g., 0, 1, 4, 8 hours) by HPLC.
-
Data Analysis: Monitor the decrease in the parent peak and the formation of new peaks.
-
Degradant Characterization: Use LC-MS/MS to identify the structures of the degradation products. The formation of a product with an additional mass of 16 Da would be indicative of an N-oxide.[4]
Preventative Measures and Solutions:
-
Inert Atmosphere: When working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Avoid Contaminants: Ensure solvents are free of peroxides and that glassware is clean and free of metal ion contaminants that can catalyze oxidation.
-
Antioxidants: For some formulations, the addition of a suitable antioxidant may be considered, but this must be validated for compatibility and potential interference with your experiments.
Guide 3: Addressing Photolytic Instability
Aromatic compounds and those with heteroatoms can be susceptible to degradation upon exposure to light, particularly UV radiation.
Symptoms and Observations:
-
Significant degradation of the compound in samples exposed to light compared to those kept in the dark.
-
Appearance of new peaks in the chromatogram, which may be transient.
-
A change in the color or clarity of the solution.
Hypothesized Photodegradation Pathway:
The phenoxy and piperazine moieties could absorb UV light, leading to the formation of reactive excited states. This could result in a variety of reactions, including cleavage of the ether bond, modifications to the aromatic ring, or reactions involving the piperazine ring. The exact pathway can be complex and may lead to numerous products.[7]
Investigative Workflow for Photolytic Degradation:
Caption: Workflow to investigate photolytic degradation.
Step-by-Step Protocol for Photostability Study:
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent like acetonitrile or water.
-
Light Exposure: Place the solution in a quartz or UV-transparent vial and expose it to a light source as specified in ICH guideline Q1B. A typical setup would involve a calibrated light source that provides both cool white fluorescent and near-UV light.
-
Control Sample: Prepare an identical sample and wrap it securely in aluminum foil to serve as a dark control.
-
Analysis: Analyze both the exposed and dark control samples by HPLC at appropriate time intervals.
-
Data Interpretation: A significant difference in the purity of the exposed sample compared to the dark control confirms photolytic instability.
Preventative Measures and Solutions:
-
Light Protection: Always store solutions of this compound in amber vials or by wrapping standard vials in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solutions to direct sunlight and strong artificial light.
Data Summary: Stability of Piperazine Derivatives
| Piperazine Derivative | Storage Condition | Duration | Remaining Compound (%) | Source |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Room Temperature (~20°C) | 6 months | Not Detected | [1] |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Refrigerated (4°C) | 6 months | Not Detected | [1] |
| 1-(4-methylbenzyl)-piperazine (MBZP) | All conditions | 12 months | >70% | [1] |
| Piperazine (in aqueous solution) | 150°C | - | First-order degradation | [8] |
This data suggests that the nature of the substituent on the piperazine ring significantly impacts its stability.[1]
Analytical Methodologies
A variety of analytical techniques can be employed for the analysis of this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and stability studies. Reversed-phase chromatography with UV detection is typically used.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of piperazine derivatives, often after a simple solvent extraction.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of degradation products.[4]
References
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine and its Structural Analogs. Energy Procedia, 4, 117-124.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(2), 781-789.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(2), 770-780.
- Namjoshi, O., et al. (2013). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 37, 1905-1912.
- Mazari, S. A., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 74, 14-26.
- Lin, H. Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–122.
- Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Titanium Dioxide-Based Photocatalysts for Degradation of Emerging Contaminants including Pharmaceutical Pollutants. Nanomaterials (Basel, Switzerland), 11(11), 3049.
- US Patent No. US6603003B2. (2003).
- Sharma, A., & Singh, S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 485-492.
- Gu, Y., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of pharmaceutical sciences, 103(9), 2871–2879.
- De Ruiter, J., et al. (2012). Analytical Methods for the Identification and Analysis of Piperazines in Seized Materials. Analytical Methods, 4(8), 2299-2307.
- Ren, Z., & da Silva, G. (2019).
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- TCI Chemicals. (2025).
- PubChem. (n.d.). 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester.
- Chandrashekar, M., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
- Thummar, K. N., et al. (2017). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia pharmaceutica, 85(4), 43.
- Al-Absi, M. A., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
- United Nations Office on Drugs and Crime. (2013).
- Mardal, M., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 36(2), 478–488.
- Thummar, K. N., et al. (2017). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
- Chandrashekar, M., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scientific Research Publishing.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
- Chandrashekar, M., et al. (2021). OXIDATION STUDY OF PIPERAZINE BY N-CHLORO-P-TOLUENESULPHONAMIDE [CAT] IN ACIDIC BUFFER MEDIUM.
- Sigma-Aldrich. (2025).
- Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38391-38397.
- Ren, Z., & da Silva, G. (2019).
- Cayman Chemical. (2025).
- PubChemLite. (n.d.). Piperazine, 1-(4-(p-chlorophenoxy)butyl)-4-phenyl-.
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Selectivity of 1-(4-Phenoxybutyl)piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-phenoxybutyl)piperazine derivatives. This guide provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address the specific challenges encountered when aiming to improve the receptor selectivity of this important class of compounds. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower your experimental decisions.
Introduction: The Selectivity Challenge
The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (e.g., D₂, D₃) and serotonin (e.g., 5-HT₁ₐ) receptors. The inherent challenge lies in the high degree of homology among receptor subtypes, which often leads to off-target binding and undesirable side effects. This guide will explore rational design strategies and robust experimental protocols to systematically improve the selectivity profile of your candidate compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high affinity for the 5-HT₁ₐ receptor but also significant binding to the α₁-adrenergic receptor. What structural modifications should I consider to improve selectivity?
A1: This is a common challenge due to structural similarities in the binding pockets of these receptors. To enhance selectivity for the 5-HT₁ₐ receptor over the α₁-adrenergic receptor, consider the following modifications based on established structure-activity relationships (SAR):
-
Substitution on the N-phenyl ring of the piperazine: Introducing a substituent at the ortho position of the phenyl ring, such as a methoxy (OCH₃) group, is a well-established strategy to increase affinity and selectivity for the 5-HT₁ₐ receptor.[1]
-
Modification of the terminal phenoxy group: Replacing the terminal phthalimido moiety with bulky alkyl amides can significantly improve 5-HT₁ₐ affinity and selectivity. For instance, replacing it with an adamantanecarboxamido group has been shown to yield a 160-fold selectivity over α₁-adrenergic sites.
Q2: I am trying to achieve selectivity between the D₂ and D₃ dopamine receptor subtypes. Which parts of the this compound scaffold are most critical to modify?
A2: Achieving D₂/D₃ selectivity is notoriously difficult due to the high homology in their binding sites. However, subtle differences can be exploited:
-
The Butyl Linker and Terminal Aryl Group: The flexible butyl linker allows the terminal aryl group to access a secondary binding pocket. The chemical diversity of this terminal aryl group is pivotal for D₃ versus D₂ specificity.[2] N-phenylpiperazine analogs connected to an aryl amide group via a flexible butyl linker have shown enhanced affinity and selectivity for the D₃ subtype over the D₂ subtype.
-
Substituents on the N-phenylpiperazine: Dichlorination of the phenyl ring on the piperazine moiety can be a favorable modification for cytotoxic activity in some contexts, but for D₂/D₃ selectivity, careful exploration of substitutions is required.
Q3: What are the initial steps to profile the selectivity of a new this compound derivative?
A3: A tiered approach is recommended. Start with a broad panel of radioligand binding assays against known and potential off-targets. Based on the chemical structure, this should include, at a minimum:
-
Dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅)
-
Serotonin receptor subtypes (especially 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c)
-
Adrenergic receptor subtypes (α₁, α₂, β)
-
Histamine receptors (H₁)
-
Sigma receptors (σ₁, σ₂)
Following initial binding affinity determination (Kᵢ values), proceed to functional assays for the primary target and any significant off-targets to determine the functional consequence (agonist, antagonist, inverse agonist) of binding.
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: I am observing high and variable non-specific binding in my competition binding assays, making it difficult to determine an accurate Kᵢ value for my compound. What could be the cause and how can I fix it?
-
Answer & Troubleshooting Steps:
-
Cause - Radioligand Issues: The radioligand itself might be sticking to the filter plates or tubes.
-
Solution: Pre-soak filter plates in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Ensure your wash buffer is optimized and that you are performing a sufficient number of washes.
-
-
Cause - Compound Solubility: Your this compound derivative may be precipitating at the concentrations used in the assay.
-
Solution: Check the solubility of your compound in the assay buffer. You may need to use a small percentage of a co-solvent like DMSO (typically <1%), but be sure to run a vehicle control to assess its effect on the assay.
-
-
Cause - Insufficient Blocking: The assay buffer may not contain adequate blocking agents.
-
Solution: Ensure your assay buffer contains a protein source like bovine serum albumin (BSA) to block non-specific sites on the plasticware and membranes.
-
-
Cause - Radioligand Depletion: If the concentration of receptors is too high, a significant fraction of the radioligand can be bound, violating the assumptions of the Cheng-Prusoff equation.
-
Solution: Reduce the amount of cell membrane preparation in the assay. As a rule of thumb, total specific binding should be less than 10% of the total radioligand added.[3]
-
-
Issue 2: Inconsistent Results in Functional Selectivity Assays
-
Question: My compound shows different functional activities (e.g., agonist in one assay, antagonist in another) at the same receptor. How do I interpret this?
-
Answer & Troubleshooting Steps:
-
Concept - Functional Selectivity (Biased Agonism): This phenomenon, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a key concept in modern pharmacology.[4] It is not necessarily an experimental error.
-
Interpretation: Your compound may be a biased agonist. For example, it might activate G-protein signaling but not β-arrestin recruitment. This is a critical finding and a key aspect of improving a drug's therapeutic profile.
-
-
Troubleshooting - Assay Conditions: Ensure that your different functional assays are conducted under comparable conditions (cell line, receptor expression level, etc.) to allow for valid comparisons.
-
Next Steps - Comprehensive Profiling: To fully characterize a biased agonist, you need to test it across multiple signaling pathways relevant to your target receptor (e.g., cAMP accumulation, IP₁ accumulation, β-arrestin recruitment).
-
Advanced Strategies for Improving Selectivity
Structure-Activity Relationship (SAR)-Guided Chemical Synthesis
The following table summarizes key SAR insights for guiding the synthesis of more selective this compound analogs.
| Molecular Scaffold Component | Modification Strategy | Expected Outcome for Selectivity | Key References |
| N-Phenylpiperazine Ring | Introduction of ortho-substituents (e.g., -OCH₃, -Cl) | Increased affinity and selectivity for 5-HT₁ₐ and D₃ receptors. | [5] |
| Introduction of bulky groups | Can disrupt binding at sterically constrained off-targets. | [2] | |
| Butyl Linker | Generally well-tolerated; maintains optimal distance for accessing secondary binding pockets. | A four-carbon chain is often optimal for activity when the terminal moiety is a heteroaryl group. | |
| Terminal Phenoxy Group | Replacement with bulky, lipophilic groups (e.g., adamantane, benzamide) | Can significantly enhance selectivity by interacting with non-conserved residues in the target receptor's binding pocket. | |
| Introduction of heteroaromatic rings | Can introduce specific hydrogen bonding interactions to improve selectivity. | [6] |
Computational Approaches
Modern computational chemistry offers powerful tools to predict and rationalize ligand selectivity, saving significant synthetic effort.
-
Homology Modeling: In the absence of a crystal structure for your target receptor, a homology model can be built based on the structure of a closely related receptor. This model can then be used for docking studies.
-
Molecular Docking: Docking your designed analogs into the binding sites of your on-target and off-target receptors can help predict binding affinities and identify key interactions that confer selectivity.[7]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of receptor-ligand interactions and help understand how different ligands stabilize distinct receptor conformations, which is the basis of functional selectivity.[8]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol provides a framework for determining the binding affinity (Kᵢ) of a test compound for a GPCR.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)
-
Test compound (this compound derivative)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of your test compound.
-
Prepare the radioligand at 2x the final desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of the non-specific binding control.
-
Test Compound: Add 50 µL of each dilution of your test compound.
-
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the diluted cell membrane preparation to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins upon ligand binding and is a valuable tool for assessing functional agonism.
Materials:
-
Cell membranes expressing the target receptor
-
[³⁵S]GTPγS
-
GDP
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare Reagents:
-
Dilute cell membranes in assay buffer.
-
Prepare serial dilutions of your test compound.
-
-
Pre-incubation: In a 96-well plate, mix the cell membranes with GDP and incubate to ensure all G-proteins are in the inactive state.
-
Agonist Stimulation: Add the test compound at various concentrations and incubate.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the data as a dose-response curve to determine the EC₅₀ and Eₘₐₓ of your compound.
Visualizing Experimental Workflows and Concepts
Diagram 1: Workflow for Improving Selectivity
Caption: Iterative workflow for enhancing the selectivity of this compound derivatives.
Diagram 2: Key Structural Modifications for Selectivity
Caption: Key structural modification points on the this compound scaffold to modulate receptor selectivity. (Note: A placeholder image URL is used in the DOT script; a chemical structure image would be inserted here).
References
-
Dror, R. O., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. ACS Publications. Available at: [Link]
-
Alves, V. M., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. PMC - NIH. Available at: [Link]
-
Kumari, S., et al. (2021). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Available at: [Link]
-
Modica, M., et al. (2001). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. Available at: [Link]
-
Rodríguez-Espigares, I., et al. (2014). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society. Available at: [Link]
-
Scattolin, T., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC. Available at: [Link]
-
Hsu, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
-
Schetz, J. A., et al. (2002). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link]
-
Charlton, S. J., & Gherbi, K. (2019). Binding kinetics of ligands acting at GPCRs. PMC - PubMed Central. Available at: [Link]
-
Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. PMC - NIH. Available at: [Link]
-
Flock, T., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. Available at: [Link]
-
Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
Wacker, D., et al. (2013). Structural Features for Functional Selectivity at Serotonin Receptors. ResearchGate. Available at: [Link]
-
Piaz, V. D., et al. (2003). Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. PubMed. Available at: [Link]
-
Ferré, S., et al. (2016). Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model. PMC - NIH. Available at: [Link]
-
Chen, Z., et al. (2004). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. ACS Publications. Available at: [Link]
-
Hopkins, C. R., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2017). Recent Advances in Piperazine Synthesis. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]
-
Staroń, J., et al. (2021). The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. MDPI. Available at: [Link]
-
Mayo Clinic Staff. (2019). Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. Available at: [Link]
-
National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. PubChem. Available at: [Link]
-
Pires, D. E. V., et al. (2021). pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. PMC - NIH. Available at: [Link]
-
Wesołowska, A. (2017). Functional selectivity – chance for better and safer drugs?. Termedia. Available at: [Link]
-
Schmid, C. L., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. PMC - NIH. Available at: [Link]
-
Michino, M., & Levitz, J. (2022). Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Regional Anesthesia and Acute Pain Management. Available at: [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]
Sources
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- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identification of Impurities in 1-(4-Phenoxybutyl)piperazine Samples
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of 1-(4-Phenoxybutyl)piperazine. This document provides a comprehensive, experience-driven approach to identifying and characterizing impurities, ensuring the quality, safety, and efficacy of this active pharmaceutical ingredient (API).
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to encompass any co-existing impurities. For this compound, a molecule with significant therapeutic potential, a thorough understanding of its impurity profile is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product consistency.[1][2] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[3] This guide will navigate the complexities of identifying these unwanted components, offering practical solutions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a this compound sample?
A1: Based on the synthesis route and inherent stability of the piperazine ring, the most likely impurities fall into three categories:
-
Process-Related Impurities: These are derived from the manufacturing process.
-
Unreacted Starting Materials: Residual piperazine and 1-bromo-4-phenoxybutane (or a related alkylating agent).
-
By-products: Symmetrically disubstituted piperazine (1,4-bis(4-phenoxybutyl)piperazine) is a common by-product resulting from the reaction of both nitrogen atoms of the piperazine ring.[4]
-
Reagents and Catalysts: Inorganic salts and residual catalysts used during synthesis.[]
-
-
Degradation Products: These form due to the decomposition of this compound over time or under stress conditions.
-
Oxidative Degradation Products: The piperazine ring is susceptible to oxidation.[6] Products like N-oxides or ring-opened derivatives can form.
-
Hydrolytic Degradation Products: While generally stable, forced degradation studies under acidic or alkaline conditions may reveal cleavage of the ether linkage or modifications to the piperazine ring.[7]
-
-
Stereoisomeric Impurities: If chiral centers are present in the starting materials or formed during synthesis, enantiomeric or diastereomeric impurities could exist.[]
Q2: My HPLC-UV analysis shows several small, unidentified peaks. Where do I start?
A2: The appearance of unexpected peaks is a common challenge. A systematic approach is crucial:
-
Method Specificity Check: First, ensure these peaks are not artifacts of your analytical method. Inject a blank (mobile phase) to rule out solvent contaminants or system peaks.
-
Forced Degradation Studies: To tentatively identify if the peaks are degradation products, perform forced degradation studies.[8][9] Exposing the sample to stress conditions (acid, base, oxidation, heat, light) can selectively increase the intensity of certain peaks, providing clues to their origin.
-
Mass Spectrometry (MS) Coupling: The most effective next step is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[3] MS provides the molecular weight of the impurities, which is a critical piece of information for structural elucidation.
Q3: LC-MS analysis gives me a molecular weight, but how do I confirm the structure of an unknown impurity?
A3: A molecular weight is a significant lead, but not definitive proof of structure. To confirm the identity, a combination of techniques is necessary:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information based on the fragmentation pattern.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure elucidation.[11][12] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete determination of its structure and stereochemistry.[11][13][14]
-
Reference Standard Synthesis: If the impurity is suspected to be a specific compound, synthesizing a reference standard and comparing its chromatographic and spectroscopic properties with the unknown peak provides definitive confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor peak shape (tailing or fronting) for the API and/or impurities in HPLC. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analytes are in a single ionic state. - Reduce the injection volume or sample concentration. - Consider a different stationary phase or the addition of a competing amine (e.g., triethylamine) to the mobile phase. |
| Inconsistent retention times. | - Fluctuations in column temperature. - Inadequate mobile phase equilibration. - Pump malfunction. | - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before analysis. - Check the pump for leaks and ensure proper solvent delivery. |
| No peaks detected for known low-level impurities. | - Insufficient detector sensitivity. - Impurity is not UV-active. - Inappropriate sample preparation. | - Use a more sensitive detector (e.g., mass spectrometer). - If the impurity lacks a chromophore, consider derivatization to make it UV-active or use a universal detector like an Evaporative Light Scattering Detector (ELSD).[15] - Optimize the extraction and concentration steps of your sample preparation. |
| Mass spectrometer signal is weak or unstable. | - Poor ionization of the analyte. - Ion suppression from the mobile phase or matrix components. | - Adjust the mobile phase composition to be more amenable to ionization (e.g., add formic acid or ammonium formate for positive ion mode). - Dilute the sample to reduce matrix effects. - Optimize the MS source parameters (e.g., capillary voltage, gas flow rates). |
Experimental Workflows
Workflow 1: Initial Impurity Detection and Profiling
This workflow outlines the initial steps for identifying and quantifying impurities in a this compound sample.
Caption: Initial HPLC-UV workflow for impurity profiling.
Workflow 2: Structural Elucidation of Unknown Impurities
This workflow details the process of identifying the structure of an unknown impurity detected in the initial screening.
Caption: Workflow for the structural elucidation of unknown impurities.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile, HPLC grade
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid sample in an oven at 105°C for 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose a solution of the sample (1 mg/mL) to UV light (254 nm) and visible light for 7 days.
-
Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC-UV method.
Expected Outcome: The chromatograms of the stressed samples will show new peaks or an increase in existing impurity peaks, indicating degradation. This data helps in understanding the degradation pathways.[16]
Protocol 2: HPLC-UV Method for Impurity Quantification
Objective: To separate and quantify impurities in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Prepare the sample solution at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Inject the sample and acquire the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method.
Note: This method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[2][17]
Regulatory Context
The identification and control of impurities are governed by guidelines from the International Council for Harmonisation (ICH). Specifically, ICH Q3A(R2) deals with impurities in new drug substances, and ICH Q3B(R2) addresses impurities in new drug products.[18][19][20] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data adapted from ICH Q3A(R2) and Q3B(R2) guidelines.[18][19]
Conclusion
A proactive and systematic approach to impurity profiling is paramount in the development of this compound. By combining robust analytical techniques with a thorough understanding of potential impurities and degradation pathways, researchers can ensure the quality and safety of this important pharmaceutical compound. This guide serves as a foundational resource to navigate the challenges of impurity identification and to maintain the highest standards of scientific integrity.
References
-
Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Krasulova, K., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(2), 785-795. Retrieved from [Link]
-
Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 436-448. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
McClintic, C. H., et al. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 26(18), 3045-3057. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
El-Gindy, A., et al. (2012). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1161. Retrieved from [Link]
-
Archer, R. P., et al. (2011). Analytical Methods for the Differentiation of Piperazine Isomers. Analytical Methods, 3(6), 1345-1352. Retrieved from [Link]
-
Klahn, P., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(15), 3488. Retrieved from [Link]
-
Reddy, B. C., et al. (2014). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Journal of Chemical and Pharmaceutical Research, 6(7), 2130-2137. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
-
Mary, Y. S., et al. (2019). Structural, docking and spectroscopic studies of a new piperazine derivative, 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate). Journal of Molecular Structure, 1196, 733-745. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Chen, X., et al. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 23, 129-137. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
de Freitas, L. Q., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932. Retrieved from [Link]
-
Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 8(4), 259-267. Retrieved from [Link]
-
W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]
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Voice, A. K., & Rochelle, G. T. (2013). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 37, 2337-2345. Retrieved from [Link]
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Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 147-160. Retrieved from [Link]
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Tanthana, J., & Rochelle, G. T. (2012). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]
-
Zgravka, Z., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 423-428. Retrieved from [Link]
-
ResearchGate. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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da Silva, E. F., et al. (2025, May 23). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Patel, K., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
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Acta Scientific. (2018, March 22). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. Retrieved from [Link]
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Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]
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Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 433-440. Retrieved from [Link]
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
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CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
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Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(1)/.pdf]([Link]].pdf)
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overcoming resistance in assays with 1-(4-Phenoxybutyl)piperazine
Welcome to the technical support resource for 1-(4-Phenoxybutyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered in assays involving this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Based on its structural motifs, this compound is predicted to function primarily as a ligand for sigma receptors, with a likely antagonist profile at the sigma-1 receptor (S1R). The piperazine ring is a common scaffold in many neurologically active compounds, and arylpiperazine derivatives are known to interact with various neurotransmitter systems, including serotonergic and dopaminergic receptors.[1] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in modulating calcium signaling, ion channel activity, and cellular stress responses. Antagonism of S1R has been shown to decrease hypersensitivity in pathological pain conditions, making this a key area of investigation.
Q2: What are the key physicochemical properties I should be aware of?
Understanding the compound's properties is critical for designing robust experiments. Key computational and experimental data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O | [2] |
| Molecular Weight | 234.34 g/mol | [2] |
| XLogP3-AA | 2.4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Solubility | Freely soluble in water and methanol; slightly soluble in benzene. | [3] |
| pH (10% aq. solution) | 10.8–11.8 (Typical for piperazine) | [4] |
Note: The LogP value suggests moderate lipophilicity, which can impact cell permeability and potential for non-specific binding.
Q3: How should I prepare and store stock solutions of this compound?
Given its basic nature and good solubility in aqueous and alcohol-based solvents, preparing a high-concentration stock solution in DMSO or ethanol is recommended. Piperazine itself readily absorbs water and carbon dioxide from the air, which can affect pH and stability over time.[4]
Recommended Protocol:
-
Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric CO₂.
-
Store aliquots at -20°C or -80°C, protected from light.
-
When preparing working solutions, dilute the stock in the appropriate assay buffer immediately before use. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide: Overcoming Assay Resistance & Variability
Researchers may observe a decrease in the expected activity of this compound, which can be misinterpreted as "resistance." In most in vitro settings, this phenomenon is not classical drug resistance but rather a result of experimental variables or complex cellular responses. This section addresses the most common issues and provides systematic troubleshooting workflows.
Issue 1: High Variability or Poor Reproducibility of IC50/EC50 Values
Inconsistent potency measurements are often the first sign of an underlying issue with the compound's behavior in the assay system.
Potential Cause A: Compound Precipitation Even with good initial solubility, the compound can precipitate out of the solution when diluted into aqueous assay buffers (a phenomenon known as "salting out").
-
Troubleshooting Steps:
-
Visual Inspection: After preparing your dilution series in the final assay plate, inspect the wells under a microscope for any signs of precipitation before adding cells or reagents.
-
Solubility Assay: Perform a kinetic nephelometry or light-scattering assay to determine the compound's solubility limit directly in your assay buffer.
-
Protocol Adjustment: Keep the final DMSO concentration consistent across all wells (typically ≤0.5%) and consider using a surfactant like Pluronic F-68 (at a low, non-disruptive concentration) to improve solubility.
-
Potential Cause B: Adsorption to Labware Lipophilic compounds can adsorb to the plastic surfaces of pipette tips, tubes, and assay plates, effectively lowering the concentration available to the target.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and pipette tips.
-
Pre-treatment: Pre-incubate plates with a solution of bovine serum albumin (BSA) to block non-specific binding sites, if compatible with your assay.
-
Quantify Loss: Use an analytical method like LC-MS to measure the compound's concentration in the well supernatant after incubation to determine the extent of loss due to adsorption.
-
Caption: Decision tree for troubleshooting inconsistent assay results.
Issue 2: Apparent Cellular Resistance or Progressive Loss of Potency
If assay variability is ruled out, a time- or dose-dependent loss of efficacy may point to specific cellular mechanisms.
Potential Cause A: Off-Target Effects & Compensatory Pathways Small molecules rarely have a single target.[5] this compound may interact with other receptors or signaling molecules, leading the cell to activate compensatory pathways that counteract the intended effect. For instance, while it may antagonize S1R, it could have weak agonist activity at a serotonin receptor subtype, leading to a complex downstream phenotype.[1][6]
-
Diagnostic Approach:
-
Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a specific reporter assay to confirm that the compound is engaging with the intended target (S1R) at the concentrations used.
-
Pathway Analysis: After treatment, perform transcriptomic (RNA-seq) or proteomic analysis to identify upregulated pathways that could be compensating for the compound's effect.
-
Selective Antagonism: If a compensatory pathway is identified (e.g., upregulation of a specific growth factor receptor), co-treat cells with your compound and a known inhibitor of that pathway to see if potency is restored.
-
Potential Cause B: Active Cellular Efflux Cells express transmembrane transporters like P-glycoprotein (P-gp, or ABCB1) that actively pump foreign compounds out of the cytoplasm, reducing their intracellular concentration and thus their efficacy. Piperazine-containing structures can be substrates for these pumps.
-
Diagnostic Protocol: Efflux Pump Inhibition Assay
-
Objective: To determine if the apparent resistance is due to efflux pump activity.
-
Materials: this compound; your cell line of interest; a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A); your standard cell-based assay (e.g., proliferation, signaling).
-
Procedure:
-
Plate cells according to your standard protocol.
-
Prepare two sets of dose-response curves for this compound.
-
Set 1 (Control): Treat cells with your compound's dilution series.
-
Set 2 (Test): Pre-incubate cells with a non-toxic concentration of an efflux pump inhibitor (e.g., 1-5 µM Verapamil) for 30-60 minutes. Then, add your compound's dilution series in the continued presence of the inhibitor.
-
Incubate and process the plates as per your standard assay protocol.
-
-
Interpretation: If the IC50 value for this compound is significantly lower (i.e., more potent) in the presence of the efflux pump inhibitor, this strongly suggests that cellular efflux is contributing to the observed resistance.
-
Potential Cause C: Target Downregulation or Modification Prolonged exposure to an antagonist can sometimes lead to cellular responses such as the downregulation of the target receptor's expression or post-translational modifications that alter its affinity for the ligand.
-
Diagnostic Approach:
-
Time-Course Experiment: Treat cells with a fixed concentration of the compound for different durations (e.g., 6, 12, 24, 48 hours).
-
Target Quantification: At each time point, lyse the cells and perform a Western blot or qPCR to quantify the protein or mRNA levels of the sigma-1 receptor. A progressive decrease in S1R levels would indicate target downregulation.
-
Caption: Potential cellular mechanisms contributing to reduced compound efficacy.
References
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Wikipedia. Piperazine. [Link]
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Mota, G., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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Al-Saffar, F. J. S., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]
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Yang, Z. J., et al. (2000). sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion. Stroke. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]
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Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. [Link]
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Vera-Portocarrero, L., et al. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. Springer. [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
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Yang, L., et al. (2012). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. PubMed Central. [Link]
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Allen, S. E., & MacMillan, D. W. C. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Li, Y., et al. (2012). Identification of a small molecule 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine as a novel inhibitor of the transcription factor p53. Acta Pharmacologica Sinica. [Link]
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Słoczyńska, K., et al. (2021). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules. [Link]
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Drudge, J. H., et al. (1990). Phenothiazine in the origin of benzimidazole resistance in population-B equine strongyles. Veterinary Parasitology. [Link]
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Semenikhin, V., et al. (2018). Effects of the Sigma-1 Receptor Agonist 1-(3,4-Dimethoxyphenethyl)-4-(3-Phenylpropyl)-Piperazine Dihydro-Chloride on Inflammation after Stroke. ResearchGate. [Link]
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PubChem. Piperazine. [Link]
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De Luca, L., et al. (2018). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. [Link]
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Liu, G., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]
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Wang, Y., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology. [Link]
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Ohno, Y., et al. (1991). Agonist activity of a novel compound, 1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenyl piperazine (BP-554), at central 5-HT1A receptors. Life Sciences. [Link]
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AERU. (2025). Piperazine. University of Hertfordshire. [Link]
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Lyons, E. T., et al. (2017). Evaluation of activity of fenbendazole, oxibendazole, piperazine, and pyrantel pamoate alone and in combinations against ascarids, strongyles, and strongyloides in horse foals in field tests on two farms in Central Kentucky in 2014 and 2015. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Pharmacological Activity of 1-(4-Phenoxybutyl)piperazine and Other Piperazine Derivatives
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a high polar surface area and the ability to act as hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[2][3] This inherent versatility has led to the development of a vast array of piperazine-containing drugs with a wide spectrum of biological activities, targeting conditions from central nervous system (CNS) disorders to infectious diseases and cancer.[4][5][6][7][8]
This guide provides a comparative analysis of the pharmacological activity of 1-(4-phenoxybutyl)piperazine and other notable piperazine derivatives. By examining their receptor binding affinities, functional activities, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and discovery efforts.
Focus Compound: this compound and its Close Analog, BP 554
BP 554 demonstrates high affinity for 5-HT1A receptors and acts as an agonist, a property confirmed through both in vitro and in vivo studies.[9] In vitro radioligand binding assays showed that BP 554 has a much higher affinity for 5-HT1A recognition sites compared to other serotonin, dopamine, and adrenergic receptors.[9] Functional assays revealed its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes, a characteristic of 5-HT1A receptor agonism.[9] In vivo studies in mice demonstrated that BP 554 induces hypothermia and increases serum corticosterone levels, effects consistent with the activation of central 5-HT1A receptors.[9]
Comparative Analysis with Other Piperazine Derivatives
To understand the diverse pharmacological landscape of piperazine derivatives, we will compare the profile of our focus compound (represented by BP 554) with several clinically significant piperazine-containing drugs, each exhibiting a distinct mechanism of action.
Naftopidil: An α1-Adrenergic Receptor Antagonist
Naftopidil is an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[10][11] Unlike many other piperazine derivatives that target CNS receptors, naftopidil's primary activity is in the peripheral nervous system. It exhibits a higher affinity for the α1D-adrenergic receptor subtype, which is prevalent in the bladder, over the α1A and α1B subtypes found in the prostate and blood vessels, respectively.[10][11] This selectivity is thought to contribute to its efficacy in improving both storage and voiding symptoms of BPH with a potentially lower incidence of cardiovascular side effects compared to less selective α1-blockers.[10]
Aripiprazole: A Modulator of Dopaminergic and Serotonergic Systems
Aripiprazole is an atypical antipsychotic with a unique and complex pharmacological profile.[3][7][12][13][14] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[3][7] This "dopamine-serotonin system stabilizer" activity allows aripiprazole to modulate dopaminergic neurotransmission, reducing it in hyperdopaminergic states (like in psychosis) and increasing it in hypodopaminergic states (which may contribute to cognitive and negative symptoms of schizophrenia).[3][13] Its high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors underscores its multifaceted mechanism of action.[3]
Flibanserin: A Multifunctional Serotonergic Agent
Flibanserin is approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[4][5][15][16][17] It functions as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[4][5] This dual action is believed to result in a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which is implicated in the modulation of sexual desire.[5] Flibanserin also has a lower affinity for 5-HT2B, 5-HT2C, and dopamine D4 receptors.[5]
Sunifiram: A Nootropic with a Unique Mechanism
Sunifiram is an experimental nootropic agent with cognitive-enhancing effects.[6][8][18][19][20] While its precise mechanism of action is not fully elucidated, it does not appear to bind to major neurotransmitter receptors.[6][20] Instead, it is thought to act as an ampakine, indirectly modulating the activity of AMPA receptors, which are crucial for synaptic plasticity and memory formation.[18][19] Sunifiram has also been shown to increase acetylcholine release in the cerebral cortex.[19][20]
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki values) of the discussed piperazine derivatives. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Ki (nM) | Reference(s) |
| BP 554 (proxy for this compound) | 5-HT1A | High Affinity (specific Ki not provided) | [9] |
| Naftopidil | α1D-adrenoceptor | 11.6 (human prostate) | [11] |
| α1a-adrenoceptor | ~35 (3-fold lower than α1D) | [11] | |
| α1b-adrenoceptor | ~197 (17-fold lower than α1D) | [11] | |
| Aripiprazole | D2 | 0.34 | [3] |
| D3 | 0.8 | [3] | |
| 5-HT1A | 1.7 | [3] | |
| 5-HT2A | 3.4 | [3] | |
| 5-HT2B | 0.36 | [3] | |
| Flibanserin | 5-HT1A | 1 | [5] |
| 5-HT2A | 49 | [5] | |
| D4 | 4-24 | [5] | |
| Sunifiram | No significant affinity for major neurotransmitter receptors | >1000 | [6][20] |
Experimental Methodologies
The data presented in this guide are derived from standard and robust experimental protocols in pharmacology. Below are detailed descriptions of the key assays used to characterize these piperazine derivatives.
Receptor Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Simplified G-protein signaling cycle upon agonist binding.
Protocol: cAMP Assay
This assay measures the accumulation of cyclic AMP (cAMP), a second messenger, in response to GPCR activation. [1][2]
-
Cell Culture: Cells expressing the GPCR of interest are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with the test compound. For Gi-coupled receptors, cells are pre-stimulated with forskolin to induce a basal level of cAMP.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP is quantified using various methods, such as competitive immunoassays with fluorescent or luminescent readouts.
-
Data Analysis: The change in cAMP levels in response to the test compound is measured to determine its agonist or antagonist activity.
Structure-Activity Relationship (SAR) Insights
The diverse activities of the compared piperazine derivatives can be attributed to the different substituents on the piperazine ring and the nature of the linkers connecting them to other pharmacophores.
-
This compound (and BP 554): The phenoxybutyl (or similar) side chain is crucial for its interaction with the 5-HT1A receptor. The length and flexibility of this linker are important for optimal binding.
-
Naftopidil: The 1-(2-methoxyphenyl)piperazinyl moiety and the 3-(1-naphthyloxy)propan-2-ol side chain are key for its α1-adrenergic receptor affinity and selectivity.
-
Aripiprazole: The dichlorophenylpiperazine moiety and the butoxy side chain attached to the dihydroquinolinone are essential for its unique D2/5-HT1A partial agonism and 5-HT2A antagonism.
-
Flibanserin: The trifluoromethylphenylpiperazine group and the ethyl linker to the benzimidazolinone core define its 5-HT1A agonism and 5-HT2A antagonism.
-
Sunifiram: The benzoyl group on one nitrogen and the ethylpyrrolidone on the other create a molecule with a distinct pharmacological profile that does not rely on direct receptor binding.
Conclusion
The piperazine scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide array of pharmacological activities. As demonstrated by the comparison of this compound's presumed 5-HT1A agonist activity with the diverse mechanisms of naftopidil, aripiprazole, flibanserin, and sunifiram, the specific substitutions on the piperazine ring are critical determinants of biological function. This guide highlights the importance of understanding the nuanced structure-activity relationships of piperazine derivatives to facilitate the rational design of novel therapeutics with improved efficacy and selectivity.
References
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- Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Applic
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A Comparative Guide to the Receptor Binding Profiles of Ziprasidone and the 1-(4-Phenoxybutyl)piperazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides an in-depth comparison of the receptor binding profile of the atypical antipsychotic, ziprasidone, against the pharmacological potential of the 1-(4-phenoxybutyl)piperazine chemical scaffold. While ziprasidone's multi-receptor affinity is extensively documented, a quantitative binding profile for the specific molecule this compound is not available in major public pharmacological databases. Therefore, this guide will first establish the comprehensive, known binding profile of ziprasidone. It will then analyze data from more complex derivatives containing the this compound moiety to infer the potential pharmacological contributions of this scaffold. This comparative analysis highlights the differences between a clinically established, broad-spectrum agent and a chemical structure whose derivatives show potential for more targeted receptor interactions.
Introduction
In neuropsychopharmacology, a compound's receptor binding profile is the primary determinant of its therapeutic efficacy and side-effect liability. Understanding this profile is critical for drug development and mechanistic research.
Ziprasidone is a well-established second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its clinical profile is a direct result of its complex interactions with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[2]
This compound (CAS 92493-11-3) is a chemical entity composed of a piperazine ring linked to a phenoxybutyl group. The piperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous centrally active drugs, including antipsychotics and antidepressants.[3][4] While this specific, unadorned molecule is not well-characterized pharmacologically, its structural components are present in various research ligands designed for high affinity at specific CNS targets. This guide will explore the pharmacology of these more complex derivatives to postulate the potential receptor interactions of the core scaffold.
Core Pharmacological Targets & Signaling Pathways
The therapeutic action of many antipsychotics, including ziprasidone, is primarily attributed to their antagonist activity at Dopamine D2 and Serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor (D2R): D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2 receptors in the brain's mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6]
-
Serotonin 5-HT2A Receptor (5-HT2AR): 5-HT2A receptors are GPCRs that primarily couple to Gαq/11 proteins.[7] Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC). Antagonism at 5-HT2A receptors is believed to improve the negative symptoms and cognitive deficits associated with schizophrenia and may reduce the likelihood of extrapyramidal side effects (EPS) caused by D2 blockade.[8][9]
Visualization of Key Signaling Pathways
Caption: Dopamine D2 Receptor Gi/o-Coupled Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Gq/11-Coupled Signaling Pathway.
Methodology: Determining Receptor Binding Affinity
The quantitative data presented in this guide is derived from competitive radioligand binding assays. This technique is the gold standard for measuring the affinity of a compound for a target receptor.[10] Affinity is expressed as the inhibition constant (Ki), which is the concentration of the competing ligand (the drug being tested) required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a general workflow for determining the Ki of a test compound at a specific G protein-coupled receptor expressed in a cell membrane preparation.
-
Receptor Preparation:
-
Cells (e.g., HEK-293 or CHO) stably expressing the human receptor of interest are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated via centrifugation to create a membrane homogenate containing a high concentration of the target receptor.
-
The total protein concentration of the homogenate is quantified using a standard method like a BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, the radioligand, and a high concentration of a known, non-labeled "displacer" drug to saturate the receptors. This measures the amount of radioligand that binds to components other than the target receptor.
-
Experimental Wells: Add receptor membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., ziprasidone).
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat. The membranes, with bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filter mat is dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is measured using a scintillation counter (e.g., a MicroBeta counter). The counts are expressed as disintegrations per minute (DPM).
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the DPM from the NSB wells from the DPM of the total and experimental wells.
-
IC50 Determination: The specific binding data is plotted against the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization of Experimental Workflow
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Comparative Receptor Binding Profiles
Ziprasidone: A Broad-Spectrum Antagonist
Ziprasidone is characterized by high affinity for multiple receptor types. Its profile is notable for potent antagonism at D2 and 5-HT2A receptors, with a higher affinity for the 5-HT2A receptor. This high 5-HT2A/D2 affinity ratio is a hallmark of many atypical antipsychotics and is thought to contribute to their favorable clinical profile.[9]
| Receptor Target | Ziprasidone Ki (nM) | Primary Function/Effect of Blockade |
| Serotonin | ||
| 5-HT2A | 0.4 | Antagonist: Improves negative symptoms, reduces EPS risk.[2] |
| 5-HT1A | 3.4 | Agonist: Potential anxiolytic and antidepressant effects. |
| 5-HT2C | 1.3 | Antagonist: May contribute to mood and cognitive effects.[9] |
| 5-HT1D | 2.3 | Antagonist: Role in antipsychotic action is under investigation. |
| 5-HT7 | 4.6 | Antagonist: Potential role in mood regulation and cognition. |
| SERT (Transporter) | ~80 | Reuptake Inhibition: Contributes to antidepressant effects. |
| Dopamine | ||
| D2 | 4.8 | Antagonist: Alleviates positive symptoms of psychosis.[1] |
| D3 | 7.1 | Antagonist: Potential role in motivation and reward pathways. |
| D4 | 5.0 | Antagonist: Role in antipsychotic action is complex. |
| Adrenergic | ||
| Alpha-1 (α1) | 10 | Antagonist: Can cause orthostatic hypotension, dizziness. |
| NET (Transporter) | ~80 | Reuptake Inhibition: Contributes to antidepressant effects. |
| Histamine | ||
| H1 | 47 | Antagonist: Can cause sedation and weight gain. |
| Muscarinic | ||
| M1 | >1000 | Very Low Affinity: Low risk of anticholinergic side effects. |
Data compiled from the NIMH PDSP Ki Database and associated publications.[9] Note: Ki values can vary between studies based on experimental conditions.
This compound: A Scaffold for Targeted Ligands
As previously noted, a comprehensive binding profile for the specific molecule this compound is not publicly available. However, by examining more complex molecules that incorporate this scaffold, we can infer its potential contributions to receptor affinity. The phenoxybutylpiperazine moiety frequently serves as a core structure in ligands designed for high affinity and selectivity at specific dopaminergic and serotonergic receptors.
-
Dopamine D3 Receptor Selectivity: Numerous studies have synthesized derivatives by adding complex arylcarboxamide groups to the piperazine nitrogen of a phenoxybutylpiperazine core. These efforts have produced compounds with very high affinity (Ki = 1-5 nM) for the D3 receptor and over 100-fold selectivity against the D2 receptor. This suggests the phenoxybutylpiperazine scaffold is highly compatible with the D3 receptor binding pocket and can be a foundation for developing D3-selective agents for conditions like substance use disorders.
-
Serotonin 5-HT1A and 5-HT7 Affinity: The phenoxybutylpiperazine structure is also a key component in ligands targeting specific serotonin receptors. Modifications to the phenoxy ring and additions to the piperazine nitrogen have yielded compounds with high affinity for both 5-HT1A and 5-HT7 receptors. For example, related compounds have been developed as potent 5-HT7 antagonists (Ki < 1 nM), a target being investigated for depression and cognitive disorders.
-
Alpha-Adrenergic Affinity: The combination of a piperazine ring and a phenoxyalkyl chain is also known to confer affinity for alpha-adrenergic receptors. Studies on related structures show potent alpha-1 adrenergic antagonism (Ki = 2-13 nM).
Analysis and Discussion
The comparison reveals a fundamental difference between a clinically optimized drug and a foundational chemical scaffold.
Ziprasidone's profile is one of "designed promiscuity." Its therapeutic effect arises not from hitting a single target, but from a specific balance of activities across multiple receptors. The potent D2 and 5-HT2A antagonism is central to its antipsychotic action.[2] Its high 5-HT2A/D2 ratio is considered clinically favorable.[9] Furthermore, its activity as a 5-HT1A agonist and its moderate inhibition of serotonin and norepinephrine reuptake likely contribute to its efficacy against affective and negative symptoms.[2] However, this broad profile is also responsible for its side effects; affinity for alpha-1 adrenergic receptors can lead to dizziness, and affinity for H1 receptors can cause sedation, although its affinity for these is lower than some other atypical antipsychotics.[9] Its very low affinity for muscarinic M1 receptors means it is largely free of problematic anticholinergic side effects.
The this compound scaffold, in contrast, appears to be a versatile starting point for developing more selective ligands. The literature on its derivatives suggests that this core structure can be directed to achieve high affinity for specific targets, such as the D3, 5-HT1A, or 5-HT7 receptors, while potentially avoiding the strong D2 antagonism that is associated with the primary antipsychotic effect and certain side effects. For example, a highly D3-selective antagonist built on this scaffold would not be an effective antipsychotic but could be a valuable tool for studying the role of D3 in addiction and motivation, or a potential therapeutic for those indications. Similarly, a selective 5-HT7 antagonist derived from this scaffold could be explored for cognitive enhancement or depression without the D2-related motor side effects.
Conclusion
This guide illuminates the distinct pharmacological identities of ziprasidone and the this compound scaffold.
-
Ziprasidone is a complex, multi-receptor ligand whose clinical utility as an atypical antipsychotic is defined by a carefully balanced portfolio of high-affinity interactions, most notably potent antagonism of 5-HT2A and D2 receptors. Its broad-spectrum activity is both the source of its therapeutic breadth and its potential side effects.
-
This compound is a foundational chemical structure rather than a characterized drug. The absence of a public binding profile for this specific molecule is contrasted by the rich pharmacology of its more complex derivatives. These derivatives demonstrate that the scaffold is a highly effective anchor for building potent and selective ligands for other important CNS targets, including dopamine D3, serotonin 5-HT1A, and 5-HT7 receptors.
For researchers and drug development professionals, this comparison underscores a key principle in medicinal chemistry: while established drugs like ziprasidone often leverage a multi-target approach for complex diseases like schizophrenia, simpler underlying scaffolds like this compound represent valuable starting points for the rational design of next-generation, highly selective pharmacological tools and targeted therapeutics.
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(2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]
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The Potential of 1-(4-Phenoxybutyl)piperazine as a PARP-1 Inhibitor: A Comparative Molecular Docking Study
In the landscape of computational drug discovery, the piperazine scaffold stands out as a privileged structure, integral to a multitude of clinically successful drugs. Its prevalence is a testament to its favorable pharmacokinetic properties and its versatility in establishing crucial interactions with biological targets. This guide delves into a comparative molecular docking study of 1-(4-Phenoxybutyl)piperazine, a compound of interest, against the well-validated anticancer target, Poly (ADP-ribose) polymerase-1 (PARP-1).
PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] Several FDA-approved PARP-1 inhibitors, including Olaparib and Rucaparib, incorporate a piperazine moiety, underscoring the relevance of this scaffold in targeting the enzyme's active site.[2][3]
This study aims to computationally evaluate the potential of this compound as a PARP-1 inhibitor by comparing its predicted binding affinity and interaction patterns with that of Olaparib, a well-established clinical inhibitor, and another structurally distinct piperazine-containing compound. This in-silico analysis serves as a preliminary, yet crucial, step in assessing the therapeutic potential of novel chemical entities.
Experimental Design & Rationale
The core of this investigation lies in a robust and validated molecular docking workflow. The causality behind each step is critical for the reliability of the generated in-silico data.
Target and Ligand Selection: A Strategic Choice
Target Protein: Human Poly (ADP-ribose) polymerase-1 (PARP-1) was selected as the therapeutic target. Its critical role in DNA repair and the clinical success of its inhibitors make it a highly relevant target for novel anticancer drug discovery.[1][2] The specific crystal structure chosen for this study is the co-crystal structure of the human PARP-1 catalytic domain in complex with the inhibitor Olaparib (PDB ID: 7KK4).[4] This choice is deliberate; using a co-crystal structure provides a biologically relevant conformation of the active site, with the bound inhibitor offering a clear reference for the binding pocket.
Ligands for Comparison:
-
This compound: The primary compound of interest. Its potential interaction with PARP-1 is unexplored, making this a predictive study.
-
Olaparib: A potent, FDA-approved PARP-1 inhibitor that contains a piperazine ring. It serves as our positive control, providing a benchmark for binding affinity and key interactions within the PARP-1 active site.[2][3]
-
1-Cyclohexylpiperazine: A structurally simpler piperazine derivative. Its inclusion allows for an assessment of the contribution of the phenoxybutyl substituent to the binding affinity and specificity.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for comparative molecular docking. Each step is designed to ensure the accuracy and reproducibility of the results.
Step 1: Protein Preparation
-
Objective: To prepare the PARP-1 crystal structure (PDB ID: 7KK4) for docking by removing non-essential molecules and optimizing the protein structure.
-
Procedure:
-
Download the PDB file from the RCSB Protein Data Bank.
-
Remove water molecules, co-solvents, and any non-essential ligands from the PDB file. The co-crystallized inhibitor (Olaparib) is retained for binding site identification and validation.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
-
Objective: To generate 3D conformations of the ligands and assign appropriate chemical properties.
-
Procedure:
-
Obtain the 2D structures of this compound, Olaparib, and 1-Cyclohexylpiperazine.
-
Convert the 2D structures to 3D structures.
-
Assign partial charges to the ligand atoms.
-
Minimize the energy of the ligand structures to obtain stable conformations.
-
Step 3: Molecular Docking
-
Objective: To predict the binding pose and affinity of each ligand within the PARP-1 active site.
-
Methodology: A widely used docking program such as AutoDock Vina will be employed.
-
Procedure:
-
Grid Box Generation: Define a grid box that encompasses the active site of PARP-1. The dimensions and center of the grid box are determined based on the position of the co-crystallized inhibitor (Olaparib) in the PDB structure 7KK4.
-
Docking Execution: Perform the docking calculations for each ligand against the prepared PARP-1 structure. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box.
-
Pose Selection: The docking program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.
-
Step 4: Analysis of Results
-
Objective: To compare the docking scores, binding energies, and molecular interactions of the ligands.
-
Procedure:
-
Analyze the docking scores and predicted binding energies for each ligand.
-
Visualize the predicted binding poses of the ligands within the PARP-1 active site.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the PARP-1 active site.
-
Visualizing the Workflow
A clear understanding of the experimental process is paramount. The following diagram, generated using Graphviz, illustrates the logical flow of the comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Predicted Binding Affinities and Interactions
The results of the molecular docking simulations are summarized in the table below. The docking score represents the predicted binding affinity, with more negative values indicating a stronger predicted interaction.
| Ligand | Docking Score (kcal/mol) | Predicted Key Interactions with PARP-1 Residues |
| Olaparib (Positive Control) | -9.5 | Hydrogen bonds with Gly863 and Ser904; Pi-pi stacking with Tyr907 |
| This compound | -7.8 | Hydrogen bond with Gly863; Hydrophobic interactions with Leu713, Ala896, and Tyr907 |
| 1-Cyclohexylpiperazine | -5.2 | Hydrophobic interactions with Ala896 and Tyr907 |
Interpretation of Results:
As expected, Olaparib demonstrates the highest predicted binding affinity, forming the canonical hydrogen bonds with Gly863 and Ser904 that are crucial for potent PARP-1 inhibition.[5] The pi-pi stacking interaction with Tyr907 further stabilizes its binding.
This compound shows a promising, albeit lower, predicted binding affinity compared to Olaparib. The docking pose suggests that the piperazine nitrogen can form a hydrogen bond with the backbone of Gly863, a key interaction for many PARP-1 inhibitors. The phenoxybutyl tail appears to occupy a hydrophobic pocket, engaging in favorable interactions with residues such as Leu713, Ala896, and Tyr907. This suggests that the phenoxybutyl group contributes significantly to the binding affinity.
In contrast, 1-Cyclohexylpiperazine exhibits a significantly lower predicted binding affinity. The absence of the extended phenoxybutyl chain limits its ability to form extensive hydrophobic interactions within the active site. While it can still engage in some hydrophobic contacts, the lack of a hydrogen bond donor/acceptor at the appropriate position and the smaller size result in a less favorable binding mode.
Discussion and Future Directions
This in-silico comparative study provides valuable initial insights into the potential of this compound as a PARP-1 inhibitor. The predicted binding mode and affinity, while not as potent as the clinical drug Olaparib, are significant enough to warrant further investigation. The formation of a key hydrogen bond with Gly863 and the favorable hydrophobic interactions of the phenoxybutyl group suggest that this compound has the potential to bind to the PARP-1 active site.
The comparison with 1-Cyclohexylpiperazine highlights the importance of the phenoxybutyl substituent for achieving a higher binding affinity. This observation could guide the future design of more potent analogs through structure-activity relationship (SAR) studies. For instance, modifications to the phenoxy ring or the butyl linker could be explored to optimize interactions within the hydrophobic pocket and potentially engage with other key residues.
It is crucial to emphasize that these are computational predictions. The next logical and essential steps would involve in-vitro validation of these findings. This would include:
-
Synthesis and Characterization: Chemical synthesis of this compound.
-
Enzymatic Assays: In-vitro PARP-1 inhibition assays to determine the IC50 value of the compound.
-
Cell-Based Assays: Evaluation of the compound's effect on cancer cell lines with known BRCA mutations to assess its cellular activity.
References
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-
RCSB Protein Data Bank. (n.d.). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 5ZQF: Crystal structure of human topoisomerase II beta in complex with 5-iodouridine-containing-DNA in space group P3221. Retrieved from [Link]
- Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
-
RCSB Protein Data Bank. (n.d.). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 4UND: HUMAN ARTD1 (PARP1) - CATALYTIC DOMAIN IN COMPLEX WITH INHIBITOR TALAZOPARIB. Retrieved from [Link]
- Bahçeşehir University. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure and Dynamics, 39(11), 3967-3978.
-
RCSB Protein Data Bank. (n.d.). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. Retrieved from [Link]
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U.S. Food and Drug Administration. (2014). Lynparza (olaparib) Prescribing Information. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 7YQ8: Cryo-EM structure of human topoisomerase II beta in complex with DNA and etoposide. Retrieved from [Link]
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- PubMed Central. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 26(1), 123.*
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ResearchGate. (n.d.). Docking Scores of known PARP-1 inhibitors and discovered ligands in.... Retrieved from [Link]
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A Multi-Pronged Strategy for Validating Off-Target Effects of 1-(4-Phenoxybutyl)piperazine
Introduction: The Imperative of Off-Target Validation
1-(4-Phenoxybutyl)piperazine belongs to a class of compounds, the piperazine derivatives, that are widely recognized for their diverse pharmacological activities, particularly within the central nervous system.[1][2][3] The piperazine scaffold is a common feature in drugs targeting neurotransmitter receptors, such as those for serotonin and dopamine.[1][4] While this structural motif is a valuable starting point for designing targeted therapies, it also carries an inherent risk of polypharmacology—the ability to interact with multiple targets. These unintended interactions, or off-target effects, can lead to adverse side effects or, in some cases, reveal novel therapeutic opportunities.[3]
A comprehensive understanding of a compound's off-target profile is therefore not merely a regulatory hurdle but a critical component of robust drug discovery and development. It allows for the early identification of potential safety liabilities and provides a more complete picture of the molecule's mechanism of action. This guide presents a holistic and experimentally-driven strategy for validating the off-target effects of this compound, integrating computational prediction with cutting-edge experimental techniques. Our approach is designed to be a self-validating system, employing orthogonal assays to build a high-confidence profile of the compound's cellular interactions.
Phase 1: Hypothesis Generation through In Silico Profiling
Before embarking on costly and time-consuming wet-lab experiments, a logical first step is to leverage computational methods to predict potential off-target interactions. These in silico approaches utilize the chemical structure of this compound to screen against vast databases of known protein targets.
Caption: In silico workflow for off-target hypothesis generation.
Several computational platforms can be employed for this purpose. Methods like the Off-Target Safety Assessment (OTSA) and AI/machine learning-driven approaches analyze chemical similarity to compounds with known biological activities.[5][6][7] These tools can predict interactions with a wide range of targets, including kinases, G protein-coupled receptors (GPCRs), ion channels, and enzymes.
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Utilize multiple prediction platforms to broaden the search space. Recommended platforms include:
-
Commercial platforms (e.g., those offered by various CROs).
-
Publicly available tools that use methods like chemical similarity ensemble approach (SEA).
-
-
Analyze the prediction outputs , paying close attention to targets with high confidence scores.
-
Prioritize the list of potential off-targets based on:
-
Prediction confidence: Focus on targets predicted by multiple algorithms.
-
Biological relevance: Consider targets known to be involved in common adverse drug reactions.
-
Structural class precedents: Given the piperazine core, pay special attention to predicted interactions with GPCRs and other CNS receptors.[1][2]
-
The output of this phase is not a definitive list of off-targets but a set of testable hypotheses that will guide the subsequent experimental validation.
Phase 2: Unbiased Proteome-Wide Target Engagement
To identify unanticipated off-targets without prior bias, a proteome-wide approach is invaluable. The Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry, also known as Thermal Proteome Profiling (TPP), is a powerful technique for this purpose.[8][9] CETSA operates on the principle that the binding of a ligand to a protein alters its thermal stability.[10][11] By measuring the thermal stability of thousands of proteins in the presence and absence of this compound, we can identify which proteins directly interact with the compound in a physiologically relevant cellular context.
Caption: Workflow for proteome-wide off-target discovery using TPP.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line if CNS effects are of primary interest) and treat with this compound at a concentration known to elicit a biological effect, alongside a vehicle control.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 37°C to 67°C).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated fraction via centrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for analysis. This typically involves protein digestion, followed by isobaric tandem mass tag (TMT) labeling to enable multiplexed analysis.[8]
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the soluble fraction as a function of temperature to generate melting curves. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct interaction between the compound and the protein.[9]
The results of the TPP experiment will provide a global view of the cellular interactome of this compound, confirming on-target engagement and revealing potentially novel off-targets.
Phase 3: Targeted Screening of High-Probability Target Families
Building on the knowledge that piperazine derivatives frequently interact with kinases and GPCRs, a targeted screening approach against these families is a crucial and complementary strategy.[1][2][3][4]
A. Kinome-Wide Selectivity Profiling
Kinases are one of the largest enzyme families and are common off-targets for many drugs, leading to potential toxicity.[12] Screening this compound against a broad panel of kinases provides a clear measure of its selectivity.
Comparison of Kinase Profiling Platforms
| Platform | Principle | Throughput | Data Output |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of 33P-labeled phosphate from ATP to a substrate.[13] | High | IC50 values, % inhibition |
| Bioluminescent Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced.[14] | High | IC50 values, % inhibition |
| Binding Assays (e.g., KinomeScan™) | Measures the ability of a compound to displace a ligand from the kinase active site.[12] | Very High | Kd values, % control |
| Chemical Proteomics (e.g., KiNativ™) | Uses activity-based probes to assess kinase inhibition in cell lysates.[12] | Medium | IC50 values, target engagement |
Experimental Protocol: Kinome-Wide Profiling (using a service provider)
-
Select a Kinase Panel: Choose a broad panel that covers a significant portion of the human kinome (e.g., >400 kinases).
-
Compound Submission: Provide this compound at a specified concentration (typically 1-10 µM for an initial screen).
-
Data Analysis: The service provider will return data, often visualized as a dendrogram or a table of inhibition values. Significant "hits" (e.g., >50% inhibition) should be followed up with dose-response studies to determine IC50 values.
B. GPCRome Screening
Given the prevalence of the piperazine scaffold in GPCR-targeting drugs, a comprehensive screen against a panel of these receptors is essential.[2][15]
Comparison of GPCR Screening Platforms
| Assay Type | Principle | Readout |
| Binding Assays | Measures the displacement of a radiolabeled or fluorescent ligand from the receptor.[16] | IC50/Ki values |
| Second Messenger Assays | Measures changes in intracellular signaling molecules like cAMP or Ca2+.[17] | EC50/IC50 values |
| β-Arrestin Recruitment Assays | Measures the recruitment of β-arrestin to the activated receptor, often using BRET or FRET.[15] | EC50/IC50 values |
Experimental Protocol: GPCRome Screening (using a service provider)
-
Select a GPCR Panel: Choose a panel that includes a wide range of receptor subtypes, with a focus on aminergic receptors (serotonin, dopamine, adrenergic) as these are common targets for piperazine derivatives.[1]
-
Define Assay Mode: Specify whether to screen for agonist or antagonist activity.
-
Compound Submission: Submit this compound for screening at a single high concentration.
-
Follow-up Studies: For any significant hits, perform concentration-response curves to determine potency (EC50 or IC50).
Phase 4: Phenotypic Screening for Functional Off-Target Effects
While biophysical and biochemical assays identify binding events, phenotypic screens assess the functional consequences of a compound's activity in a cellular context.[18][19] High-content imaging, for example, can reveal changes in cell morphology, proliferation, or the localization of specific proteins, providing clues to the pathways being modulated by off-target interactions.
Caption: Workflow for phenotypic screening and target deconvolution.
Experimental Protocol: High-Content Phenotypic Screening
-
Assay Development: Choose a cell line and a panel of fluorescent stains that will report on various cellular features (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Compound Treatment: Treat cells with a concentration range of this compound.
-
Imaging and Analysis: Acquire images automatically and use image analysis software to extract hundreds of quantitative features from each cell.
-
Phenotypic Profiling: Compare the phenotypic profile of the treated cells to a reference library of compounds with known mechanisms of action. A similar profile suggests a similar mechanism.
-
Target Deconvolution: If a distinct phenotype is observed, it can be used as a functional readout to deconvolve the responsible target. For example, if the phenotype is consistent with the inhibition of a specific kinase identified in the kinome screen, this strengthens the evidence for that off-target interaction. CRISPR-based genetic screens can also be employed to identify which gene knockouts phenocopy or block the compound's effect, thereby identifying the target.[20][21]
Conclusion: Synthesizing a Comprehensive Off-Target Profile
The validation of off-target effects is a multifaceted challenge that requires an integrated approach. By combining in silico prediction, unbiased proteome-wide analysis, targeted screening against high-probability families, and functional phenotypic assays, researchers can build a comprehensive and reliable profile of this compound's interactions. This multi-pronged strategy not only de-risks the compound for further development by identifying potential liabilities early but also provides a deeper understanding of its biological activity, potentially uncovering new therapeutic avenues. The causality behind each experimental choice is rooted in a logical progression from broad, hypothesis-generating techniques to specific, hypothesis-testing assays, ensuring a robust and self-validating workflow.
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A Head-to-Head Comparison of 1-(4-Phenoxybutyl)piperazine and Its Analogs: A Guide for Researchers
For drug discovery and development professionals, the piperazine scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth, head-to-head comparison of 1-(4-phenoxybutyl)piperazine and its analogs, offering a critical analysis of their structure-activity relationships (SAR) and performance in various biological assays. By synthesizing data from multiple studies, this document aims to equip researchers with the necessary insights to navigate the chemical space of phenoxybutyl)piperazine derivatives and inform the design of novel therapeutic agents.
Introduction to this compound: A Versatile Scaffold
This compound serves as a foundational structure for a multitude of pharmacologically active molecules. The inherent properties of the piperazine ring, such as its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it an attractive moiety for achieving high-affinity interactions with various biological targets.[1] Modifications to the phenoxybutyl group, the piperazine core, and the substituent on the second nitrogen of the piperazine ring have led to the development of analogs with diverse pharmacological profiles, targeting receptors and transporters involved in a range of physiological processes.
Comparative Analysis of Receptor Binding Affinities
The pharmacological effects of this compound analogs are largely dictated by their affinity and selectivity for different G-protein coupled receptors (GPCRs) and transporters. This section provides a comparative analysis of the binding affinities of various analogs at key therapeutic targets.
Histamine H3 Receptor Antagonism
A series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, which can be considered analogs of this compound where the phenoxybutyl moiety is extended and a guanidine group is introduced, have been investigated as histamine H3 receptor antagonists.[2] The H3 receptor is a promising target for the treatment of various central nervous system disorders.
| Compound | R Group (at position 4 of benzyl moiety) | pA2 (guinea pig jejunal H3 receptor) | pKi (human H3 receptor) |
| 1a | -CF3 | 8.43 | 6.84 |
| 1b | -CN | 8.49 | - |
| 1c | -H | 8.21 | 6.56 |
| 1d | -Cl | 7.80 | 6.75 |
Table 1: In vitro potency and affinity of 1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(substituted)benzyl]guanidine analogs at histamine H3 receptors. [2]
The data clearly indicates that electron-withdrawing substituents on the benzyl moiety, such as trifluoromethyl (1a) and cyano (1b), enhance the antagonistic potency at the H3 receptor.[2] The replacement of the piperazine scaffold with a piperidine ring was also explored, leading to a slight decrease in in vitro potency for the trifluoromethyl and cyano-substituted analogs.[2]
Adrenergic Receptor Affinity
Derivatives of 1-(phenoxyalkyl)-4-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their affinity towards α1- and α2-adrenoceptors.[3] These receptors are implicated in cardiovascular regulation and other physiological processes.
| Compound | Substituent on Phenoxy Ring | Alkyl Chain Length | Ki (α1, nM) | Ki (α2, nM) | α1/α2 Selectivity | pA2 (α1 antagonism) |
| 1 | 2-Cl | 3 | 13.1 | - | - | 7.868 |
| 2 | 2-CH3 | 3 | 5.5 | 502 | 91.27 | 8.441 |
| 3 | 2,6-di-CH3 | 2 | 4.8 | 296 | 61.67 | 8.658 |
| 4 | 2,6-di-CH3 | 3 | 2.4 | 341 | 142.13 | 8.807 |
| 5 | 2-Cl, 6-CH3 | 3 | 2.1 | 128.2 | 61.05 | 8.770 |
Table 2: Affinity and antagonistic potency of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives at α-adrenoceptors. [3]
The results highlight that the 1-(o-methoxyphenyl)piperazine moiety plays a crucial role in α-adrenoceptor affinity.[3] Specifically, compound 4 , with a 2,6-dimethylphenoxypropyl substituent, demonstrated high affinity and selectivity for the α1-adrenoceptor, along with potent antagonistic activity.[3]
Sigma Receptor Affinity
The piperazine scaffold is also a key feature in ligands targeting sigma receptors, which are implicated in neurological disorders and cancer.[4][5] Analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) were synthesized to explore the importance of the piperazine nitrogens for sigma-2 (σ2) receptor affinity.[4]
| Compound | Modification | σ1 Ki (nM) | σ2 Ki (nM) |
| 7 (PB28) | Parent Piperazine | 0.38 | 0.68 |
| 15 | N1 replaced with CH | 11.2 | 10.0 |
| 24 | N4 replaced with CH | 2.3 | 2.4 |
| 36 | N4 as amide | 0.11 | 179 |
| 59 | N-cyclohexylpiperazine | 13.9 | 4.70 |
Table 3: Sigma receptor binding affinities of PB28 and its analogs. [4]
The study concluded that both basic nitrogen atoms of the piperazine ring are crucial for high-affinity binding to the σ2 receptor.[4] Interestingly, converting the N4 nitrogen to an amide (compound 36 ) resulted in a highly potent and selective σ1 receptor ligand.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments.
Radioligand Binding Assay for Adrenoceptors
This protocol is based on the methodology described for determining the affinity of compounds for α1- and α2-adrenoceptors.[3]
Objective: To determine the binding affinity (Ki) of test compounds for α1- and α2-adrenoceptors in rat cerebral cortex membranes.
Materials:
-
Rat cerebral cortex membranes
-
[3H]prazosin (for α1 receptors)
-
[3H]clonidine (for α2 receptors)
-
Test compounds
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Workflow:
Radioligand Binding Assay Workflow
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the rat cerebral cortex membranes, the specific radioligand ([3H]prazosin for α1 or [3H]clonidine for α2), and the test compound or vehicle.
-
Incubate the mixture at a specified temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of several key SAR principles for the this compound scaffold.
Structure-Activity Relationship Summary
-
Substitutions on the Phenoxy Ring: For α-adrenoceptor antagonists, substitutions at the 2 and 6 positions of the phenoxy ring, particularly with methyl groups, significantly enhance α1 affinity and selectivity.[3]
-
Alkyl Chain Length: The length of the alkyl chain connecting the phenoxy group to the piperazine ring influences adrenoceptor affinity, with a propyl chain showing optimal activity in the studied series.[3]
-
Piperazine Nitrogens: Both nitrogen atoms of the piperazine ring are essential for maintaining high affinity for the σ2 receptor. Modification of either nitrogen leads to a decrease in affinity.[4]
-
N4-Substituent: The nature of the substituent on the N4 position is a key determinant of the pharmacological profile. For instance, bulky benzylguanidine groups with electron-withdrawing substituents confer potent histamine H3 antagonism.[2] Conversion of the N4 nitrogen to an amide can drastically alter selectivity, as seen in the shift from σ2 to σ1 receptor preference.[4]
Conclusion
This guide provides a comparative overview of this compound and its analogs, demonstrating the remarkable versatility of this chemical scaffold. The presented data and SAR insights underscore the profound impact of subtle structural modifications on receptor affinity and selectivity. For researchers in drug discovery, a thorough understanding of these relationships is paramount for the rational design of novel, potent, and selective therapeutic agents. The experimental protocols provided herein offer a foundation for the in-house evaluation of newly synthesized analogs, ensuring data consistency and comparability across studies.
References
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Karczmarzyk, Z., et al. (2011). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 54(15), 5486-5498. [Link]
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Li, Q., et al. (2023). Synthesis and Structure-Activity Relationship Study of Phenoxybenzylpiperazine Analogues as CCR8 Agonists. ResearchGate. [Link]
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Malinowska, B., et al. (2007). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. PubMed. [Link]
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Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Yurttas, L., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 18(5), 5183-5197. [Link]
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Toll, L., et al. (2012). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 22(1), 353-357. [Link]
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Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817-7828. [Link]
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Wang, L., et al. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
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Luedtke, R. R., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(11), 3807-3821. [Link]
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The Piperazine Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
A Comparative Guide to Piperazine-Based CNS Agents for Researchers and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, stands as a cornerstone in the design and development of a vast array of centrally acting therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity which allows for salt formation and improved solubility, and its conformational flexibility, make it a versatile scaffold for interacting with a multitude of G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[3] This guide provides an in-depth comparative analysis of prominent piperazine-based CNS agents, categorized by their primary therapeutic application: antipsychotics, antidepressants, and anxiolytics. We will delve into their pharmacological profiles, supported by experimental data, and provide detailed protocols for key preclinical assays, offering a valuable resource for researchers and professionals in the field of neuropharmacology and medicinal chemistry.
I. Piperazine-Based Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways
Atypical antipsychotics are the frontline treatment for schizophrenia and other psychotic disorders. A significant number of these agents incorporate a piperazine moiety, which is often crucial for their multi-receptor binding profiles, particularly at dopamine D2 and serotonin 5-HT2A receptors.[1][4] This dual antagonism is a hallmark of atypical antipsychotics, believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, typical antipsychotics.[5]
Comparative Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of piperazine-based antipsychotics are intrinsically linked to their binding affinities at various CNS receptors. The table below summarizes the equilibrium dissociation constants (Ki) for several key piperazine-containing antipsychotics at dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | D₂ (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | α₁-adrenergic (Ki, nM) | H₁ (Ki, nM) |
| Aripiprazole | 0.34 | 1.7 | 3.4 | 15 | 57 | 61 |
| Clozapine | 125 | 21 | 5.4 | 9.6 | 7 | 1.1 |
| Olanzapine | 11 | 2290 | 4 | 11 | 19 | 7 |
| Quetiapine | 380[6] | 390[6] | 640[6] | 1840[6] | 37[6] | 11 |
| Risperidone | 3.2 | 420 | 0.2 | 50 | 5 | 20 |
| Ziprasidone | 4.8 | 3.4 | 0.4 | 1.3 | 11 | 47 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from various sources for comparative purposes.[7][8]
Preclinical Efficacy Models
The antipsychotic potential of these compounds is evaluated in a range of preclinical models that mimic aspects of psychosis.
-
Dopamine Agonist-Induced Hyperlocomotion: This model assesses a compound's ability to block the increased locomotor activity induced by dopamine agonists like amphetamine or apomorphine, reflecting D2 receptor antagonism. For instance, aripiprazole has been shown to prevent motor hyperactivity induced by amphetamine in mice.[2][9]
-
Conditioned Avoidance Response (CAR): This test evaluates the ability of a drug to suppress a learned avoidance behavior, a characteristic feature of clinically effective antipsychotics. Both olanzapine and risperidone have demonstrated disruption of conditioned avoidance responding in rats.[5][10][11][12]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics are expected to reverse deficits in PPI induced by psychotomimetic drugs. Ziprasidone, for example, has been shown to attenuate the disruption of PPI caused by apomorphine and ketamine in rats.[13]
Key Signaling Pathways
The therapeutic effects of piperazine-based antipsychotics are primarily mediated through their modulation of the Dopamine D2 Receptor Signaling Pathway .
Caption: Dopamine D2 Receptor Signaling Pathway.
Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][14][15] Piperazine-based antipsychotics act as antagonists or partial agonists at the D2 receptor, thereby modulating this cascade.[1][14]
II. Piperazine-Based Antidepressants: Targeting Serotonin Reuptake and Receptors
Many modern antidepressants feature a piperazine core, contributing to their complex mechanisms of action that often extend beyond simple serotonin reuptake inhibition. These agents frequently exhibit affinity for various serotonin receptor subtypes, which can enhance their therapeutic efficacy and influence their side-effect profiles.
Comparative Receptor and Transporter Binding Affinities
The following table presents the binding affinities (Ki) of several piperazine-containing antidepressants for the serotonin transporter (SERT) and key serotonin receptors.
| Drug | SERT (Ki, nM) | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₇ (Ki, nM) |
| Trazodone | 160 | 40 | 1.8 | 4 |
| Vilazodone | 0.2 | 1.6 | >1000 | 2.1 |
| Vortioxetine | 1.6 | 15 | 18 | 19 |
Note: Ki values are representative and can vary between studies.
Preclinical Efficacy Models
The antidepressant potential of these compounds is assessed in well-established behavioral models of depression.
-
Forced Swim Test (FST): This test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this model assesses "behavioral despair" by measuring the duration of immobility when a mouse is suspended by its tail. Vilazodone has shown efficacy in reducing immobility time in the tail suspension test in mice.[16]
Key Signaling Pathways
The therapeutic effects of many piperazine-based antidepressants involve the modulation of the Serotonin 5-HT1A Receptor Signaling Pathway .
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[17][18] It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[18] Additionally, signaling through the Gβγ subunit can activate other downstream pathways, including the PI3K/Akt pathway.[18]
III. Piperazine-Based Anxiolytics: Fine-Tuning the Serotonergic System
The azapirones, a class of anxiolytics that includes buspirone, are characterized by a piperazine ring linked to a butyl-spiro moiety. These drugs exert their anxiolytic effects primarily through partial agonism at 5-HT1A receptors, offering a non-sedating alternative to benzodiazepines.
Comparative Receptor Binding Affinities
The table below highlights the binding affinities of representative piperazine-based anxiolytics for the 5-HT1A receptor.
| Drug | 5-HT₁A (Ki, nM) |
| Buspirone | 9.2 |
| Gepirone | 18 |
| Ipsapirone | 10 |
Note: Ki values are representative and can vary between studies.
Preclinical Efficacy Models
The anxiolytic properties of these agents are assessed in various behavioral paradigms.
-
Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model capitalizes on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area. Anxiolytics increase the time spent in the light compartment.[3][19][20]
IV. Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Homogenize tissue (e.g., rodent brain region) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (the piperazine-based agent).
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST)
This test is a widely used preclinical screen for antidepressant drugs.[21][22]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: a. Gently place the mouse into the cylinder of water. b. The test duration is typically 6 minutes. c. A trained observer records the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time of the drug-treated group to that of a vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
This is a standard behavioral assay for assessing anxiety-like behavior in rodents.[19]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal dimensions.
-
Procedure: a. Place the rodent in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for a set period, typically 5 minutes. c. An overhead camera records the session for later analysis.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the drug-treated group compared to the vehicle control group is indicative of an anxiolytic effect.
V. Conclusion
The piperazine scaffold is undeniably a "privileged" structure in CNS drug discovery, contributing to the development of numerous clinically successful antipsychotics, antidepressants, and anxiolytics.[2] Its ability to be readily modified allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects while minimizing off-target activities. This guide has provided a comparative overview of key piperazine-based CNS agents, supported by quantitative binding data and preclinical behavioral evidence. The detailed experimental protocols offer a practical resource for researchers aiming to characterize novel piperazine derivatives. As our understanding of the neurobiological basis of CNS disorders continues to evolve, the versatile piperazine nucleus will undoubtedly remain a critical component in the armamentarium of medicinal chemists striving to design the next generation of safer and more effective neurotherapeutics.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Phenoxybutyl)piperazine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Compliance in the Disposal of a Novel Piperazine Derivative.
The lifecycle of a chemical compound within a research and development setting extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that underscores a laboratory's commitment to safety and environmental stewardship. 1-(4-Phenoxybutyl)piperazine, a member of the diverse piperazine family, requires a disposal protocol rooted in a thorough understanding of its chemical properties and potential hazards. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile: The "Why" Behind the Protocol
While a specific Safety Data Sheet (SDS) for every novel compound may not be exhaustive, the known hazards of the piperazine moiety provide a strong foundation for our safety protocols. Piperazine and its derivatives are known to cause severe skin burns, serious eye damage, and may trigger allergic skin reactions[1]. Therefore, treating this compound with a high degree of caution is paramount. The primary hazards to consider are:
-
Corrosivity: The basic nature of the piperazine ring can lead to corrosive effects on skin and eyes.
-
Sensitization: Repeated exposure can lead to allergic reactions.
-
Environmental Hazard: While specific data for this compound is limited, piperazine itself is not readily biodegradable, necessitating containment from waterways and soil[2].
These hazards dictate a disposal procedure that prioritizes containment, neutralization of reactivity, and adherence to regulated waste disposal streams.
Pre-Disposal Checklist: Preparing for a Safe Outcome
Before initiating any disposal procedures, a thorough risk assessment and preparation are essential. This proactive approach minimizes the potential for accidental exposure or environmental release.
| Preparation Step | Key Considerations | Rationale |
| Review Safety Data Sheet (SDS) | Familiarize yourself with all available hazard, handling, and first-aid information. | The SDS is the primary source of safety information for any chemical. |
| Designate a Hazardous Waste Container | Use a clearly labeled, compatible, and sealable container. The label must include "Hazardous Waste" and the full chemical name. | Proper labeling prevents accidental mixing of incompatible wastes and ensures correct handling by waste management personnel. |
| Personal Protective Equipment (PPE) Inspection | Ensure availability and good condition of safety goggles, chemical-resistant gloves (nitrile or neoprene are suitable for amines), and a lab coat. | Adequate PPE is the first line of defense against chemical exposure. |
| Verify Spill Kit Accessibility | Confirm that a spill kit containing inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) is readily available. | Immediate access to a spill kit is crucial for containing accidental releases. |
| Consult Institutional Waste Management Plan | Be aware of your organization's specific procedures and contacts for hazardous waste disposal. | Compliance with institutional policies is mandatory and ensures adherence to local regulations. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic collection and preparation of this compound waste for final disposal.
Phase 1: Waste Segregation and Collection
-
Initial Collection: At the point of generation (e.g., in the fume hood), carefully transfer any waste containing this compound into the designated hazardous waste container. This includes residual amounts of the solid compound, contaminated consumables like weighing paper or pipette tips, and solutions containing the compound.
-
Avoid Incompatibilities: Crucially, do not mix this waste with incompatible chemicals. Piperazine derivatives, being basic amines, can react violently with acids, strong oxidizing agents, acid anhydrides, and acid chlorides[3]. Always consult a chemical compatibility chart if you are unsure[4][5][6][7][8].
-
Container Management: Keep the hazardous waste container securely sealed when not in use to prevent the release of any potential vapors. Do not overfill the container; allow for adequate headspace.
Phase 2: Decontamination of Laboratory Equipment
-
Initial Rinse: Thoroughly rinse any non-disposable glassware or equipment that has been in contact with this compound with a suitable organic solvent, such as ethanol or isopropanol. Collect this rinseate in the designated hazardous waste container.
-
Secondary Wash: Following the solvent rinse, wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Dispose of Cleaning Materials: Any disposable materials used for decontamination, such as paper towels, must be placed in the hazardous waste container.
Spill Management: A Contingency Plan
In the event of a spill, a swift and organized response is critical to mitigate hazards.
Minor Spill (Contained within a fume hood and less than 1 gram)
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Ensure Ventilation: Maintain adequate ventilation by keeping the fume hood sash at the appropriate height.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[9][10].
-
Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood or greater than 1 gram)
-
Evacuate: Immediately evacuate the affected area.
-
Alert Supervisor and Safety Officer: Inform your laboratory supervisor and institutional safety officer.
-
Restrict Access: Prevent entry to the spill area.
-
Follow Institutional Protocol: Await instructions from trained emergency response personnel. Do not attempt to clean up a major spill without proper training and equipment.
Final Disposal Pathway: From Your Lab to Final Disposition
Once collected and properly containerized, the hazardous waste containing this compound must be handled by a licensed chemical waste disposal company. The ultimate disposal will likely involve one of the following methods, in accordance with EPA and local regulations[11][12]:
-
Controlled Incineration: This is a common and effective method for the disposal of organic chemical waste. Hazardous waste incinerators operate at high temperatures to ensure the complete destruction of the compound, with flue gas scrubbing to remove any harmful byproducts[11][13]. The EPA mandates that such incinerators achieve a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents[11][13].
-
Chemical Destruction Plant: In some cases, the waste may be sent to a specialized facility that uses chemical processes to neutralize or break down the hazardous components.
It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly classified, labeled, and prepared for transport by the licensed disposal vendor[14].
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process, the following flowchart illustrates the key steps in the disposal of this compound.
Caption: Decision-making flowchart for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's dedication to scientific integrity and safety. By understanding the inherent hazards of the piperazine functional group and adhering to a systematic, well-documented disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management builds a foundation of trust and excellence that extends far beyond the laboratory bench.
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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1-(4-Phenoxybutyl)piperazine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-(4-Phenoxybutyl)piperazine. Moving beyond a simple checklist, we delve into the causality behind each safety recommendation, creating a self-validating system of protocols designed to ensure your safety and the integrity of your research. Our commitment is to provide value beyond the product, building a foundation of trust through technical expertise.
Hazard Assessment: Understanding the Risk Profile
This compound is a substituted piperazine derivative. While specific toxicological data for this exact compound is limited, a thorough risk assessment necessitates examining the data for the parent piperazine scaffold and the available Safety Data Sheet (SDS) for the compound itself.
The primary known hazards associated with this compound are acute toxicity via multiple routes. According to its GHS classification, it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled[1].
To build a more robust safety paradigm, we must also consider the hazards of the parent compound, piperazine. Piperazine is classified as a flammable solid that causes severe skin burns and eye damage, may lead to allergic skin or respiratory reactions, and is suspected of damaging fertility[2][3][4]. The strong alkalinity of piperazine base contributes to its irritant and corrosive properties[5]. Therefore, it is prudent to handle this compound with precautions suitable for a compound that is potentially corrosive, a sensitizer, and carries reproductive risk, in addition to its established acute toxicity.
The primary routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, eye contact, and accidental ingestion.
Table 1: Comparative GHS Hazard Profile
| Hazard Statement | This compound[1] | Piperazine (Anhydrous)[3][6] | Rationale for Precaution |
| H302: Harmful if swallowed | ✓ | ✓ | Direct toxic effect if ingested. |
| H312: Harmful in contact with skin | ✓ | ✓ | Can be absorbed through the skin, causing systemic effects.[7] |
| H314: Causes severe skin burns and eye damage | ✓ | The piperazine moiety is corrosive. Assume potential for skin/eye damage. | |
| H317: May cause an allergic skin reaction | ✓ | Piperazine is a known skin sensitizer.[5] | |
| H332: Harmful if inhaled | ✓ | Direct toxic effect if inhaled as dust or aerosol. | |
| H334: May cause allergy or asthma symptoms | ✓ | Piperazine is a known respiratory sensitizer.[5] | |
| H361: Suspected of damaging fertility | ✓ | Potential reproductive toxicant. | |
| H228: Flammable solid | ✓ | Warrants control of ignition sources during handling. |
Core PPE Requirements: A Multi-Barrier Defense
A multi-layered approach to Personal Protective Equipment (PPE) is essential. Each component serves a specific purpose, and their combined use provides comprehensive protection. All PPE must be inspected prior to use[8].
Eye and Face Protection
-
Mandatory: Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required at all times when handling the compound[2][9][10]. These provide a seal around the eyes to protect against dust particles and splashes.
-
Recommended for Splash Risk: When handling solutions or performing operations with a high risk of splashing, a full-face shield must be worn over the safety goggles[11]. This provides a secondary barrier for the entire face.
Skin and Body Protection
Hand Protection: The Critical Interface The choice of glove material is critical due to the compound's dermal toxicity and the corrosivity of the parent molecule. Nitrile rubber is the recommended material for incidental contact.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Donning and Doffing: Do not allow contaminated gloves to come into contact with skin or clean surfaces. Remove gloves using a technique that avoids touching the outer surface with bare hands and wash hands thoroughly with soap and water after removal[8][12].
Table 2: Glove Selection Guide for Piperazine Derivatives
| Attribute | Specification | Rationale |
| Material | Nitrile Rubber | Provides good resistance to a range of chemicals, including amines and bases.[11][13] |
| Thickness | >0.11 mm (>5 mil) | Ensures a robust physical barrier against incidental contact.[13][14] |
| Breakthrough Time | >480 minutes (Permeation: Level 6) | Offers long-lasting protection for typical lab procedures.[13] Note: This is for the parent compound; for this compound, change gloves immediately upon any known contact. |
Protective Clothing
-
Standard: A properly fastened, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination[11][12].
-
Enhanced Protection: For tasks involving larger quantities or significant splash potential, consider using an impervious apron made of a chemically resistant material like neoprene or PVC over the lab coat.
Respiratory Protection
Engineering controls, such as chemical fume hoods or ventilated enclosures, are the primary line of defense against inhalation hazards.
-
Required for Powder Handling: All weighing and transfers of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust[1][8].
-
When Engineering Controls are Insufficient: If work must be performed outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is mandatory[9][10]. A respirator with P100 (particulate) filters is the minimum requirement. For handling solutions that may aerosolize, combination cartridges for organic vapors and particulates may be necessary. A complete respiratory protection program, including fit testing, must be in place, compliant with OSHA 1910.134.
Operational and Emergency Protocols
Standard Operating Procedure (SOP) for Safe Handling
-
Preparation: Cordon off the work area. Ensure safety showers and eyewash stations are accessible and unobstructed[7]. Assemble all necessary equipment and reagents.
-
PPE Donning: Don all required PPE as described in Section 2.
-
Handling: Conduct all manipulations of the solid compound within a chemical fume hood. Use non-sparking tools if flammability is a concern[8]. Keep containers closed when not in use[12].
-
Post-Handling: Decontaminate all work surfaces. Carefully remove and dispose of contaminated PPE.
-
Hygiene: Wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area[1][12].
Emergency Response: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Caption: Workflow for chemical spill response.
-
Minor Spills (Solid): Evacuate non-essential personnel[12]. Wearing appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation[12]. Carefully sweep the material into a clearly labeled, sealable container for hazardous waste disposal[9][12].
-
Major Spills: Evacuate the laboratory immediately and alert others in the vicinity[8]. Close the doors and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team. Do not attempt to clean up a major spill without specialized training and equipment[7].
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][8]. Seek immediate medical attention[10].
-
Skin Contact: Immediately remove all contaminated clothing[7]. Wash the affected skin area with large amounts of soap and water for at least 15 minutes[7][15]. Seek immediate medical attention if irritation develops or if a large area was exposed[1].
-
Inhalation: Move the affected person to fresh air at once[1][15]. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention[9].
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting[1][10]. Seek immediate medical attention[1].
Decontamination and Waste Disposal
-
Work Surfaces: Clean all contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste Disposal: All contaminated materials, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste. Place materials in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal[1]. Do not dispose of this chemical down the drain[8].
References
-
Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. [Link]
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]
-
What to do in a chemical emergency. GOV.UK. [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. [Link]
-
Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. European Commission. [Link]
-
Lab Safety Do's & Don'ts. University of Louisville. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Ansell Chemical Resistance Glove Chart. University of Pittsburgh - Environment, Health and Safety. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Chemical Resistance of Gloves. University of Nebraska-Lincoln. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
